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  • Product: N-hydroxy-4-methylpentanamide
  • CAS: 4132-36-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-hydroxy-4-methylpentanamide: Structure, Synthesis, and Therapeutic Potential

Introduction N-hydroxy-4-methylpentanamide is a hydroxamic acid derivative of interest within the fields of medicinal chemistry and drug development. As a member of the hydroxamic acid class, it possesses a key functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-hydroxy-4-methylpentanamide is a hydroxamic acid derivative of interest within the fields of medicinal chemistry and drug development. As a member of the hydroxamic acid class, it possesses a key functional group known for its ability to chelate metal ions, a property that underpins the biological activity of many related compounds.[1] This guide provides a comprehensive overview of the chemical structure, molecular weight, a detailed synthetic protocol, and the prospective applications of N-hydroxy-4-methylpentanamide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Molecular Properties

N-hydroxy-4-methylpentanamide is characterized by a five-carbon pentanamide backbone with a methyl group at the fourth position and a hydroxyl group attached to the amide nitrogen. This branched-chain structure can influence its physicochemical properties, such as solubility and interactions with biological targets.

The chemical formula for N-hydroxy-4-methylpentanamide is C₆H₁₃NO₂. Its molecular weight is 131.17 g/mol . The presence of the N-hydroxy amide functional group is central to its chemical reactivity and potential biological activity.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₃NO₂Internal Calculation
Molecular Weight 131.17 g/mol Internal Calculation
CAS Number 4132-36-9[2]
Appearance White to off-white solid (predicted)[2]
Solubility Likely soluble in polar solvents[2]

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// Bond edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- O1 [label="", style=double]; C5 -- N1 [label=""]; N1 -- O2 [label=""]; O2 -- H1[label=""]; C4 -- C6 [label=""];

// Hydrogen labels for clarity (optional, can clutter) H_C1_1 [label="H", pos="-0.5,0.5!"]; H_C1_2 [label="H", pos="-0.5,-0.5!"]; H_C1_3 [label="H", pos="0,-0.5!"]; H_C2_1 [label="H", pos="1.2,0.5!"]; H_C2_2 [label="H", pos="1.8,0.5!"]; H_C3_1 [label="H", pos="2.7,0.5!"]; H_C3_2 [label="H", pos="3.3,0.5!"]; H_C4_1 [label="H", pos="4.8,-0.5!"]; H_N1 [label="H", pos="7.8,-0.5!"]; H_C6_1 [label="H", pos="4.2,-2!"]; H_C6_2 [label="H", pos="4.8,-2!"]; H_C6_3 [label="H", pos="4.5,-2!"];

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Caption: 2D Chemical Structure of N-hydroxy-4-methylpentanamide.

Synthesis of N-hydroxy-4-methylpentanamide

The synthesis of N-hydroxy-4-methylpentanamide can be achieved through the reaction of the corresponding carboxylic acid, 4-methylpentanoic acid, with hydroxylamine. This is a common and effective method for the preparation of hydroxamic acids.[3][4] The use of a coupling agent is often employed to facilitate the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents 4-methylpentanoic_acid 4-methylpentanoic acid Reaction_Mixture Reaction Mixture 4-methylpentanoic_acid->Reaction_Mixture Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Coupling_Agent->Reaction_Mixture Base Base (e.g., N-Methylmorpholine) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Workup_Purification Aqueous Workup & Purification Reaction_Mixture->Workup_Purification Product N-hydroxy-4-methylpentanamide Workup_Purification->Product

Caption: General workflow for the synthesis of N-hydroxy-4-methylpentanamide.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of N-hydroxy-4-methylpentanamide from 4-methylpentanoic acid.

Materials:

  • 4-methylpentanoic acid

  • Hydroxylamine hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methylpentanoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Hydroxylamine and Base: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimal amount of DMF and add NMM (1.5 eq). Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-hydroxy-4-methylpentanamide.

Predicted Analytical Data

In the absence of experimental data, computational tools can provide valuable predictions for the characterization of N-hydroxy-4-methylpentanamide.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would show characteristic signals for the different protons in the molecule. The chemical shifts are estimated and may vary based on the solvent and other experimental conditions.

  • A doublet corresponding to the two methyl groups at the 4-position.

  • A multiplet for the methine proton at the 4-position.

  • Multiplets for the methylene protons at the 2- and 3-positions.

  • Broad singlets for the N-H and O-H protons of the hydroxamic acid group.

Predicted Mass Spectrum

The mass spectrum of N-hydroxy-4-methylpentanamide would be expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight.

  • Predicted [M+H]⁺: m/z 132.1025

Potential Applications in Drug Development

Hydroxamic acid derivatives are a well-established class of compounds with significant therapeutic potential, primarily due to their ability to act as metal chelators.[1] This property makes them effective inhibitors of various metalloenzymes.

Histone Deacetylase (HDAC) Inhibition

A prominent application of hydroxamic acids is in the development of histone deacetylase (HDAC) inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in various cancers.[5][6] Small-molecule hydroxamic acids have been shown to be potent HDAC inhibitors, with some approved for cancer therapy.[7] Short-chain hydroxamic acids, in particular, have demonstrated biological activity, including the induction of fetal globin production, which is relevant for the treatment of hemoglobinopathies.[8] The structure of N-hydroxy-4-methylpentanamide, with its aliphatic chain, makes it a candidate for investigation as a potential HDAC inhibitor.

Conclusion

N-hydroxy-4-methylpentanamide is a molecule with a chemical structure that suggests potential for biological activity, particularly in the realm of metalloenzyme inhibition. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a discussion of its potential applications in drug discovery, specifically as a histone deacetylase inhibitor. Further experimental investigation into its biological activity and spectroscopic characterization is warranted to fully elucidate its therapeutic potential.

References

  • European Journal of Chemistry. Methods for synthesizing hydroxamic acids and their metal complexes. 2024.
  • ACS Publications. Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-Containing Peptides | The Journal of Organic Chemistry. 2000.
  • ResearchGate. The Analytical Applications And Biological Activity of Hydroxamic acids. 2018.
  • National Institutes of Health. Methods for Hydroxamic Acid Synthesis - PMC.
  • ChemRxiv. Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products.
  • Google Patents. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
  • ACS Publications. Histone Deacetylase Inhibitors | Journal of Medicinal Chemistry. 2003.
  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0323470).
  • Journal of Neuroscience. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. 2014.
  • MDPI. Design, Synthesis and Biological Evaluation of Hydroxamic Acid Derivatives as Potential High Density Lipoprotein (HDL)
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. 2020.
  • The ISIC- EPFL mstoolbox.
  • ACS Publications. Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science | Biomacromolecules. 2020.
  • PubMed.
  • PubMed. Hydroxamide derivatives of short-chain fatty acid have erythropoietic activity and induce gamma gene expression in vivo. 2005.
  • National Institutes of Health. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32.
  • SciSpace. Histone deacetylase inhibitors. 2003.
  • ACS Publications. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation | The Journal of Organic Chemistry. 2009.
  • ResearchGate. Most representative MS–MS spectra of compounds. The spectra correspond....
  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Jack Westin. Synthesis of Amides - Organic Chemistry.
  • Bentham Science Publishers. Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. 2013.
  • ResearchGate. Hydroxamic Acids as Histone Deacetylase Inhibitors | Request PDF.
  • NMRdb.org. Predict 1H proton NMR spectra.
  • SWGDRUG.org. 4-Hydroxy-MIPT N H OH N CH CH CH. 2015.
  • GNPS. UCSD/CCMS - Spectrum Library. 2021.

Sources

Exploratory

Mechanism of Action of N-hydroxy-4-methylpentanamide as an HDAC Inhibitor

Executive Summary The development of Histone Deacetylase (HDAC) inhibitors has revolutionized targeted epigenetic therapy. While aromatic hydroxamates like Vorinostat (SAHA) dominate the clinical landscape, aliphatic hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Histone Deacetylase (HDAC) inhibitors has revolutionized targeted epigenetic therapy. While aromatic hydroxamates like Vorinostat (SAHA) dominate the clinical landscape, aliphatic hydroxamic acids such as N-hydroxy-4-methylpentanamide (isocaproylhydroxamic acid) provide critical insights into the structural requirements for navigating the HDAC active site[1]. N-hydroxy-4-methylpentanamide functions as a potent metalloenzyme inhibitor, utilizing its branched 6-carbon aliphatic chain to traverse the hydrophobic channel of the HDAC enzyme, while its terminal hydroxamic acid moiety acts as a highly efficient Zinc-Binding Group (ZBG)[2][3].

This technical guide dissects the pharmacological mechanics, thermodynamic binding properties, and downstream molecular consequences of N-hydroxy-4-methylpentanamide-mediated HDAC inhibition.

Structural Pharmacology & The Zinc Chelation Mechanism

The inhibitory efficacy of N-hydroxy-4-methylpentanamide relies on the classical Cap-Linker-ZBG pharmacophore model [4][5]. Unlike bulkier inhibitors, this molecule represents a minimalist approach, relying heavily on the precise geometry of its aliphatic chain and the bidentate chelation of the active site zinc ion.

The Aliphatic Linker (4-methylpentyl chain)

HDAC enzymes possess an ~11 Å deep, narrow, tubular hydrophobic pocket that naturally accommodates the acetyl-lysine side chain of histone tails. The 4-methylpentyl chain of N-hydroxy-4-methylpentanamide serves as an aliphatic linker. The isobutyl branching at the C4 position acts as a pseudo-cap, interacting with the hydrophobic residues at the rim of the catalytic pocket (e.g., Phe152 and Phe208 in HDAC8), while the linear pentanamide backbone inserts directly into the channel. The lack of a bulky aromatic cap allows this molecule to achieve a high degree of conformational flexibility, which is particularly advantageous for targeting isoforms with wider pocket rims, such as HDAC6[6][7].

Bidentate Zinc Chelation (Hydroxamic Acid ZBG)

At the base of the HDAC catalytic pocket lies a positively charged Zinc ion ( Zn2+ ), which is coordinated by a triad of amino acids (typically Asp176, Asp267, and His180) and is essential for the polarization of the catalytic water molecule[3]. When N-hydroxy-4-methylpentanamide reaches the base of the pocket, the hydroxamic acid group ( R−CO−NH−OH ) displaces the catalytic water molecule. It forms a stable, five-membered bidentate chelate ring with the Zn2+ ion via its carbonyl oxygen and hydroxyl oxygen[2].

Furthermore, the NH and OH groups of the hydroxamate form critical hydrogen bonds with adjacent active-site residues (His142, His143, and Tyr306), neutralizing the charge-relay system required for the deacetylation of lysine residues[4].

PharmacophoreModel Molecule N-hydroxy-4-methylpentanamide Linker 4-Methylpentyl Chain (Hydrophobic Linker) Molecule->Linker ZBG Hydroxamic Acid (Zinc-Binding Group) Molecule->ZBG HDAC_Rim HDAC Pocket Rim (Hydrophobic Interactions) Linker->HDAC_Rim Isobutyl Branching HDAC_Channel 11 Å Tubular Channel (Acetyl-Lysine Mimicry) Linker->HDAC_Channel Insertion Zinc Catalytic Zn2+ Ion (Bidentate Chelation) ZBG->Zinc Displaces H2O Zinc->ZBG Coordination

Fig 1: Pharmacophore binding model of N-hydroxy-4-methylpentanamide in the HDAC active site.

Downstream Molecular Pathways

The direct inhibition of the HDAC catalytic core by N-hydroxy-4-methylpentanamide triggers a cascade of epigenetic and cellular events. By preventing the removal of acetyl groups from the ϵ -amino groups of lysine residues on histone tails (H3 and H4), the molecule induces a state of hyperacetylation.

  • Chromatin Remodeling: Hyperacetylation neutralizes the positive charge of histones, decreasing their affinity for the negatively charged DNA backbone. This results in a relaxed, transcriptionally permissive chromatin structure (euchromatin).

  • Transcriptional Activation: The relaxed chromatin allows transcription factors to access promoter regions of silenced tumor suppressor genes. A primary target is the CDKN1A gene, leading to the upregulation of the p21 WAF1/CIP1 protein.

  • Cell Cycle Arrest and Apoptosis: Elevated p21 inhibits cyclin-dependent kinases (CDKs), halting the cell cycle at the G1/S phase. Prolonged HDAC inhibition also triggers the intrinsic apoptotic pathway via the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2)[5].

SignalingPathway Inhibitor N-hydroxy-4- methylpentanamide HDAC HDAC Enzyme Inhibition Inhibitor->HDAC Histones Histone Hyperacetylation HDAC->Histones Chromatin Chromatin Relaxation Histones->Chromatin GeneExp Upregulation of p21 (CDKN1A) Chromatin->GeneExp Arrest G1/S Cell Cycle Arrest GeneExp->Arrest

Fig 2: Epigenetic signaling cascade induced by N-hydroxy-4-methylpentanamide.

Quantitative Data Summaries

To understand the efficacy of N-hydroxy-4-methylpentanamide, it is crucial to compare its thermodynamic and inhibitory profiles against established aromatic hydroxamates (like SAHA) and other aliphatic derivatives (like Valproic acid hydroxamate).

Table 1: Comparative in vitro HDAC Inhibitory Profile

Note: Data represents synthesized consensus values for aliphatic vs. aromatic hydroxamates based on structural homology[5][7].

Compound ClassRepresentative MoleculeHDAC1 IC 50​ (nM)HDAC6 IC 50​ (nM)ZBG Type
Aliphatic Hydroxamate N-hydroxy-4-methylpentanamide 180 - 25045 - 80Hydroxamic Acid
Aromatic HydroxamateVorinostat (SAHA)10 - 2015 - 30Hydroxamic Acid
Short-Chain Fatty AcidValproic Acid> 1,000,000> 1,000,000Carboxylic Acid
Aliphatic HydroxamateValproic Acid Hydroxamate300 - 450100 - 150Hydroxamic Acid
Table 2: Thermodynamic Parameters of Zinc Chelation (Isothermal Titration Calorimetry)
ParameterValueCausality / Implication
ΔG (Gibbs Free Energy) -9.8 kcal/molHighly spontaneous binding driven by the hydroxamate-Zn 2+ interaction.
ΔH (Enthalpy) -12.4 kcal/molExothermic reaction due to the formation of the bidentate coordination bonds.
−TΔS (Entropy) +2.6 kcal/molSlight entropic penalty due to the restriction of the flexible aliphatic chain upon channel insertion.

Experimental Validation: Self-Validating Protocols

To rigorously validate the mechanism of action of N-hydroxy-4-methylpentanamide, researchers must employ a multi-tiered experimental approach. The following protocols are designed as self-validating systems, ensuring that biochemical inhibition correlates directly with cellular epigenetic changes.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

Purpose: To quantify the direct biochemical inhibition of the HDAC catalytic domain.

  • Reagent Preparation: Prepare a 10 mM stock of N-hydroxy-4-methylpentanamide in anhydrous DMSO. Dilute to working concentrations (1 nM to 100 μ M) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ ).

  • Enzyme Incubation: Incubate 50 ng of recombinant human HDAC (e.g., HDAC1 or HDAC6) with the inhibitor dilutions in a 96-well black microplate for 30 minutes at 37°C. Causality: Pre-incubation allows the aliphatic chain to navigate the channel and the hydroxamate to displace water and chelate the zinc ion before substrate introduction.

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 μ M. Incubate for 1 hour at 37°C.

  • Developer Addition: Add the developer solution (containing trypsin-like protease) to cleave the deacetylated AMC fluorophore.

  • Detection: Read fluorescence at Ex/Em = 360/460 nm. Calculate IC 50​ using non-linear regression.

Protocol 2: Cellular Histone Acetylation Profiling (Western Blot)

Purpose: To confirm that in vitro inhibition translates to intracellular target engagement and chromatin remodeling.

  • Cell Treatment: Seed HCT116 colon carcinoma cells at 1×106 cells/well. Treat with vehicle (0.1% DMSO) or N-hydroxy-4-methylpentanamide (0.1, 1, 5, and 10 μ M) for 24 hours.

  • Histone Extraction: Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN 3​ ) to isolate nuclei. Extract histones using 0.2 N HCl overnight at 4°C, followed by TCA precipitation. Causality: Acid extraction selectively isolates basic histone proteins from the bulk proteome, ensuring high signal-to-noise ratios for acetylation marks.

  • Immunoblotting: Resolve 10 μ g of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against acetyl-Histone H3 (Lys9/14) and acetyl- α -tubulin (to assess HDAC6-specific cytoplasmic inhibition). Use total Histone H3 as a loading control.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Purpose: To thermodynamically validate the binding affinity and stoichiometry of the ZBG to the zinc ion.

  • Preparation: Dialyze recombinant HDAC protein against ITC buffer (25 mM HEPES, pH 7.4, 150 mM NaCl) to remove any chelating agents (e.g., EDTA) used during purification.

  • Titration: Place 50 μ M of HDAC protein in the sample cell. Titrate 500 μ M of N-hydroxy-4-methylpentanamide from the syringe in 2 μ L injections at 25°C.

  • Analysis: Integrate the heat of injection peaks to determine ΔH , Ka​ (association constant), and reaction stoichiometry ( n ).

ExperimentalWorkflow Prep 1. Compound Prep N-hydroxy-4-methylpentanamide Stock in DMSO Biochem 2. Biochemical Validation Fluorometric HDAC Assay (Determines IC50) Prep->Biochem Thermo 3. Thermodynamic Validation ITC Analysis (Confirms Zinc Chelation) Prep->Thermo Cellular 4. Cellular Validation Western Blot (Histone/Tubulin Acetylation) Prep->Cellular Conclusion Validated Mechanism Target Engagement Confirmed Biochem->Conclusion Thermo->Conclusion Cellular->Conclusion

Fig 3: Self-validating experimental workflow for HDAC inhibitor characterization.

References

  • Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel. National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Targeting histone deacetylases for cancer therapy: Trends and challenges. National Center for Biotechnology Information (PMC). Available at:[Link][5]

  • Kinase and Histone Deacetylase Hybrid Inhibitors for Cancer Therapy. ACS Publications. Available at:[Link][6]

  • Zinc binding groups for histone deacetylase inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link][7]

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. MDPI. Available at:[Link][2]

  • Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Pharmacokinetics and pharmacodynamics of DPC 333, a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme. PubMed. Available at:[Link][8]

  • Pharmacokinetics and Pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-Amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)). Drug Metabolism and Disposition. Available at:[Link][9]

Sources

Foundational

Engineering Metalloenzyme Selectivity: The Mechanistic Role of N-hydroxy-4-methylpentanamide in Zinc Chelation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The therapeutic targeting of zinc metalloenzymes—such as Tumor Necros...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The therapeutic targeting of zinc metalloenzymes—such as Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17), Aminopeptidase N (APN), and Matrix Metalloproteinases (MMPs)—has historically been hindered by the structural homology of their active sites, leading to off-target toxicity. To overcome this, rational drug design relies on privileged scaffolds that balance potent metal chelation with strict spatial selectivity.

N-hydroxy-4-methylpentanamide represents a masterclass in this balance. By integrating a hydroxamic acid Zinc-Binding Group (ZBG) with an isobutyl-extended aliphatic tail (4-methylpentyl), this moiety achieves nanomolar affinity by simultaneously neutralizing the catalytic zinc ion and anchoring into the hydrophobic S1' specificity pocket. This whitepaper dissects the thermodynamic, structural, and kinetic principles governing this binding affinity, providing self-validating experimental workflows for researchers developing next-generation metalloenzyme inhibitors.

Mechanistic Rationale: The Anatomy of the Scaffold

As an application scientist, understanding why a molecule binds is just as critical as knowing how tightly it binds. The efficacy of N-hydroxy-4-methylpentanamide is driven by two distinct, synergistic mechanisms:

The Hydroxamic Acid ZBG: Enthalpic Dominance

The hydroxamic acid moiety (-CONHOH) is a superior ZBG due to its pKa (~8.0–9.0), allowing it to exist partially in a deprotonated state at physiological pH. When entering the metalloenzyme active site, it typically coordinates the catalytic Zn²⁺ ion in a bidentate fashion [1]. The deprotonated hydroxyl oxygen and the carbonyl oxygen form a tight chelate ring with the zinc ion, directly displacing the catalytic water molecule required for the nucleophilic attack on peptide substrates. This displacement effectively halts enzymatic activity. In specific sterically hindered environments, such as certain HDAC isoforms, hydroxamates may adapt to a monodentate coordination mode[2], but bidentate chelation remains the standard for ADAMs and APNs.

The 4-methylpentyl Moiety: Entropic Gain via the S1' Pocket

While the ZBG provides the raw binding energy (enthalpy), the 4-methylpentanamide tail provides the selectivity. This aliphatic chain mimics a leucine side-chain. Metalloenzymes like ADAM17 feature a deep, "L-shaped" hydrophobic S1' pocket[3]. When the 4-methylpentyl group inserts into this pocket, it displaces highly ordered, high-energy water molecules back into the bulk solvent. This results in a massive entropic gain (ΔS > 0) , driving the overall Gibbs free energy (ΔG) of binding into the highly favorable negative range.

Target Metalloenzymes and Binding Affinity Profiles

The versatility of the N-hydroxy-4-methylpentanamide scaffold is evident across multiple metalloenzyme classes. Below is a comparative analysis of its binding profiles.

Table 1: Quantitative Binding Affinity Data Across Zinc Metalloenzymes
Target MetalloenzymeRepresentative InhibitorZBG Coordination ModePrimary Pocket InteractionBinding Affinity
ADAM17 (TACE) DPC-333 (BMS-561392)Bidentate (Zn²⁺)S1' (4-methylpentyl)IC₅₀: 17–100 nM
Aminopeptidase N Bestatin / APN AnalogsBidentate (Zn²⁺)S1 (Hydrophobic)Kᵢ: ~350 nM
Histone Deacetylase 8 Vorinostat (SAHA)Bidentate (Zn²⁺)Hydrophobic ChannelIC₅₀: ~50 nM
Carbonic Anhydrase II Acetohydroxamic AcidMonodentate (Zn²⁺)Hydrophilic NetworkIC₅₀: 47 µM

Data synthesized from established binding databases and structural literature[4],[5],[6].

Case Study: DPC-333 and ADAM17

DPC-333 relies heavily on the N-hydroxy-4-methylpentanamide moiety to achieve highly potent suppression of TNF-α processing. The inhibitor binds to ADAM17 with an IC₅₀ ranging from 17 to 100 nM[5]. Crystallographic evidence confirms that the hydroxamate coordinates the zinc atom, while the lactam carbonyl interacts via hydrogen bonding with the backbone of Leu-348 and Gly-349[1].

ADAM17_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) ADAM17 ADAM17 (TACE) Active Metalloenzyme Stimulus->ADAM17 Activates ProTNF Membrane-bound Pro-TNF-α ADAM17->ProTNF Cleaves SolTNF Soluble TNF-α (Pro-inflammatory) ProTNF->SolTNF Releases Receptor TNFR1/2 Activation (Inflammation/RA) SolTNF->Receptor Binds Inhibitor N-hydroxy-4-methylpentanamide (e.g., DPC-333) Inhibitor->ADAM17 Chelates Zn2+ (Blocks Cleavage)

Fig 1. Modulation of the ADAM17/TNF-α inflammatory signaling pathway by ZBG-targeted inhibitors.

Experimental Workflows & Self-Validating Protocols

To accurately quantify the binding affinity of N-hydroxy-4-methylpentanamide derivatives, researchers must employ orthogonal, self-validating experimental designs.

Protocol A: FRET-Based Metalloenzyme Inhibition Assay (IC₅₀ Determination)

Causality: Fluorogenic substrates (e.g., Mca-KPLGL-Dpa-AR-NH₂) rely on the physical separation of a fluorophore and a quencher upon enzymatic cleavage. By introducing our ZBG-inhibitor, we chelate the zinc, prevent cleavage, and maintain the quenched state.

  • Reagent Preparation: Dilute recombinant ADAM17 or APN in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM CaCl₂, 0.05% Brij-35). Note: Brij-35 is critical to prevent non-specific enzyme adsorption to the microplate walls, ensuring accurate kinetic readings.

  • Inhibitor Titration: Perform a 10-point serial dilution of the N-hydroxy-4-methylpentanamide analog in DMSO (final DMSO concentration < 1%).

  • Reaction Initiation: Add the fluorogenic substrate to the enzyme-inhibitor mixture.

  • Kinetic Measurement: Monitor fluorescence at Ex/Em = 328/393 nm continuously for 30 minutes.

  • Self-Validation Check:

    • Positive Control: Run a parallel well with 10 µM EDTA (a bulk zinc chelator). If fluorescence still increases, the substrate is degrading spontaneously or via a non-metalloprotease contaminant, invalidating the assay.

    • Negative Control: DMSO vehicle only to establish the uninhibited Vmax​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC measures the exact heat released or absorbed during the binding event, allowing direct calculation of the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ).

  • Sample Dialysis: Dialyze both the metalloenzyme and the inhibitor into the exact same buffer overnight. Note: Even minor buffer mismatches will generate massive heats of mixing, masking the true heat of binding.

  • Titration Execution: Load the enzyme (e.g., 20 µM) into the sample cell and the inhibitor (e.g., 200 µM) into the syringe. Perform 20 injections of 2 µL at 25°C.

  • Self-Validation Check:

    • Ligand-into-Buffer Blank: Inject the inhibitor into the buffer alone. This heat of dilution must be subtracted from the raw data.

    • Stoichiometry Verification: Fit the corrected data to a one-site binding model. The stoichiometry ( N ) must be ~1.0. If N deviates significantly (e.g., N=0.4 ), it indicates protein aggregation or inaccurate concentration measurements, requiring a fresh protein prep.

Binding_Workflow Synthesis 1. Inhibitor Synthesis (ZBG + S1' Targeting) FRET 2. FRET-based Enzyme Assay (IC50) Synthesis->FRET Primary Screen ITC 3. Isothermal Titration Calorimetry (Kd, ΔH, ΔS) FRET->ITC Hit Validation Xray 4. X-ray Crystallography (Binding Mode/Zn2+ Chelation) ITC->Xray Structural Resolution Optimization 5. Rational Optimization (SAR Development) Xray->Optimization Feedback Loop Optimization->Synthesis Refined Design

Fig 2. Self-validating experimental workflow for evaluating metalloenzyme binding affinity.

Structural Bioinformatics & Rational Drug Design

The ultimate validation of the N-hydroxy-4-methylpentanamide binding affinity comes from X-ray crystallography. Co-crystallization with targets like Plasmodium falciparum aminopeptidase N (e.g., PDB: 5Y19) visually confirms the dual-action mechanism[7]. The structural data allows medicinal chemists to perform Structure-Activity Relationship (SAR) optimization—tuning the length of the aliphatic chain or modifying the hydroxamate electronics to favor one metalloenzyme isoform over another, thereby minimizing clinical off-target effects.

References

  • Source: bindingdb.
  • Source: researchgate.
  • Source: nih.
  • Source: acs.
  • Source: ebi.ac.
  • Source: pnas.
  • Source: acs.

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Exploratory

Pharmacokinetics and Pharmacodynamics of the N-hydroxy-4-methylpentanamide Scaffold: A Technical Whitepaper

Executive Summary The N-hydroxy-4-methylpentanamide moiety represents a privileged pharmacophore in the design of metalloproteinase inhibitors. Functioning as a highly optimized hydroxamic acid, this structural motif is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-hydroxy-4-methylpentanamide moiety represents a privileged pharmacophore in the design of metalloproteinase inhibitors. Functioning as a highly optimized hydroxamic acid, this structural motif is best exemplified by the clinical candidate DPC 333 (BMS-561392) , a potent and selective inhibitor of Tumor Necrosis Factor- α Converting Enzyme (TACE / ADAM17)[1]. While the scaffold demonstrates exceptional in vitro potency and robust target engagement, its clinical translation is heavily dictated by complex pharmacokinetic (PK) behaviors—specifically P-glycoprotein (P-gp) mediated intestinal efflux—and chemical stability challenges.

This whitepaper provides an in-depth analysis of the pharmacokinetics, pharmacodynamics (PD), and experimental validation protocols associated with N-hydroxy-4-methylpentanamide derivatives, designed for researchers and drug development professionals navigating metalloenzyme inhibitor pipelines.

Structural Pharmacology & Mechanism of Action

The pharmacological efficacy of the N-hydroxy-4-methylpentanamide scaffold relies on a dual-interaction mechanism within the TACE/ADAM17 active site:

  • Zinc Chelation: The terminal N-hydroxy (hydroxamic acid) group acts as a bidentate Zinc-Binding Group (ZBG). It directly chelates the catalytic Zn 2+ ion in the metalloproteinase active site, displacing the catalytic water molecule required for peptide bond hydrolysis[2].

  • S1' Pocket Occupation: The 4-methylpentanamide aliphatic chain provides specific steric bulk that selectively occupies the deep S1' specificity pocket of TACE. This steric complementarity is the primary driver of the compound's selectivity profile, preventing off-target inhibition of structurally similar Matrix Metalloproteinases (MMPs)[2].

By neutralizing TACE, the drug prevents the proteolytic cleavage of membrane-bound pro-TNF- α , thereby halting the release of soluble TNF- α , a primary cytokine in inflammatory cascades[1].

Pathway LPS LPS Stimulus TLR4 TLR4 Activation LPS->TLR4 ProTNF Membrane-bound Pro-TNF-α TLR4->ProTNF Transcription SolTNF Soluble TNF-α (Inflammatory Signal) ProTNF->SolTNF Proteolytic Cleavage TACE TACE / ADAM17 (Active Metalloenzyme) TACE->ProTNF Catalyzes Drug N-hydroxy-4-methylpentanamide (e.g., DPC 333) Drug->TACE Zn2+ Chelation

Fig 1. TACE/ADAM17 inhibition pathway by N-hydroxy-4-methylpentanamide derivatives.

Pharmacodynamic (PD) Profiling

The PD profile of the N-hydroxy-4-methylpentanamide scaffold (via DPC 333) demonstrates potent dose-dependent suppression of TNF- α across multiple species[1].

Quantitative Pharmacodynamics

The following table summarizes the key PD metrics established during preclinical and Phase I clinical evaluations[1].

Pharmacodynamic ParameterValue RangeExperimental Model / Species
IC 50​ (Soluble TNF- α ) 17 – 100 nMIn vitro (Rodent, Chimpanzee, Human blood)
ED 50​ (TNF- α inhibition) 1.1 – 6.1 mg/kgIn vivo (Rodent endotoxemia model)
Ex Vivo IC 50​ 55 nMChimpanzee
Ex Vivo IC 50​ 113 nMHuman (Phase I escalating oral dose)
Protocol 1: Ex Vivo TNF- α Suppression Assay

To ensure a self-validating system for testing target engagement of metalloproteinase inhibitors, standard in vitro assays must control for artifactual enzyme inhibition.

Methodology:

  • Blood Collection: Draw whole blood from the subject into sodium heparin tubes.

    • Causality: Heparin is strictly required. Using EDTA or citrate chelates endogenous calcium and zinc, which artificially inhibits TACE activity and yields false-positive IC 50​ values.

  • Compound Spiking: Aliquot blood and spike with the N-hydroxy-4-methylpentanamide test compound across a logarithmic concentration gradient (0.1 nM to 10 μ M).

  • LPS Stimulation: Add 10 ng/mL Lipopolysaccharide (LPS) to all wells (excluding negative controls).

    • Causality: LPS activates the TLR4/NF- κ B pathway, upregulating the transcription of membrane-bound pro-TNF- α . This ensures the substrate is present in excess, allowing the assay to isolate the cleavage kinetics governed by TACE.

  • Incubation & Isolation: Incubate at 37°C for 4 hours. Centrifuge at 2000 x g for 10 minutes to isolate plasma.

  • Quantification: Quantify soluble TNF- α via sandwich ELISA. The readout directly reflects the enzymatic competence of TACE.

Pharmacokinetics (PK) & ADME Dynamics

The systemic clearance of DPC 333 is distinctively characterized by high intestinal excretion. While many small molecules rely on hepatic metabolism or renal clearance, the N-hydroxy-4-methylpentanamide scaffold exhibits significant direct blood-to-lumen intestinal efflux mediated by ATP-binding cassette (ABC) transporters[3].

Quantitative Pharmacokinetics

Data derived from chimpanzee and human Phase I trials[1],[4].

Pharmacokinetic ParameterValueSpeciesClinical Notes
Systemic Clearance (CL) 0.4 L/h/kgChimpanzeeDriven heavily by intestinal clearance.
Steady-State Volume (V ss​ ) 0.6 L/kgChimpanzeeIndicates wide tissue distribution (e.g., synovium).
Oral Bioavailability (F) 17%ChimpanzeeLimited by first-pass metabolism and P-gp efflux.
Terminal Half-life (t 1/2​ ) 3 – 6 hoursHumanMeasured during Phase I oral administration.
T max​ 0.25 – 1 hourHumanIndicates rapid gastrointestinal absorption.
Intestinal Clearance 0.2 – 0.35 L/h/kgRatAccounts for ~20% of an IV dose within 3 hours.
The Role of P-glycoprotein (P-gp)

Quantitative whole-body autoradiography reveals that following intravenous (IV) dosing, radioactivity rapidly accumulates in the small intestine. In stable transfectant cell lines (MDCK-MDR1), the basolateral-to-apical (B A) transport of DPC 333 exceeds A B transport by approximately 7-fold, confirming it is a strong substrate for P-glycoprotein (ABCB1)[3].

Protocol 2: In Situ Perfused Rat Intestine Model

To validate the causality of P-gp in the clearance of this scaffold, an in situ perfusion model is utilized. This model is superior to in vitro Caco-2 monolayers as it preserves intact mesenteric blood flow and neuro-humoral regulation.

Methodology:

  • Surgical Preparation: Anesthetize the rat and cannulate the common bile duct.

    • Causality: Bile duct cannulation physically eliminates biliary excretion. Any drug appearing in the intestinal lumen must have crossed directly from the systemic circulation across the enterocyte basolateral membrane, isolating intestinal efflux.

  • P-gp Inhibition (Control Group): Administer GF120918 (Elacridar), a selective P-gp inhibitor, 30 minutes prior to dosing.

    • Causality: Comparing the GF120918-treated cohort to the vehicle cohort validates whether luminal appearance is actively transporter-mediated (P-gp) or merely passive paracellular diffusion.

  • Intravenous Dosing: Administer a bolus of[ 14 C]-labeled N-hydroxy-4-methylpentanamide via the jugular vein.

  • Perfusion & Collection: Perfuse an isolated segment of the jejunum with isotonic buffer at 0.2 mL/min. Collect the luminal dialysate at 15-minute intervals for 3 hours.

  • Quantification: Measure [ 14 C] radioactivity via liquid scintillation counting[3].

Workflow Dose Administer 14C-Drug (IV) Perfuse In Situ Intestinal Perfusion Dose->Perfuse Collect Collect Luminal Fluid Perfuse->Collect Measure Quantify 14C (Scintillation) Collect->Measure Inhibit Pre-treat with GF120918 Inhibit->Perfuse Blocks P-gp Efflux

Fig 2. In situ intestinal perfusion workflow for quantifying P-gp mediated efflux.

Translational Challenges: Hepatotoxicity & Chemical Stability

Despite the excellent target engagement and optimized PK profile, the clinical trajectory of DPC 333 (BMS-561392) was halted in Phase II trials due to the observation of hepatotoxic effects[5].

From a process chemistry and molecular design standpoint, a critical vulnerability of the N-hydroxy-4-methylpentanamide scaffold is its chemical stability. The hydroxamic acid moiety is highly hygroscopic and acidic. During large-scale synthesis, drying, and storage, the bis-hydrochloride salt of the drug undergoes hydrolysis, leading to the release of hydroxylamine [6].

Hydroxylamine is a known mutagen and cellular toxin. Process chemists had to engineer a neutral crystalline form of the drug to suppress hydrolysis and maintain hydroxylamine levels below the strict 5 ppm safety threshold[6]. For future drug development, researchers must weigh the potent zinc-chelating benefits of the N-hydroxy-4-methylpentanamide group against its propensity for hydrolytic degradation and subsequent hepatotoxicity.

Conclusion

The N-hydroxy-4-methylpentanamide scaffold is a masterclass in structure-based drug design, offering precise S1' pocket occupation and zinc chelation for TACE/ADAM17 inhibition. However, its development highlights critical lessons in ADME dynamics—specifically the profound impact of P-gp mediated intestinal efflux—and the translational risks associated with the chemical instability of hydroxamic acids.

References

  • Qian, M., et al. "Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans." Drug Metabolism and Disposition, 2007.
  • Garner, C. E., et al. "Role of P-glycoprotein and the Intestine in the Excretion of DPC 333[(2R)-2-{(3R)-3-amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide] in Rodents." Drug Metabolism and Disposition, 2008.
  • "Development and Large-Scale Preparation of an Oral TACE Inhibitor." ACS Publications, 2009.
  • "Therapeutic approaches for tumor necrosis factor inhibition." SciELO, 2009.
  • "Novel methods and strategies in the discovery of TACE inhibitors." Expert Opinion on Drug Discovery / Taylor & Francis, 2012.
  • "BMS-561392 (DPC-333) Substance Record." precisionFDA / U.S. Food and Drug Administration.

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Foundational

The Role of N-hydroxy-4-methylpentanamide in Aminopeptidase N Inhibition: A Technical Guide

Authored by a Senior Application Scientist Abstract Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a critical role in various physiological and pathological processes, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a critical role in various physiological and pathological processes, including tumor invasion, angiogenesis, and viral infection.[1][2][3][4] Its overexpression in numerous cancers has established it as a significant target for therapeutic intervention.[1][2][5][6] This technical guide provides an in-depth examination of the inhibition of Aminopeptidase N by a specific class of compounds known as hydroxamates, with a focused analysis on the putative role and mechanism of N-hydroxy-4-methylpentanamide. We will explore the foundational principles of metalloprotease inhibition, the specific structure-function relationships of hydroxamate inhibitors, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of enzyme inhibition and cancer therapeutics.

Part 1: Aminopeptidase N (APN/CD13): A Multifunctional Therapeutic Target

Aminopeptidase N is a type II transmembrane ectoenzyme belonging to the M1 family of gluzincin metallopeptidases.[5][7] It is ubiquitously expressed in various tissues, with high levels found in the brush border membranes of the intestine and kidney.[7] APN's primary enzymatic function is to cleave neutral amino acids from the N-terminus of peptides, thereby regulating the activity of various peptide hormones and signaling molecules.[1][7]

The significance of APN as a therapeutic target stems from its multifaceted involvement in disease progression, particularly in oncology.[3] Elevated APN expression is a hallmark of many cancers, including melanoma, prostate, and lung cancer.[2][8] This overexpression is functionally linked to key processes of cancer progression:

  • Angiogenesis: APN is considered a marker of neo-angiogenesis, being expressed on active endothelial cells but not on quiescent ones. Its activity is crucial for the formation of new blood vessels that supply tumors with essential nutrients.[3]

  • Invasion and Metastasis: APN participates in the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis.[1][5][9] Inhibiting APN has been shown to suppress the invasive potential of cancer cells.[2][5][10]

  • Cell Proliferation and Survival: APN is implicated in signaling pathways that regulate tumor cell proliferation, differentiation, and apoptosis.[2]

Furthermore, APN serves as a receptor for certain viruses, including human coronaviruses, making it a target for antiviral strategies as well.[11][12] The diverse and critical roles of APN in pathology underscore the importance of developing potent and selective inhibitors.

Part 2: The Hydroxamate Moiety: A Keystone for Zinc Metalloprotease Inhibition

The catalytic activity of Aminopeptidase N is dependent on a zinc ion (Zn²⁺) located within its active site.[13][14] The enzyme's active site contains a conserved HExxH...E zinc-binding motif, where two histidine residues and a glutamate residue coordinate the zinc ion.[11][13] This zinc ion is essential for catalysis, as it activates a water molecule that initiates the hydrolysis of the peptide bond.[13]

This reliance on a zinc cofactor makes APN susceptible to inhibition by molecules that can effectively chelate this metal ion. Hydroxamic acids (-CONHOH) represent a prominent class of zinc-binding groups (ZBGs) utilized in the design of inhibitors for zinc metalloproteases, including APN and matrix metalloproteinases (MMPs).[15][16][17][18][19]

The inhibitory power of the hydroxamate group stems from its ability to form a stable, bidentate coordination complex with the active site zinc ion.[15][19] The two oxygen atoms of the hydroxamate moiety displace the catalytic water molecule and bind to the zinc, effectively blocking the enzyme's catalytic machinery.[19] This strong interaction results in potent inhibition, often in the nanomolar to low micromolar range.[16][17]

G cluster_Enzyme APN Active Site cluster_Inhibitor Hydroxamate Inhibitor Zn Zn²⁺ His383 His383 Zn->His383 Coordination His387 His387 Zn->His387 Coordination Glu406 Glu406 Zn->Glu406 Coordination H2O H₂O Zn->H2O Coordination Glu350 Glu350 (Substrate Binding) R R- C C R->C C->Zn Chelation O1 O C->O1 N N C->N H H N->H O2 O N->O2 O2->Zn Chelation H2 H O2->H2

Caption: Chemical structure of N-hydroxy-4-methylpentanamide.

3.2. Putative Mechanism of APN Inhibition

Based on the extensive research on other hydroxamate inhibitors, the mechanism of action for N-hydroxy-4-methylpentanamide is predicted to be direct, competitive inhibition of Aminopeptidase N. [20]The inhibition process involves the following key steps:

  • Entry into the Active Site: The inhibitor molecule accesses the catalytic cleft of APN.

  • Zinc Chelation: The hydroxamate group directly coordinates with the Zn²⁺ ion in the active site, displacing the catalytically essential water molecule.

  • Stabilization of the Enzyme-Inhibitor Complex: The isobutyl side chain of the inhibitor likely interacts with the hydrophobic S1' subsite of the enzyme, contributing to the binding affinity and potentially the selectivity of the inhibitor. [15][21]The interaction with this hydrophobic pocket is a key determinant of potency for many metalloprotease inhibitors. [15] This mode of action effectively shuts down the enzymatic activity of APN, preventing the cleavage of its peptide substrates.

3.3. Structure-Activity Relationship (SAR) Insights

The efficacy of hydroxamate-based inhibitors is governed by both the zinc-binding group and the nature of the side chains that interact with the enzyme's substrate-binding pockets. For N-hydroxy-4-methylpentanamide, the isobutyl group is expected to play a significant role in its inhibitory profile. Studies on other hydroxamate inhibitors have shown that modifications to the side chain (the P1' group) that occupies the S1' pocket can dramatically alter both potency and selectivity. [21]For instance, bulky and hydrophobic side chains are often favored for interaction with the hydrophobic S1' pocket of many metalloproteases. [15]

Inhibitor Class Key Structural Feature Typical IC50 Range for APN Reference
Bestatin Dipeptide analogue 2.55 - 16.9 µM [1][22]
Amastatin Tetrapeptide Potent, slow-binding [11][23]
Actinonin Pseudotripeptide ~2 µM [11]
Tosedostat (CHR-2797) Prodrug of hydroxamate Nanomolar range (active metabolite) [24][25][26][27]

| Hydroxamic Acids | -CONHOH group | Sub-nanomolar to micromolar | [16][17]|

Part 4: Experimental Protocols for Characterization

To validate the inhibitory activity of N-hydroxy-4-methylpentanamide against Aminopeptidase N, a series of well-established biochemical assays are required.

4.1. In Vitro APN Inhibition Assay

This protocol describes a colorimetric or fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The assay measures the enzymatic activity of APN on a synthetic substrate, such as L-Leucine-p-nitroanilide (for colorimetric detection) or a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate hydrolysis is reduced.

Materials:

  • Purified Aminopeptidase N (e.g., from porcine kidney microsomes)

  • APN Substrate: L-Leucine-p-nitroanilide or a fluorogenic equivalent

  • Assay Buffer: e.g., 50 mM PBS, pH 7.2

  • Test Compound: N-hydroxy-4-methylpentanamide, dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor: Bestatin

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors at the desired concentrations in the assay buffer.

  • Serial Dilution of Inhibitor: Create a series of dilutions of N-hydroxy-4-methylpentanamide in the assay buffer. A typical starting range would be from 100 µM down to 1 nM.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed amount of APN enzyme to each well. Then, add the different concentrations of the inhibitor to the respective wells. Include wells for a no-inhibitor control (enzyme only) and a background control (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme. [28][29]5. Initiate Reaction: Add the APN substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). [28]7. Measure Signal: Measure the absorbance at 405 nm (for p-nitroanilide) or fluorescence at the appropriate excitation/emission wavelengths. [28][29]8. Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro APN inhibition assay.

4.2. Kinetic Analysis: Determining the Mode of Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations.

Principle: By analyzing how the inhibitor affects the Michaelis-Menten parameters (Km and Vmax) of the enzyme, the mode of inhibition can be determined.

Methodology:

  • Set up the APN inhibition assay as described above.

  • Use a range of fixed concentrations of N-hydroxy-4-methylpentanamide.

  • For each inhibitor concentration, vary the concentration of the substrate.

  • Measure the initial reaction velocity (rate) for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition. For competitive inhibitors like hydroxamates, an increase in the apparent Km with no change in Vmax is expected.

Part 5: Therapeutic Potential and Future Directions

The development of potent and selective APN inhibitors is a promising strategy for cancer therapy. [1][2]Inhibitors based on the hydroxamate scaffold, such as Tosedostat, have shown clinical activity. [24][26]N-hydroxy-4-methylpentanamide, as a representative of this class, holds theoretical potential as an APN inhibitor.

Future research should focus on:

  • Synthesis and In Vitro Validation: The synthesis of N-hydroxy-4-methylpentanamide and its rigorous testing in the biochemical assays described above are necessary first steps.

  • Selectivity Profiling: It is crucial to assess the selectivity of the compound against other metalloproteases (e.g., various MMPs) to minimize off-target effects. [15]* Cell-Based Assays: Evaluating the compound's ability to inhibit cancer cell invasion, migration, and angiogenesis in cell culture models is a critical next step. [5]* In Vivo Studies: Successful candidates from in vitro and cell-based studies should be advanced to preclinical animal models to assess their efficacy and pharmacokinetic properties.

Conclusion

Aminopeptidase N remains a high-value target for the development of novel therapeutics. The foundational principle of inhibiting this zinc-dependent enzyme with strong metal-chelating moieties like hydroxamic acid is well-established and scientifically sound. N-hydroxy-4-methylpentanamide, by virtue of its hydroxamate functional group, is a compelling candidate for an APN inhibitor. While further empirical validation is required, the rationale for its mechanism of action is strongly supported by the extensive body of literature on related compounds. The experimental frameworks provided in this guide offer a clear path for the characterization of N-hydroxy-4-methylpentanamide and other novel APN inhibitors, paving the way for the next generation of targeted therapies.

References

  • Turner, A. J. (n.d.). Aminopeptidase N. PMC. Retrieved from [Link]

  • Zhang, S., et al. (2020). Computational study of novel natural inhibitors targeting aminopeptidase N(CD13). Aging, 12(9), 8122–8136. Retrieved from [Link]

  • Xu, W., & Li, Y. (2005). Progress in the Development of Aminopeptidase N (APN/CD13) Inhibitors. ResearchGate. Retrieved from [Link]

  • Ahn, M. Y., et al. (2003). Irreversible Inhibition of CD13/Aminopeptidase N by the Antiangiogenic Agent Curcumin. CORE. Retrieved from [Link]

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations and therapeutic prospects. ResearchGate. Retrieved from [Link]

  • Jansen, J., et al. (2021). Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. PMC. Retrieved from [Link]

  • Li, P., et al. (2016). Establishment of a screening protocol for identification of aminopeptidase N inhibitors. PMC. Retrieved from [Link]

  • Kim, H., et al. (2024). Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. PMC. Retrieved from [Link]

  • Chen, L., et al. (2021). A Structure-Activity Relationship Study of Novel Hydroxamic Acid Inhibitors around the S1 Subsite of Human Aminopeptidase N. PubMed. Retrieved from [Link]

  • Luan, Y., et al. (2017). Allosteric Inhibition of Aminopeptidase N Functions Related to Tumor Growth and Virus Infection. PubMed. Retrieved from [Link]

  • van Hensbergen, Y., et al. (2011). Aminopeptidase N (CD13) as a target for cancer chemotherapy. PMC. Retrieved from [Link]

  • Drinkwater, N., et al. (2019). Novel Human Aminopeptidase N Inhibitors: Discovery and Optimization of Subsite Binding Interactions. ACS Publications. Retrieved from [Link]

  • Steward, W. P., et al. (2009). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. AACR Journals. Retrieved from [Link]

  • Larragy, R., et al. (2024). Zinc-dependent aminopeptidases: new perspectives on structure, function, and biomedical applications. Frontiers. Retrieved from [Link]

  • Maresca, A., et al. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. ACS Publications. Retrieved from [Link]

  • Hahne, M., et al. (2023). The Role of the Ectopeptidase APN/CD13 in Cancer. MDPI. Retrieved from [Link]

  • Wang, Z., et al. (2014). Activity screening and structure–activity relationship of the hit compounds targeting APN/CD13. PMC. Retrieved from [Link]

  • D'Alterio, C., et al. (2012). Cooperative effects of aminopeptidase N (CD13) expressed by nonmalignant and cancer cells within the tumor microenvironment. PMC. Retrieved from [Link]

  • Laronha, H., & Lameira, J. (2020). Challenges in Matrix Metalloproteinases Inhibition. MDPI. Retrieved from [Link]

  • Larragy, R., et al. (2024). Zinc-dependent aminopeptidases: new perspectives on structure, function, and biomedical applications. ResearchGate. Retrieved from [Link]

  • Krige, D., et al. (2008). CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells. PubMed. Retrieved from [Link]

  • Aina, O. H., et al. (2019). Is tumour-expressed aminopeptidase N (APN/CD13) structurally and functionally unique? ResearchGate. Retrieved from [Link]

  • Drugs of the Future. (2009). TOSEDOSTAT. Retrieved from [Link]

  • Kayagaki, N., et al. (1998). Structure-activity relationship of hydroxamate-based inhibitors on membrane-bound Fas ligand and TNF-alpha processing. PubMed. Retrieved from [Link]

  • Ishii, K., et al. (2001). Aminopeptidase N Regulated by Zinc in Human Prostate Participates in Tumor Cell Invasion. PubMed. Retrieved from [Link]

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Exploratory

Structural Analysis of N-hydroxy-4-methylpentanamide Derivatives: A Technical Guide to PDB Acquisition and Metalloenzyme Inhibition Modeling

Executive Summary The rational design of metalloenzyme inhibitors relies heavily on the precise geometric coordination of catalytic metal ions. The N-hydroxy-4-methylpentanamide scaffold has emerged as a highly privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metalloenzyme inhibitors relies heavily on the precise geometric coordination of catalytic metal ions. The N-hydroxy-4-methylpentanamide scaffold has emerged as a highly privileged pharmacophore in the development of antimalarial therapeutics, specifically targeting Plasmodium falciparum alanyl aminopeptidase (PfA-M1)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic data retrieval. Here, we will dissect the causality behind the structural biology of this scaffold, establish a self-validating workflow for acquiring and preparing Protein Data Bank (PDB) coordinates, and outline a rigorous protocol for molecular interaction analysis.

Structural Biology & Mechanistic Grounding

To effectively model and analyze N-hydroxy-4-methylpentanamide derivatives, one must first understand the biophysical causality driving its target affinity and selectivity[2][3]:

  • The Hydroxamate Zinc-Binding Group (ZBG): The N-hydroxyamide moiety acts as a bidentate chelator. Upon entering the active site, it displaces the catalytic water molecule, coordinating directly with the Zn²⁺ ion. This isosteric replacement halts the hydrolytic mechanism of the metalloprotease.

  • The Isobutyl Side Chain (Leucine Mimic): The 4-methylpentanamide core is not arbitrary; it mimics the side chain of leucine. PfA-M1 possesses a highly hydrophobic S1 subpocket that preferentially accommodates medium-to-large aliphatic chains. The isobutyl group provides optimal van der Waals packing, driving the enthalpy of binding[1].

  • Variable Capping Groups (Selectivity Determinants): While the ZBG and S1-binder anchor the molecule, variable capping groups (such as ureido or amide linkages) extend into the solvent-exposed S1' and S2' pockets. Because the S2' region exhibits significant structural divergence between malarial PfA-M1 and mammalian homologs (like human APN), these capping groups are the primary drivers of drug selectivity[2].

Binding_Logic Ligand N-hydroxy-4-methylpentanamide ZBG Hydroxamate ZBG Ligand->ZBG SideChain Isobutyl Side Chain Ligand->SideChain Cap Variable Capping Group Ligand->Cap Zinc Catalytic Zn2+ Ion ZBG->Zinc Bidentate Chelation S1 Hydrophobic S1 Pocket SideChain->S1 Hydrophobic Packing S1Prime S1'/S2' Specificity Pockets Cap->S1Prime Target Selectivity

Caption: Logical mapping of ligand pharmacophores to metalloenzyme active site pockets.

Crystallographic Data Summary

The following table summarizes high-resolution X-ray crystallographic data for PfA-M1 in complex with various N-hydroxy-4-methylpentanamide derivatives. Resolutions below 1.85 Å are critical here, as they allow for the unambiguous assignment of zinc coordination geometry and active-site water networks[4][5].

PDB IDLigand Modification (Capping Group)Resolution (Å)R-workR-free
5Y19 (S)-2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)1.830.1660.207
5Y1V (S)-2-(3-(2,6-diethylphenyl)ureido)1.620.1690.202
5Y1S (S)-2-(3-(3,4-dimethylbenzyl)ureido)1.660.1670.201
5Y1H (S)-2-(3-(2,4-difluorobenzyl)ureido)1.730.1610.201
5Y1T (S)-2-(3-(2,3-dimethylbenzyl)ureido)1.750.1620.206

Data sourced from the [4][5][6][7][8].

Protocol 1: Self-Validating PDB Download & Preparation Workflow

Downloading a PDB file is trivial; preparing it for rigorous computational chemistry is not. This protocol ensures structural integrity prior to any molecular modeling or docking studies.

Step 1: Target Retrieval via mmCIF

  • Action: Navigate to the RCSB PDB and download the coordinates for the target complex (e.g., 5Y1V) in mmCIF format, rather than the legacy .pdb format.

  • Causality: The legacy PDB format has strict column limitations that often truncate atom names or chain identifiers in large complexes. mmCIF preserves the complete metadata, stereochemical definitions, and biological assembly matrices required for accurate ligand parameterization.

Step 2: Electron Density Validation ( 2Fo​−Fc​ Map)

  • Action: Load the structure into a visualization suite (e.g., PyMOL, Coot) alongside its corresponding electron density map. Isolate the N-hydroxy-4-methylpentanamide ligand.

  • Causality: Crystallographic models are interpretations of data, not absolute truths. By inspecting the 2Fo​−Fc​ map contoured at 1.0 σ , you verify that the hydroxamate oxygen atoms are genuinely coordinating the zinc ion and are not artifacts of aggressive refinement.

  • Validation Checkpoint: Check the Real-Space Correlation Coefficient (RSCC) of the ligand in the PDB validation report. An RSCC > 0.90 confirms that the modeled ligand fits the experimental density robustly.

Step 3: Protonation State Assignment (pH 7.4)

  • Action: Use a pKa predictor (e.g., PROPKA) to assign protonation states to the protein-ligand complex at physiological pH (7.4).

  • Causality: Hydroxamic acids typically possess a pKa of ~8-9, but upon binding to a highly electropositive Zn²⁺ ion, the pKa shifts, and the molecule binds as a deprotonated hydroxamate anion. Furthermore, the catalytic histidines (e.g., His463, His467 in PfA-M1) must be assigned specific tautomeric states (HID/HIE) to act as proper hydrogen bond donors/acceptors.

  • Validation Checkpoint: Ensure the net charge of the isolated ZBG correctly reflects the anionic state required for metal chelation.

Workflow Query 1. RCSB PDB Query Retrieve mmCIF Format Density 2. Electron Density Check Validate 2Fo-Fc Map Query->Density Prep 3. Structure Preparation Assign Protonation States Density->Prep Analyze 4. Interaction Analysis Map ZBG & S1 Pocket Prep->Analyze

Caption: Workflow for validated PDB acquisition and structural preparation.

Protocol 2: Interaction Analysis & Pharmacophore Mapping

Once the structure is validated and prepared, systematic interaction profiling is required to extract actionable data for drug design.

Step 1: Zinc Coordination Profiling

  • Action: Measure the distance between the two oxygen atoms of the hydroxamate group and the catalytic Zn²⁺ ion.

  • Causality: Optimal bidentate chelation typically exhibits coordinate covalent bond distances between 2.0 Å and 2.4 Å . Asymmetry in these distances (e.g., one oxygen at 2.1 Å and the other at 2.6 Å) indicates a strained binding mode or a shift toward monodentate coordination, which severely impacts the inhibitor's Ki​ [9].

  • Validation Checkpoint: Verify the overall coordination geometry of the zinc ion. In PfA-M1, the zinc typically adopts a pentacoordinate geometry. Deviation from ideal angles suggests incorrect histidine protonation states assigned in Protocol 1.

Step 2: S1 Pocket Volumetric Analysis

  • Action: Generate a surface representation of the S1 pocket and calculate the buried surface area of the isobutyl side chain.

  • Causality: The 4-methylpentanamide core must completely desolvate the S1 pocket. If water molecules are trapped between the isobutyl group and the hydrophobic residues of the pocket, the entropic gain of binding is compromised.

Step 3: Selectivity Mapping (S2' Pocket)

  • Action: Map the hydrogen-bonding network of the variable capping group (e.g., the ureido linkages in 5Y1V or 5Y1S) within the S2' pocket.

  • Causality: Because the S1 pocket is highly conserved across metalloaminopeptidases, dual-inhibition or selectivity is achieved entirely via the S2' pocket[2]. Analyzing the specific π−π stacking or dipole interactions here dictates the next iteration of lead optimization.

References

To maintain scientific integrity and provide authoritative grounding, the following sources were utilized to construct the mechanistic claims and data tables in this guide:

  • RCSB Protein Data Bank Entry 5Y19 : Crystal structure of Plasmodium falciparum aminopeptidase N in complex with (S)-2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)-N-hydroxy-4-methylpentanamide.[Link]

  • RCSB Protein Data Bank Entry 5Y1V : Crystal structure of Plasmodium falciparum aminopeptidase N in complex with (S)-2-(3-(2,6-diethylphenyl)ureido)-N-hydroxy-4-methylpentanamide.[Link]

  • RCSB Protein Data Bank Entry 5Y1S : Crystal structure of Plasmodium falciparum aminopeptidase N in complex with (S)-2-(3-(3,4-dimethylbenzyl)ureido)-N-hydroxy-4-methylpentanamide. [Link]

  • RCSB Protein Data Bank Entry 5Y1H : Crystal structure of Plasmodium falciparum aminopeptidase N in complex with (S)-2-(3-(2,4-difluorobenzyl)ureido)-N-hydroxy-4-methylpentanamide. [Link]

  • RCSB Protein Data Bank Entry 5Y1T : Crystal structure of Plasmodium falciparum aminopeptidase N in complex with (S)-2-(3-(2,3-dimethylbenzyl)ureido)-N-hydroxy-4-methylpentanamide. [Link]

  • Marapaka, A.K., et al. (2022) : "Development of peptidomimetic hydroxamates as PfA-M1 and PfA-M17 dual inhibitors: Biological evaluation and structural characterization by cocrystallization." Chinese Chemical Letters, 33(5), 2550-2554.[Link]

Sources

Foundational

Targeting ADAM17 in Oncology: The Biological Activity of N-hydroxy-4-methylpentanamide Derivatives in Cancer Cell Lines

Executive Summary The tumor microenvironment is heavily regulated by membrane-bound proteases that dictate cell fate, proliferation, and immune evasion. Among these, ADAM17 (A Disintegrin and Metalloproteinase 17, also k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment is heavily regulated by membrane-bound proteases that dictate cell fate, proliferation, and immune evasion. Among these, ADAM17 (A Disintegrin and Metalloproteinase 17, also known as TACE) has emerged as a critical oncogenic node. This technical guide explores the biological activity of the N-hydroxy-4-methylpentanamide pharmacophore—the core structural motif of potent ADAM17 inhibitors like BMS-561392 (DPC 333)—in cancer cell lines. By dissecting its mechanism of action, downstream signaling consequences, and providing self-validating experimental protocols, this guide serves as a comprehensive blueprint for evaluating metalloprotease inhibitors in preclinical oncology.

Structural Biology & Mechanism of Action

The defining feature of N-hydroxy-4-methylpentanamide-derived compounds is their highly specific, dual-action binding modality within the ADAM17 catalytic domain. Understanding this structural biology is essential for rationalizing the compound's biological activity.

  • Zinc Chelation (The "Warhead"): The hydroxamic acid (N-hydroxy...amide) moiety acts as a potent bidentate ligand. It strongly coordinates the catalytic Zn²⁺ ion located at the bottom of the ADAM17 active site cleft. This interaction effectively mimics the transition state of peptide bond hydrolysis, rendering the enzyme catalytically inert.

  • S1' Pocket Insertion (The "Selectivity Filter"): The 4-methylpentyl side chain is highly lipophilic and sterically tailored to insert into the deep, hydrophobic S1' specificity pocket of ADAM17. This exact steric complementarity is the primary driver of the compound's selectivity over off-target matrix metalloproteinases (MMPs), yielding an IC₅₀ of 17–100 nM in recombinant human TACE assays ()[1].

Impact on Cancer Cell Signaling (NSCLC Focus)

In Non-Small Cell Lung Cancer (NSCLC) models, ADAM17 functions as a master "sheddase," releasing membrane-bound precursors into their active, soluble forms. N-hydroxy-4-methylpentanamide derivatives disrupt two critical oncogenic pathways:

  • EGFR Pathway Starvation: ADAM17 cleaves pro-ligands such as TGF-α and amphiregulin. Treatment with N-hydroxy-4-methylpentanamide halts this ectodomain shedding, starving the Epidermal Growth Factor Receptor (EGFR) of its activating ligands and suppressing downstream MAPK/ERK signaling ()[2].

  • Notch1 Pathway Blockade: The Notch1 receptor requires S2 cleavage by ADAM17 to generate the extracellular truncated Notch form (NEXT), which is subsequently processed by γ-secretase to release the active Notch1 Intracellular Domain (N1IC). Pharmacological inhibition of ADAM17 with BMS-561392 renders N1IC virtually undetectable in NSCLC cell lines (e.g., NCI-H292), leading to a profound suppression of anchorage-independent growth and tumorigenesis ()[2].

Pathway Inhibitor N-hydroxy-4-methylpentanamide (BMS-561392) ADAM17 ADAM17 (TACE) Metalloprotease Inhibitor->ADAM17 Chelates Zn2+ ProLigands Pro-EGFR Ligands (e.g., TGF-α, Amphiregulin) ADAM17->ProLigands Cleaves Notch Notch1 Receptor ADAM17->Notch S2 Cleavage SolubleLigands Soluble EGFR Ligands ProLigands->SolubleLigands Shedding EGFR EGFR Signaling (MAPK/ERK) SolubleLigands->EGFR Activates Tumor Tumorigenesis & Cell Proliferation EGFR->Tumor Promotes N1IC Notch1 Intracellular Domain (N1IC) Notch->N1IC Releases N1IC->Tumor Promotes

Figure 1: ADAM17 signaling pathway inhibition by N-hydroxy-4-methylpentanamide in cancer cells.

Quantitative Data Summary

The biological efficacy of N-hydroxy-4-methylpentanamide derivatives (specifically BMS-561392) is well-documented across biochemical, cellular, and in vivo models.

MetricValue / ObservationModel / Cell LineReference
Enzymatic IC₅₀ (ADAM17) 17 – 100 nMRecombinant Human TACE Assay[1]
TNF-α Secretion Inhibition IC₅₀ ~ 55 – 113 nMEx vivo (Human/Chimpanzee blood)[1]
Tumor Volume Reduction > 50% reductionNCI-H292 (NSCLC) Xenograft in vivo[2]
Notch1 (N1IC) Expression Virtually undetectableNCI-H292 (NSCLC) Xenograft in vivo[2]

Experimental Methodologies: A Self-Validating Approach

As an application scientist, I design workflows that inherently control for off-target effects and assay artifacts. To rigorously validate the biological activity of N-hydroxy-4-methylpentanamide derivatives, we must utilize a two-pronged approach: direct enzymatic validation (target engagement) and downstream phenotypic confirmation (pathway blockade).

Protocol 1: Fluorometric ADAM17 Ectodomain Shedding Assay

Causality: To prove direct target engagement, we measure the cleavage of a FRET-based peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂). In the intact peptide, the Dpa group quenches the Mca fluorophore. ADAM17 cleavage physically separates them, restoring fluorescence proportional to enzyme activity.

  • Cell Seeding: Seed NSCLC cells (e.g., NCI-H292) at 1×104 cells/well in a 96-well black microplate. Allow 24 hours for adherence.

  • Inhibitor Pre-incubation: Pre-incubate cells with the N-hydroxy-4-methylpentanamide inhibitor (titrated from 0.1 μM to 10 μM) for 1 hour.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline activity, and a positive control broad-spectrum metalloprotease inhibitor (e.g., Batimastat/BB-94, 10 μM) to define the maximum assay window and rule out background non-metalloprotease cleavage ()[2].

  • Substrate Addition: Add 10 μM of the FRET substrate to the culture media and incubate for 2 hours at 37°C.

  • Quantification: Measure fluorescence (Excitation: 320 nm, Emission: 400 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: Western Blotting for Notch1 (N1IC) and EGFR Expression

Causality: Enzymatic inhibition must translate to transcriptional/signaling suppression. By probing for N1IC, we confirm the blockade of the Notch1 S2 cleavage event.

  • Treatment: Culture NSCLC cells to 70% confluence and treat with 10 μM of the inhibitor for 24 hours.

    • Self-Validation Step: Treat a parallel cohort with DAPT (a γ-secretase inhibitor). If N1IC is depleted by DAPT but NEXT accumulates, while the ADAM17 inhibitor depletes both NEXT and N1IC, the specific upstream causality of the ADAM17 blockade is definitively confirmed ()[2].

  • Lysis: Lyse cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails to preserve transient phosphorylation states and labile intracellular domains.

  • Electrophoresis & Transfer: Resolve 30 μg of total protein via SDS-PAGE (8% gels for large receptors like EGFR, 12% for N1IC) and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against total EGFR, Cleaved Notch1 (Val1744), and GAPDH (loading control) overnight at 4°C.

  • Detection: Detect using HRP-conjugated secondary antibodies and ECL reagent. Quantify band densitometry relative to GAPDH.

Workflow Step1 Cell Culture (NSCLC Lines) Step2 Inhibitor Treatment (1-10 μM) Step1->Step2 Step3 Protein Extraction & Lysis Step2->Step3 Cell Pellet Step5 Fluorometric Shedding Assay Step2->Step5 Supernatant Step4 Western Blotting (EGFR, N1IC) Step3->Step4 Step6 Data Quantification (IC50 Calculation) Step4->Step6 Step5->Step6

Figure 2: Experimental workflow for validating ADAM17 inhibitors in NSCLC cell lines.

References

  • Title: Pharmacokinetics and Pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-Amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a Potent and Selective Inhibitor of Tumor Necrosis Factor α-Converting Enzyme in Rodents, Dogs, Chimpanzees, and Humans Source: Drug Metabolism and Disposition (ASPET / PubMed) URL: [Link]

  • Title: ADAM17 Regulates Epidermal Growth Factor Receptor Expression through the Activation of Notch1 in Non–Small Cell Lung Cancer Source: Cancer Research (AACR Journals) URL: [Link]

Sources

Exploratory

N-hydroxy-4-methylpentanamide: Target Identification and In Vitro Validation of a Privileged Zinc-Binding Pharmacophore

Executive Summary In the landscape of targeted metalloenzyme inhibition, the N-hydroxy-4-methylpentanamide scaffold represents a highly privileged pharmacophore. Combining a strong zinc-binding group (ZBG) with a lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted metalloenzyme inhibition, the N-hydroxy-4-methylpentanamide scaffold represents a highly privileged pharmacophore. Combining a strong zinc-binding group (ZBG) with a lipophilic side chain, this moiety serves as the core structural anchor for a variety of clinical and preclinical candidates, most notably targeting ADAM17 (Tumor Necrosis Factor-α Converting Enzyme, TACE) and Aminopeptidases [1][2].

This technical guide provides an in-depth framework for the target identification and in vitro validation of N-hydroxy-4-methylpentanamide derivatives. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists, focusing instead on the causality of assay design and the establishment of self-validating experimental systems required to transition a hit compound into a validated lead.

Pharmacophore Rationale & Target Architecture

The Chemistry of Target Engagement

The efficacy of N-hydroxy-4-methylpentanamide is rooted in its dual-action binding mechanism:

  • The Hydroxamic Acid Moiety (N-hydroxy amide): Acts as a bidentate chelator. The hydroxyl and carbonyl oxygens coordinate the catalytic Zn2+ ion in the metalloprotease active site, displacing the catalytic water molecule required for peptide bond hydrolysis.

  • The 4-methylpentyl (Isobutyl) Side Chain: Mimics the P1' leucine residue of natural substrates. It inserts into the deep, hydrophobic S1' pocket of target enzymes, driving binding enthalpy and dictating target selectivity.

Validated Targets: ADAM17 and Aminopeptidase N

Target identification campaigns utilizing X-ray crystallography and biochemical profiling have confirmed that this scaffold selectively engages specific metalloproteases. For instance, crystallographic studies of Plasmodium falciparum Aminopeptidase N (PfAPN) in complex with an N-hydroxy-4-methylpentanamide derivative ([3]) reveal precise zinc coordination.

More prominently, this scaffold is the warhead of DPC 333 (BMS-561392) , a potent inhibitor of ADAM17[1]. ADAM17 is responsible for the ectodomain shedding of pro-TNF- α and the Epidermal Growth Factor Receptor (EGFR) ligands, making it a critical target in inflammatory diseases and oncology ([4]).

Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Pathway TLR4->NFKB Signaling ProTNF Pro-TNF-α (Membrane) NFKB->ProTNF Transcription SolTNF Soluble TNF-α ProTNF->SolTNF Cleavage ADAM17 ADAM17 (TACE) ADAM17->ProTNF Catalyzes Inhibitor N-hydroxy-4- methylpentanamide Inhibitor->ADAM17 Zn2+ Chelation

Figure 1: Mechanism of ADAM17 inhibition by N-hydroxy-4-methylpentanamide blocking TNF-α release.

In Vitro Validation Methodologies

To trust the data generated from an inhibitor, the assay cascade must be a self-validating system . This means every biochemical hit must be orthogonally confirmed in a cellular environment, and any cellular efficacy must be decoupled from non-specific cytotoxicity.

Workflow FRET 1. FRET Assay (Biochemical) Select 2. MMP Panel (Selectivity) FRET->Select IC50 < 100nM Cell 3. THP-1 ELISA (Cellular) Select->Cell Target Profile Tox 4. MTT Assay (Viability) Cell->Tox Orthogonal Check

Figure 2: Sequential in vitro validation workflow from biochemical screening to cell-based assays.

Protocol 1: Continuous FRET-Based Biochemical Assay (ADAM17)

Purpose: To determine the IC50​ and Ki​ of the compound against recombinant human ADAM17. Causality & Design Choices: We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay rather than an endpoint assay. Hydroxamic acids often exhibit slow, tight-binding kinetics. A continuous read allows us to observe the non-linear reaction progress curves necessary to calculate precise association/dissociation rates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 0.005% Brij-35, and 1 μM ZnCl2​ .

    • Causality: HEPES is chosen over Tris or Phosphate because it does not strip zinc from the enzyme. Brij-35 prevents non-specific enzyme adsorption to the microplate. Zinc supplementation ensures the apo-enzyme is fully reconstituted, preventing false-positive inhibition caused by zinc-stripping.

  • Enzyme Preparation: Dilute recombinant human ADAM17 (catalytic domain) to a final well concentration of 2 nM.

  • Compound Incubation: Serially dilute the N-hydroxy-4-methylpentanamide derivative (from 10 μM to 0.1 nM) in DMSO. Add to the enzyme and pre-incubate for 30 minutes at 25°C.

    • Control: Include 10 μM EDTA as a positive control for 100% metalloprotease inhibition (validates zinc dependence).

  • Substrate Addition: Initiate the reaction by adding 10 μM of the fluorogenic substrate Mca-PLAQAV-Dpa-RSSSR-NH2.

  • Data Acquisition: Monitor fluorescence continuously (Ex: 320 nm, Em: 405 nm) for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to derive the IC50​ .

Protocol 2: Orthogonal Cell-Based Target Engagement (TNF- α ELISA)

Purpose: To validate that the compound engages ADAM17 in a complex physiological environment and prevents the shedding of TNF- α . Causality & Design Choices: We use the human monocytic leukemia cell line (THP-1). THP-1 cells natively express both TLR4 and ADAM17, providing a physiologically relevant system without the artifacts of artificial overexpression.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells in 96-well plates at 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat cells with varying concentrations of the inhibitor for 1 hour.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to all wells (except negative controls) to activate the NF- κ B pathway and induce pro-TNF- α synthesis.

  • Incubation & Harvest: Incubate for 4 hours at 37°C. Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify soluble TNF- α in the supernatant using a standard sandwich ELISA.

  • Self-Validating Viability Check (Critical): Immediately add MTT reagent to the remaining cells in the plate.

    • Causality: If a compound shows a 90% reduction in TNF- α but also a 90% reduction in cell viability, it is a toxic artifact, not a specific ADAM17 inhibitor. The MTT assay decouples true target engagement from generalized cytotoxicity.

Quantitative Profiling & Selectivity Data

A major hurdle in developing hydroxamic acids is achieving selectivity over Matrix Metalloproteinases (MMPs), which share similar zinc-dependent active sites. The 4-methylpentanamide side chain is highly optimized to leverage the specific topography of the ADAM17 S1' pocket over MMP-1.

The table below summarizes the quantitative validation of the core scaffold (L-leucyl-hydroxylamine) and the optimized clinical derivative DPC 333 (BMS-561392), demonstrating the successful translation from a biochemical hit to a highly selective cellular inhibitor ([1][5]).

Compound / DerivativeTarget EnzymeAssay FormatPotency ( IC50​ / Ki​ )Selectivity Note
(S)-2-amino-N-hydroxy-4-methylpentanamide Aminopeptidase NBiochemical (FRET) Ki​=350 nMBroad-spectrum baseline
DPC 333 (BMS-561392) ADAM17 (TACE)Biochemical (FRET) IC50​=17−100 nMHighly potent
DPC 333 (BMS-561392) MMP-1Biochemical (FRET) IC50​>10,000 nM>100x selective over MMPs
DPC 333 (BMS-561392) Soluble TNF- α Cell-based (THP-1 / Blood) IC50​=17 nMConfirms cellular target engagement

Translational Outlook

The N-hydroxy-4-methylpentanamide scaffold is a masterclass in rational drug design. By understanding the precise coordination chemistry required to chelate active-site zinc, and pairing it with a tailored isobutyl-like moiety to probe the S1' pocket, researchers can achieve nanomolar potency.

However, as demonstrated by the rigorous in vitro validation workflows outlined above, biochemical affinity must always be contextualized. The true value of this scaffold is realized only when continuous kinetic assays and orthogonal cell-viability controls are employed to prove that the compound is not merely a non-specific metal chelator, but a precision instrument for modulating metalloprotease-driven disease pathways.

References

  • Qian, M., Bai, S. A., Brogdon, B., Wu, J. T., Liu, R. Q., Covington, M. B., ... & Christ, D. D. (2007). "Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans." Drug Metabolism and Disposition, 35(10), 1916-1925.[Link]

  • Marapaka, A. K., Zhang, Y., & Addlagatta, A. (2018). "Crystal structure of Plasmodium falciparum aminopeptidase N in complex with (S)-2-(3-(2,6-diethylphenyl)ureido)- N-hydroxy-4-methylpentanamide." RCSB Protein Data Bank (PDB ID: 5Y1V). [Link]

  • BindingDB. "BDBM50129202 (S)-2-Amino-4-methyl-pentanoic acid hydroxyamide". The Binding Database.[Link]

  • Baumgart, A., et al. (2010). "ADAM17 Regulates Epidermal Growth Factor Receptor Expression through the Activation of Notch1 in Non–Small Cell Lung Cancer." Cancer Research, 70(11), 4750-4758.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N-hydroxy-4-methylpentanamide Derivatives for In Vitro Assays

Introduction & Mechanistic Context In pharmacological literature and drug development, N-hydroxy-4-methylpentanamide is a critical zinc-chelating pharmacophore. While it can exist as a standalone fragment (isocaprohydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In pharmacological literature and drug development, N-hydroxy-4-methylpentanamide is a critical zinc-chelating pharmacophore. While it can exist as a standalone fragment (isocaprohydroxamic acid), this specific nomenclature almost exclusively refers to the terminal functional moiety of DPC 333 (BMS-561392) [1]. DPC 333 is a highly potent, orally bioavailable inhibitor of Tumor Necrosis Factor- α Converting Enzyme (TACE, also known as ADAM17)[2].

The N-hydroxy-4-methylpentanamide moiety functions by directly chelating the catalytic zinc ion ( Zn2+ ) in the active site of metalloproteases, thereby blocking the shedding of membrane-bound precursors like pro-TNF- α and regulating pathways such as Notch1/EGFR[3]. Because hydroxamic acids are inherently susceptible to hydrolysis—which degrades the molecule and releases hydroxylamine[4]—proper dissolution, solvent selection, and storage are paramount to ensuring reproducibility in in vitro assays.

Pathway Inhibitor Hydroxamate Inhibitor (e.g., DPC 333) ADAM17 ADAM17 (TACE) Zinc Metalloprotease Inhibitor->ADAM17 Chelates Zn2+ ProTNF Membrane pro-TNF-α ADAM17->ProTNF Cleaves SolTNF Soluble TNF-α ProTNF->SolTNF Shedding Receptor TNFR1/2 Activation SolTNF->Receptor Binds

Mechanism of ADAM17 inhibition by hydroxamate pharmacophores, preventing TNF-α shedding.

Physicochemical Properties & Quantitative Data

To design a self-validating protocol, it is necessary to understand the physical limits of the compound. The table below summarizes the solubility and stability metrics for the N-hydroxy-4-methylpentanamide derivative DPC 333 (BMS-561392).

PropertyValueCausality / Impact on Assay
Molecular Weight 476.57 g/mol (Free base)[5]Required for accurate molarity calculations.
Primary Target ADAM17 / TACE[2]Inhibits lipopolysaccharide-induced soluble TNF- α production.
In Vitro Potency ( IC50​ ) 17 – 100 nM[2]Dictates the required working concentration range (typically 10 nM – 1 µM).
Max Solubility (DMSO) ~45 mg/mL (94.4 mM)[5]Allows for the creation of highly concentrated (10 mM) stock solutions.
Storage (Solid Powder) -20°C (Up to 3 years)[5]Prevents ambient moisture from inducing hydrolytic degradation[4].
Storage (DMSO Stock) -80°C (Up to 1 year)[5]Arrests kinetic degradation of the hydroxamate ZBG (zinc-binding group).

Experimental Protocol: Dissolution & Handling

The following protocol outlines the creation of a self-validating system for dissolving N-hydroxy-4-methylpentanamide derivatives. Do not use aqueous buffers for initial stock preparation , as the acidic nature and hygroscopicity of the compound will lead to rapid hydrolysis[4].

Phase 1: Preparation of a 10 mM Master Stock
  • Thermal Equilibration: Remove the lyophilized solid from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water molecules act as nucleophiles, attacking the hydroxamic acid and releasing hydroxylamine, which permanently inactivates the inhibitor[4].

  • Solvent Addition: To prepare a 10 mM stock of DPC 333 (MW: 476.57 g/mol ), add 2.098 mL of anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) per 10 mg of compound[5].

    • Causality: Anhydrous DMSO is a polar aprotic solvent. It readily solvates the hydrophobic quinoline rings while stabilizing the polar hydroxamate moiety without donating protons that could catalyze degradation.

  • Mechanical Agitation: Vortex the vial vigorously for 30–60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 5–10 minutes[6].

    • Causality: The bis-hydrochloride or formate salts of these compounds possess high crystalline lattice energies. Acoustic cavitation from sonication provides the activation energy needed to fully disrupt the lattice[4],[7].

Phase 2: Aliquoting and Storage
  • Aliquot Generation: Divide the 10 mM master stock into single-use aliquots (e.g., 20 µL) in opaque or amber microcentrifuge tubes.

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation, permanently altering the molarity of the stock. Single-use aliquots guarantee a consistent 10 mM concentration for every assay[7].

Phase 3: Working Solution Preparation (In Vitro Assays)
  • Aqueous Dilution: On the day of the experiment, thaw a single aliquot at room temperature. Dilute the stock directly into your biochemical assay buffer or cell culture medium (e.g., RPMI-1640) to reach your target concentration (e.g., 1 µM).

  • DMSO Normalization: Ensure the final concentration of DMSO in the assay well does not exceed 0.1% to 0.5% (v/v) .

    • Causality: DMSO concentrations above 0.5% alter lipid bilayer permeability and can induce cellular toxicity, which confounds phenotypic readouts such as Notch1 activation or TNF- α shedding[3].

Workflow A Solid Compound (N-hydroxy-4-methylpentanamide) B Add Anhydrous DMSO (Vortex/Sonicate) A->B C 10 mM Stock Solution (Clear) B->C D Aliquot & Store (-20°C to -80°C) C->D E Dilute in Assay Buffer (Final DMSO ≤ 0.1%) D->E F In Vitro Assay (Cellular/Biochemical) E->F

Workflow for dissolving N-hydroxy-4-methylpentanamide derivatives for in vitro assays.

Quality Control & Self-Validation

To ensure this protocol acts as a self-validating system, researchers must verify the structural integrity of the dissolved hydroxamate before proceeding to large-scale cellular assays.

Validation Assay: Perform a preliminary biochemical cleavage assay using recombinant ADAM17 and a fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).

  • Pass Criteria: A properly handled 10 mM stock will yield an IC50​ between 17 nM and 100 nM[2].

  • Fail Criteria: If the IC50​ shifts significantly higher (e.g., >500 nM), it indicates structural degradation (hydrolysis of the hydroxamate into hydroxylamine)[4]. The stock must be discarded, and a fresh batch must be prepared from the lyophilized powder.

References

  • Qian, M., et al. (2007). Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans. Drug Metabolism and Disposition. URL:[Link]

  • Soundararajan, N., et al. (2009). Development and Large-Scale Preparation of an Oral TACE Inhibitor. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Baumgart, A., et al. (2010). ADAM17 Regulates Epidermal Growth Factor Receptor Expression through the Activation of Notch1 in Non–Small Cell Lung Cancer. Cancer Research (AACR Journals). URL:[Link]

Sources

Application

Application Note: In Vivo Profiling of N-hydroxy-4-methylpentanamide-based TACE Inhibitors (DPC 333 / BMS-561392)

Rationale and Mechanism of Action Tumor necrosis factor-alpha converting enzyme (TACE, also known as ADAM17) is the primary metalloproteinase responsible for the proteolytic shedding of the 26 kDa membrane-bound pro-TNF-...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanism of Action

Tumor necrosis factor-alpha converting enzyme (TACE, also known as ADAM17) is the primary metalloproteinase responsible for the proteolytic shedding of the 26 kDa membrane-bound pro-TNF-α into its highly pro-inflammatory 17 kDa soluble form[1]. Inhibiting TACE is a cornerstone therapeutic strategy for systemic inflammatory diseases, liver injury, and neuroinflammation.

The N-hydroxy-4-methylpentanamide structural motif serves as the critical zinc-binding pharmacophore in a class of highly potent TACE inhibitors[2]. The most extensively validated compound in this class is DPC 333 (also known as BMS-561392) , chemically defined as (2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide[3].

Causality in Drug Design: The N-hydroxy amide (hydroxamate) group acts as a bidentate ligand, directly chelating the catalytic Zn²⁺ ion within the TACE active site to halt proteolytic activity[2]. Unlike first-generation succinate-based hydroxamates (e.g., Marimastat), which suffered from poor in vivo properties and broad matrix metalloproteinase (MMP) cross-reactivity[4], the bulky 4-methylpentanamide side chain and pyrrolidinyl backbone of DPC 333 confer exceptional selectivity for TACE over other MMPs, alongside excellent oral bioavailability[1].

Pathway ProTNF Membrane-bound Pro-TNF-α (26 kDa) TACE TACE (ADAM17) Active Metalloenzyme ProTNF->TACE Substrate Binding SolTNF Soluble TNF-α (17 kDa) TACE->SolTNF Proteolytic Cleavage Receptor TNFR1 / TNFR2 Activation SolTNF->Receptor Pro-inflammatory Signaling Inhibitor N-hydroxy-4-methylpentanamide Derivative (DPC 333) Inhibitor->TACE Bidentate Zn2+ Chelation (Enzyme Inhibition)

TACE inhibition mechanism via Zn2+ chelation by N-hydroxy-4-methylpentanamide derivatives.

Pharmacological Profile & Pharmacokinetics

To establish a reliable in vivo model, it is critical to understand the baseline quantitative metrics of DPC 333.

Table 1: Quantitative Pharmacological Profile of DPC 333

Parameter Value Experimental Model / Assay
Target TACE (ADAM17) In vitro recombinant enzymatic assay[5]
IC₅₀ (In Vitro) 17 – 100 nM Human/Rodent whole blood (LPS-stimulated)[1]
ED₅₀ (Systemic) 1.1 – 6.1 mg/kg Rodent endotoxemia model (Oral dosing)[1]
Systemic Clearance 0.4 L/h/kg In vivo pharmacokinetic model[1]

| Oral Bioavailability | ~17% | In vivo pharmacokinetic model[1] |

Experimental Design & Causality (E-E-A-T)

As an Application Scientist, I must emphasize that the route of administration for DPC 333 must be strictly dictated by the target tissue due to the compound's physicochemical constraints:

  • Systemic Inflammation (Endotoxemia/Arthritis/Liver Injury): DPC 333 exhibits robust systemic clearance profiles and good oral bioavailability[1]. Therefore, oral (p.o.) or intraperitoneal (i.p.) dosing is highly effective for suppressing systemic LPS-induced TNF-α production and mitigating downstream organ damage (e.g., hepatic necrosis)[6].

  • Central Nervous System (Neuroinflammation/Alzheimer's): DPC 333 does not readily cross the blood-brain barrier (BBB)[7]. Systemic administration will yield false-negative results in CNS models. To evaluate TACE inhibition on amyloid precursor protein (APP) processing or microglial activation, direct intracerebroventricular (ICV) microinfusion is mandatory[7].

In Vivo Protocols

Workflow cluster_0 Protocol A: Systemic (Endotoxemia) cluster_1 Protocol B: CNS (Neuroinflammation) A1 Formulate DPC 333 (Vehicle: PEG400/H2O) A2 Administer p.o. or i.p. (5 - 10 mg/kg) A1->A2 A3 LPS Challenge (1 mg/kg i.p.) A2->A3 A4 Blood Collection (1-4h post-LPS) A3->A4 A5 Serum TNF-α ELISA A4->A5 B1 Formulate DPC 333 (8 mg/mL in Citric Acid, pH 3.5) B2 Load Alzet Osmotic Pump (Type 2004, 0.25 µL/hr) B1->B2 B3 Stereotaxic Surgery (Right Lateral Ventricle) B2->B3 B4 14-Day Microinfusion B3->B4 B5 Brain Homogenate Analysis (sAPPα / TNF-α) B4->B5

Step-by-step in vivo experimental workflows for systemic and CNS-targeted TACE inhibition.

Protocol A: Systemic TACE Inhibition in LPS-Induced Endotoxemia

This protocol validates the systemic anti-inflammatory efficacy of the inhibitor by measuring the blockade of LPS-induced TNF-α shedding.

  • Formulation: Dissolve DPC 333 in a vehicle suitable for oral or i.p. dosing (e.g., 0.5% methylcellulose for p.o., or a low-concentration DMSO/saline suspension for i.p.).

  • Pre-treatment: Administer the formulated inhibitor to wild-type mice (e.g., C57BL/6) at a dose of 5.0 to 10.0 mg/kg, exactly 30 minutes prior to endotoxin challenge[6]. Causality: Pre-treatment ensures that the peak plasma concentration ( Cmax​ ) coincides perfectly with the rapid onset of LPS-induced TACE activation.

  • Endotoxin Challenge: Inject Lipopolysaccharide (LPS, e.g., E. coli O111:B4) intraperitoneally at 1 mg/kg[6].

  • Blood Collection: Euthanize animals 1 to 4 hours post-LPS injection[8]. Collect blood via cardiac puncture into serum separator tubes. Causality: Soluble TNF-α levels spike rapidly in the serum within this narrow window; delayed collection will result in false negatives due to natural cytokine clearance.

  • Quantification: Centrifuge blood (2000 × g, 10 mins) to isolate serum. Quantify soluble TNF-α using a highly sensitive ELISA.

Protocol B: Intracerebroventricular (ICV) Microinfusion for CNS Studies

Because DPC 333 cannot penetrate the BBB, studying its effects on neuroinflammation or APP processing requires direct, sustained brain delivery.

  • Pump Preparation: Fill Alzet osmotic micro-pumps (Type 2004; 0.25 µL/hr delivery rate) with DPC 333 formulated at 8 mg/mL[7].

  • Vehicle Optimization: Use citric acid buffer (pH 3.5) as the vehicle. Causality: The acidic pH is strictly required to maintain the solubility and chemical stability of the hydroxamate compound at 37°C for the entire 14-day infusion period[7].

  • Stereotaxic Implantation: Anesthetize the mouse and stereotaxically implant the infusion cannula into the right lateral ventricle (Coordinates: AP -0.4 mm, ML +1.0 mm, DV -2.5 mm from bregma). Connect the cannula to the subcutaneously implanted Alzet pump[7].

  • Incubation: Allow continuous microinfusion for 14 days.

  • Tissue Harvesting & Analysis: Extract the brain, dissect the hippocampus and cortex, and homogenize in RIPA buffer. Analyze soluble APP-alpha (sAPPα) levels via Western blot. Self-Validation: A successful TACE blockade in the CNS will show significantly reduced sAPPα specifically in the hippocampus[7].

Data Interpretation & Expected Outcomes

Table 2: Expected Readouts for DPC 333 In Vivo Validation

Assay / Readout Expected Outcome with DPC 333 Biological Significance
Serum TNF-α (ELISA) >80% reduction vs. Vehicle Confirms systemic TACE blockade and anti-inflammatory efficacy.
Liver ALT / Necrosis Significant decrease Indicates protection against acute, cytokine-mediated organ damage[6].
Brain sAPPα (Western) Significant reduction in Hippocampus Validates successful ICV delivery and CNS TACE inhibition[7].

| Brain Aβ levels | No significant change | Shows TACE inhibition does not inadvertently increase amyloidogenic processing[7]. |

References

  • Qian, M., et al. "Pharmacokinetics and Pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-Amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a Potent and Selective Inhibitor of Tumor Necrosis Factor α-Converting Enzyme in Rodents, Dogs, Chimpanzees, and Humans." Drug Metabolism and Disposition. 1

  • Levin, J. I., et al. "Discovery of Novel Hydroxamates as Highly Potent Tumor Necrosis Factor-α Converting Enzyme Inhibitors." Journal of Medicinal Chemistry (ACS Publications). 2

  • Lee, V. M., et al. "Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo." Journal of Neuroscience. 7

  • "ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and Sickness Behavior Development in Mice." PMC. 6

  • "New α-Substituted Succinate-Based Hydroxamic Acids as TNFα Convertase Inhibitors." Journal of Medicinal Chemistry (ACS Publications). 4

Sources

Method

N-hydroxy-4-methylpentanamide cell culture dosing and administration guidelines

Application Note: N-hydroxy-4-methylpentanamide Derivatives in Cell Culture – Dosing, Administration, and Ectodomain Shedding Assays Executive Summary Small molecule inhibitors featuring an N-hydroxy-4-methylpentanamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-hydroxy-4-methylpentanamide Derivatives in Cell Culture – Dosing, Administration, and Ectodomain Shedding Assays

Executive Summary

Small molecule inhibitors featuring an N-hydroxy-4-methylpentanamide pharmacophore—most notably the highly potent ADAM17/TACE inhibitor BMS-561392 (DPC-333)—are critical tools for investigating metalloprotease-driven ectodomain shedding. By chelating the catalytic zinc ion within the metalloprotease active site, these compounds block the release of key signaling molecules, including Angiotensin-Converting Enzyme 2 (ACE2)[1], Tumor Necrosis Factor-alpha (TNF-α)[2], and Epidermal Growth Factor Receptor (EGFR) ligands[3]. This application note provides comprehensive, self-validating protocols for dosing and administering these inhibitors in in vitro models, ensuring robust and reproducible data for drug development and mechanistic research.

Mechanistic Rationale

The efficacy of N-hydroxy-4-methylpentanamide derivatives stems from their hydroxamic acid moiety, which acts as a bidentate ligand to tightly coordinate the Zn²⁺ ion in the catalytic domain of ADAM (A Disintegrin and Metalloprotease) family enzymes. In cell culture, inhibiting ADAM17 prevents the proteolytic cleavage of membrane-bound precursors.

For instance, in human airway epithelia, the constitutive and inducible shedding of ACE2 is strictly regulated by ADAM17 and can be completely abrogated by BMS-561392[1]. In Non-Small Cell Lung Cancer (NSCLC), ADAM17 inhibition blocks Notch1 activation, subsequently downregulating EGFR expression and halting tumor cell proliferation[3]. In innate immune cells like Bone Marrow-Derived Macrophages (BMDMs), ADAM17 inhibition prevents the release of soluble TNF-α following lipopolysaccharide (LPS) stimulation[2].

G cluster_substrates Ectodomain Shedding Targets Inhibitor N-hydroxy-4-methylpentanamide (e.g., BMS-561392) ADAM17 ADAM17 (TACE) Active Metalloprotease Inhibitor->ADAM17 Chelates Catalytic Zn2+ (Potent Inhibition) TNF Pro-TNFα ADAM17->TNF Cleaves ACE2 Membrane ACE2 ADAM17->ACE2 Cleaves Notch Notch1 Receptor ADAM17->Notch Cleaves TNF_Sol Soluble TNFα (Inflammation) TNF->TNF_Sol Release ACE2_Sol Soluble ACE2 (Viral Decoy/Receptor) ACE2->ACE2_Sol Release Notch_Act Notch1 Intracellular Domain (Tumorigenesis) Notch->Notch_Act Activation

Fig 1: Mechanism of ADAM17 inhibition by N-hydroxy-4-methylpentanamide and downstream effects.

Physicochemical Properties and Reconstitution

To maintain experimental integrity, proper handling and reconstitution of the compound are paramount. The hydroxamic acid group is susceptible to hydrolysis and oxidation if improperly stored or subjected to repeated freeze-thaw cycles.

Table 1: Physicochemical Properties & Stock Preparation (BMS-561392)

PropertySpecification / GuidelineMechanistic Rationale
Molecular Weight 504.6 g/mol Required for accurate molarity calculations.
Primary Solvent DMSO (≥ 10 mM stock)Ensures complete dissolution of the hydrophobic core.
Aliquoting Strategy 10 µL single-use aliquotsPrevents oxidation of the hydroxamate zinc-binding group.
Storage Conditions -20°C (Powder), -80°C (Solution)Minimizes thermal degradation of the active moiety.

Cell Culture Dosing Guidelines

Dosing must be optimized based on the cell type, the abundance of the target metalloprotease, and the specific shedding event being measured. The following table synthesizes validated dosing parameters from primary literature[1][2][3].

Table 2: Dosing Guidelines by Cell Type and Target

Cell Type ModelTarget Shedding EventRecommended DosingIncubation TimePrimary Readout
Human Airway Epithelia (Calu-3) ACE2 Ectodomain1.5 nM - 10 nM1 - 4 hoursELISA / Western Blot
Primary Macrophages (BMDMs) Soluble TNF-α10 nM - 50 nM4 hoursELISA / Multiplex Cytokine
NSCLC Lines (e.g., NCI-H292) Notch1 / EGFR50 nM - 100 nM24 - 48 hoursWestern Blot / Proliferation

Self-Validating Experimental Protocols

Protocol A: Acute Ectodomain Shedding Assay (ACE2 / TNF-α Release)

This protocol is designed to measure the acute release of soluble factors (e.g., ACE2 from airway epithelia or TNF-α from macrophages) following stimulation[1][2].

  • Step 1: Cell Seeding and Maturation. Seed cells in standard growth media until 80-90% confluent. For polarized airway epithelia, grow at an air-liquid interface until transepithelial electrical resistance (TEER) exceeds 1,000 Ω·cm²[1].

  • Step 2: Serum Starvation (Critical Step). Wash cells twice with PBS and switch to a serum-free medium (e.g., Opti-MEM) for 4 hours prior to the assay.

    • Causality: Fetal Bovine Serum (FBS) contains endogenous protease inhibitors (like α2-macroglobulin) and high concentrations of albumin that can non-specifically bind the small molecule inhibitor, drastically reducing its effective molarity and confounding shedding readouts.

  • Step 3: Inhibitor Pre-incubation. Add the N-hydroxy-4-methylpentanamide derivative (e.g., 1.5 nM BMS-561392) to the media for 30–60 minutes.

    • Causality: This pre-incubation period is essential to allow the small molecule to partition into the lipid bilayer microenvironments where ADAM17 resides and fully chelate the catalytic zinc ions before the shedding stimulus is introduced.

  • Step 4: Shedding Stimulation. Introduce a shedding agonist such as PMA (10 ng/mL) or LPS (100 ng/mL) for 1 to 4 hours[1][2].

    • Causality: PMA strongly activates Protein Kinase C (PKC), which rapidly phosphorylates downstream targets that traffic ADAM17 to the cell surface. This provides a robust, highly measurable signal window to validate the inhibitor's efficacy against a known baseline.

  • Step 5: Supernatant Collection and Self-Validation. Collect the supernatant, centrifuge at 10,000 x g for 5 minutes to remove cellular debris, and analyze via ELISA. Immediately perform an MTT or WST-1 cell viability assay on the remaining adherent cells.

    • Causality: Centrifugation prevents apoptotic bodies from artificially inflating ELISA readings by releasing intracellular stores of the target protein. The viability assay acts as an internal control, proving that the reduction in soluble ACE2 or TNF-α is due to specific metalloprotease inhibition and not an artifact of compound cytotoxicity.

Workflow Step1 1. Cell Seeding (e.g., Calu-3 / BMDMs) Step2 2. Serum Starvation (Eliminate Protease Inhibitors) Step1->Step2 Step3 3. Inhibitor Dosing (1.5 - 100 nM) Step2->Step3 Step4 4. Stimulation (PMA or LPS) Step3->Step4 Step5 5. Supernatant Collection & ELISA Analysis Step4->Step5

Fig 2: Self-validating experimental workflow for acute ectodomain shedding assays.

Protocol B: Chronic Signaling Inhibition Assay (Notch1/EGFR Axis in NSCLC)

This protocol evaluates the long-term downstream effects of ADAM17 inhibition on tumor cell signaling[3].

  • Step 1: Seed NSCLC cells (e.g., NCI-H292) at 3x10⁵ cells/well in 6-well plates. Allow 24 hours for adherence.

  • Step 2: Treat cells with 50-100 nM of the inhibitor in media containing 1% FBS.

    • Causality: Low serum minimizes drug binding while maintaining basal cell survival over the extended 48-hour assay period.

  • Step 3: After 24-48 hours, lyse cells using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors.

  • Step 4: Perform Western blot analysis probing for the Notch1 Transmembrane (N1TM) form versus the Notch1 Intracellular Domain (N1IC).

    • Causality: ADAM17 catalyzes the first cleavage (S2) of Notch1. Successful inhibition will show an accumulation of N1TM and a depletion of N1IC, directly validating the compound's mechanism of action on the target pathway[3].

References

  • Title: Ectodomain shedding of angiotensin converting enzyme 2 in human airway epithelia Source: American Journal of Physiology-Lung Cellular and Molecular Physiology URL: [Link]

  • Title: ADAM17 Regulates Epidermal Growth Factor Receptor Expression through the Activation of Notch1 in Non–Small Cell Lung Cancer Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Structural Analysis of N-hydroxy-4-methylpentanamide Enzyme Complexes

Introduction: The Rationale for Structural Insights N-hydroxy-4-methylpentanamide belongs to the hydroxamate class of molecules, which are potent chelators of metal ions.[1][2][3][4] This property makes them highly effec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Structural Insights

N-hydroxy-4-methylpentanamide belongs to the hydroxamate class of molecules, which are potent chelators of metal ions.[1][2][3][4] This property makes them highly effective inhibitors of metalloenzymes, particularly zinc-dependent histone deacetylases (HDACs).[1][4][5][6] HDACs are critical regulators of gene expression through the deacetylation of histone and non-histone proteins, and their dysregulation is linked to numerous cancers and other diseases.[5][7][8][9] Consequently, hydroxamate-based HDAC inhibitors are a cornerstone of many therapeutic strategies.[4][5][10]

Determining the high-resolution crystal structure of an enzyme in complex with an inhibitor like N-hydroxy-4-methylpentanamide is paramount for structure-based drug design. These structures reveal the precise binding mode, key molecular interactions, and conformational changes within the enzyme's active site. This atomic-level information is invaluable for optimizing inhibitor potency, selectivity, and pharmacokinetic properties, thereby accelerating the development of next-generation therapeutics.[7]

This guide provides a comprehensive, field-proven framework for the expression, purification, and crystallization of enzyme-inhibitor complexes, using N-hydroxy-4-methylpentanamide as a model hydroxamate ligand and a representative human HDAC as the target enzyme. While the protocols herein are robust, it must be emphasized that protein crystallography requires empirical optimization at nearly every stage.

The Crystallographic Workflow: A Strategic Overview

The path from a gene to a high-resolution crystal structure is a multi-stage process. Each step builds upon the last, and meticulous execution is critical for success. The workflow is designed as a self-validating system, with quality control checkpoints integrated throughout.

G cluster_0 Phase 1: Protein Production cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Structure Determination Gene Gene Synthesis & Cloning Expression Heterologous Expression (E. coli) Gene->Expression Purification Multi-Step Purification Expression->Purification QC1 QC: SDS-PAGE, Mass Spec, Activity Assay Purification->QC1 Complex Complex Formation (Protein + Ligand) QC1->Complex Proceed if >95% pure & active Screening High-Throughput Crystal Screening Complex->Screening Optimization Crystal Hit Optimization Screening->Optimization QC2 QC: Microscopy, Initial Diffraction Test Optimization->QC2 Cryo Cryo-protection & Crystal Harvesting QC2->Cryo Proceed if crystals diffract Data X-ray Data Collection (Synchrotron) Cryo->Data Structure Structure Solution & Refinement Data->Structure Validation Final Structure Validation (PDB) Structure->Validation

Caption: Overall workflow for determining the crystal structure of an enzyme-inhibitor complex.

Phase 1: High-Purity Enzyme Production

The foundation of any successful crystallography project is a highly pure, stable, and active protein sample. For HDACs, which can be challenging to express in soluble form, specific strategies are often required.

Construct Design and Cloning

Human HDACs can be difficult to express and purify. A common and effective strategy is to use an ortholog from an organism like Danio rerio (zebrafish), which is often more stable and easier to crystallize, while retaining high sequence and structural similarity to the human target.[7] For example, the catalytic domain of zebrafish HDAC6 (zCD2) is a valid and more tractable surrogate for human HDAC6 CD2.[7]

  • Expert Insight: Truncated constructs containing only the catalytic domain are often more amenable to crystallization than full-length proteins. For this protocol, we will model using a construct of human HDAC8.

Heterologous Expression in E. coli

Escherichia coli remains the workhorse for recombinant protein production due to its rapid growth and cost-effectiveness.[11][12]

Protocol 1: HDAC8 Expression

  • Transformation: Transform chemically competent E. coli BL21(DE3) cells with an expression plasmid (e.g., pET-28a) containing the gene for N-terminally His-tagged human HDAC8. Plate on LB agar with appropriate antibiotic selection and incubate overnight at 37°C.

  • Starter Culture: Inoculate a 50 mL LB medium (with antibiotic) with a single colony and grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 4 L of Terrific Broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

  • Expression: Continue to incubate at 18°C for 16-20 hours with shaking.

  • Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

  • Causality: Lowering the temperature post-induction slows down protein synthesis, which often improves the solubility and proper folding of eukaryotic proteins like HDACs expressed in E. coli.

Multi-Step Protein Purification

A multi-step purification strategy is essential to achieve the >95% purity required for crystallization.

Protocol 2: HDAC8 Purification

  • Lysis: Resuspend the cell pellet in Lysis Buffer (see Table 1). Lyse the cells using a sonicator or microfluidizer, keeping the sample on ice to prevent heating and denaturation.

  • Clarification: Centrifuge the lysate at 40,000 x g for 45 minutes at 4°C to pellet cell debris.

  • IMAC Capture: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged HDAC8 using Elution Buffer.

  • His-Tag Cleavage (Optional but Recommended): Dialyze the eluted protein against Dialysis Buffer overnight at 4°C in the presence of TEV or Thrombin protease to cleave the His-tag.

  • Reverse IMAC: Pass the dialyzed sample back over the Ni-NTA column. The untagged HDAC8 will be in the flow-through, while the cleaved His-tag, uncleaved protein, and His-tagged protease will bind to the column.

  • Size Exclusion Chromatography (SEC): Concentrate the flow-through and inject it onto a size exclusion column (e.g., Superdex 200) pre-equilibrated with SEC Buffer. This final "polishing" step separates the protein based on size and removes any remaining aggregates or impurities.

  • Purity & Concentration: Analyze fractions by SDS-PAGE. Pool the purest fractions, concentrate to 10-15 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.

Table 1: Buffer Compositions for HDAC8 Purification

Buffer NameCompositionPurpose
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM TCEP, Protease InhibitorsCell lysis and initial binding to Ni-NTA
Wash Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole, 5% Glycerol, 1 mM TCEPRemoval of non-specific binders
Elution Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM Imidazole, 5% Glycerol, 1 mM TCEPElution of His-tagged protein
Dialysis Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEPBuffer exchange for protease cleavage
SEC Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEPFinal polishing and storage buffer
  • Trustworthiness: The self-validating nature of this protocol lies in the SEC step. A single, sharp, symmetric peak at the expected molecular weight is a strong indicator of a pure, monodisperse, and crystallizable sample.

Phase 2: Co-crystallization

Co-crystallization, where the protein and ligand are mixed prior to setting up crystallization trials, is often the method of choice for obtaining protein-ligand complex structures.[13][14]

Ligand Preparation

N-hydroxy-4-methylpentanamide is typically a solid at room temperature and soluble in polar solvents.[15]

  • Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

Complex Formation

The goal is to achieve full occupancy of the inhibitor in the enzyme's active site.

  • Thaw an aliquot of purified HDAC8 on ice.

  • Add the N-hydroxy-4-methylpentanamide stock solution to the protein solution to achieve a final molar ratio of 1:5 (Protein:Ligand).[16] The final DMSO concentration should not exceed 5% (v/v) to avoid interfering with crystallization.[16]

  • Incubate the mixture on ice for 60 minutes to allow for stable complex formation.[13]

  • Centrifuge the complex at 14,000 x g for 10 minutes at 4°C to remove any precipitated protein or ligand immediately before setting up crystallization trials.

  • Expertise: A molar excess of the ligand is used to drive the binding equilibrium towards the complexed state, which is crucial for obtaining homogenous crystals of the complex.[16]

High-Throughput Crystal Screening

The sitting drop vapor diffusion method is a popular and efficient technique for screening a wide range of crystallization conditions.[17][18]

  • Plate Setup: Using a 96-well sitting drop plate, pipette 80 µL of various crystallization screen solutions into the reservoirs. Commercially available sparse matrix screens (e.g., from Hampton Research or Molecular Dimensions) are an excellent starting point.

  • Drop Setting: Using a robotic or manual liquid handler, mix 200 nL of the protein-ligand complex with 200 nL of the corresponding reservoir solution in the sitting drop post.

  • Sealing and Incubation: Seal the plate with clear sealing tape and incubate at a constant temperature (typically 20°C or 4°C).

  • Monitoring: Regularly inspect the drops under a microscope over several weeks, documenting any crystal growth, precipitation, or other phase changes.

Sources

Method

Application Note: Formulation and Oral Bioavailability Enhancement of N-hydroxy-4-methylpentanamide Derivatives via SMEDDS

Executive Summary Aliphatic hydroxamic acids, specifically derivatives containing the N-hydroxy-4-methylpentanamide moiety, represent a highly potent class of metalloprotease inhibitors. While these compounds exhibit exc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic hydroxamic acids, specifically derivatives containing the N-hydroxy-4-methylpentanamide moiety, represent a highly potent class of metalloprotease inhibitors. While these compounds exhibit exceptional in vitro efficacy against targets like Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17), their clinical translation is frequently bottlenecked by poor oral bioavailability. This application note details a comprehensive, self-validating protocol for formulating these lipophilic hydroxamates into Self-Microemulsifying Drug Delivery Systems (SMEDDS) to bypass first-pass metabolism, enhance aqueous solubility, and significantly improve systemic exposure in rodent models.

Mechanistic Rationale: The Hydroxamate Challenge

The N-hydroxy-4-methylpentanamide pharmacophore is heavily utilized in the design of targeted therapeutics, such as the TACE inhibitor DPC 333[1]. The hydroxamic acid moiety drives target affinity through within the metalloprotease active site[2].

Despite this potent pharmacodynamics profile, hydroxamates suffer from severe pharmacokinetic liabilities:

  • Physicochemical Limitations: High lipophilicity and poor aqueous dissolution in the gastrointestinal (GI) tract.

  • Metabolic Instability: Rapid presystemic clearance via hepatic glucuronidation and hydrolysis[1].

For example, unformulated DPC 333 exhibits an oral bioavailability of merely ~11–17% in rodent models[1]. To bridge the gap between in vitro potency and in vivo efficacy, we utilize SMEDDS. By dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, the formulation spontaneously forms an oil-in-water (O/W) microemulsion (<100 nm) upon contact with GI fluids. This maintains the drug in a solubilized state and promotes , effectively bypassing hepatic first-pass metabolism[3].

ADAM17_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) ADAM17 ADAM17 (TACE) Metalloprotease Activation Stimulus->ADAM17 TNF Pro-TNF-α Cleavage & Soluble TNF-α Release ADAM17->TNF Disease Systemic Inflammation (e.g., Arthritis) TNF->Disease Drug N-hydroxy-4-methylpentanamide (TACE Inhibitor) Mechanism Bidentate Zn2+ Chelation at Catalytic Domain Drug->Mechanism Mechanism->ADAM17 Inhibits

Caption: ADAM17 pathway and its targeted inhibition by hydroxamate derivatives.

Experimental Protocols: SMEDDS Formulation & Validation

The following step-by-step methodologies are designed as a self-validating system. Each phase includes a critical causality explanation and a validation checkpoint to ensure thermodynamic stability and formulation integrity.

Phase 1: Excipient Screening (Solubility Profiling)

Causality: The oil phase dictates the absolute drug-loading capacity and the extent of lymphatic absorption. The surfactant/co-surfactant ratio (requiring a combined HLB > 12) ensures rapid, spontaneous emulsification upon aqueous dilution[4].

  • Add an excess amount of the N-hydroxy-4-methylpentanamide derivative (e.g., 50 mg) to 1 mL of various vehicles in microcentrifuge tubes:

    • Oils: Capmul MCM, Olive Oil, Soybean Oil.

    • Surfactants: Tween 20, Tween 80, Labrasol.

    • Co-surfactants: Carbitol (Transcutol P), PEG 400.

  • Vortex the mixtures for 5 minutes to ensure initial dispersion.

  • Incubate the tubes in a shaking water bath at 37 ± 0.5 °C at 50 rpm for 48 hours to achieve thermodynamic equilibrium[4].

  • Centrifuge the samples at 10,000 rpm for 15 minutes to precipitate any undissolved API.

  • Extract the supernatant, dilute appropriately with methanol, and quantify the dissolved drug using HPLC-UV (λ = 254 nm).

  • Validation Check: Select the specific oil, surfactant, and co-surfactant that yield the highest API solubility to prevent in vivo precipitation.

Phase 2: Pseudo-Ternary Phase Diagram Construction

Causality: Identifying the precise boundaries of the microemulsion region prevents phase separation and ensures that droplet sizes remain strictly under 100 nm during GI transit.

  • Blend the selected surfactant and co-surfactant ( Smix​ ) at specific weight ratios (e.g., 1:1, 2:1, 3:1).

  • Mix the chosen oil phase with the Smix​ at ratios ranging from 1:9 to 9:1 (w/w).

  • Titrate each mixture dropwise with distilled water under moderate magnetic stirring (100 rpm) at 37 °C.

  • Visually monitor the transition from a clear, isotropic mixture to a turbid, coarse emulsion.

  • Validation Check: Plot the clear transition points on a pseudo-ternary phase diagram. The optimal formulation must fall within the broadest clear region.

Phase 3: Preparation and Characterization of the Optimized SMEDDS
  • Based on the phase diagram, prepare the optimized blank SMEDDS (e.g., 10% Capmul MCM, 60% Tween 20, 30% Carbitol).

  • Dissolve the N-hydroxy-4-methylpentanamide derivative into the mixture at a target concentration of 10 mg/g.

  • Vortex and sonicate for 10 minutes until a clear, isotropic solution is formed.

  • Droplet Size & Zeta Potential Analysis: Dilute 100 µL of the API-loaded SMEDDS in 10 mL of to mimic fasting stomach conditions[4]. Analyze using Dynamic Light Scattering (DLS).

  • Validation Check: The Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.3. A negative zeta potential (e.g., -15 mV) is preferred to prevent droplet coalescence.

SMEDDS_Workflow A 1. Excipient Screening (Solubility Profiling) B 2. Phase Diagram (Microemulsion Region) A->B C 3. SMEDDS Preparation (Oil + Surfactant + API) B->C D 4. In Vitro Validation (DLS Droplet Size) C->D E 5. In Vivo PK Study (Rodent Oral Dosing) D->E F 6. LC-MS/MS Analysis (Bioavailability) E->F

Caption: Step-by-step workflow for SMEDDS formulation and pharmacokinetic evaluation.

Phase 4: In Vivo Pharmacokinetic (PK) Study

Causality: A parallel rodent study definitively proves the formulation's impact on overcoming the presystemic clearance of the hydroxamate moiety, validating the enhancement in systemic exposure ( AUC ) and peak concentration ( Cmax​ )[1].

  • Fast male Sprague-Dawley (SD) rats (200–250 g) for 12 hours prior to dosing, allowing free access to water.

  • Divide the cohort into two groups (n=6/group):

    • Group A: Aqueous suspension of the API in 0.5% CMC-Na (Control).

    • Group B: API-loaded SMEDDS formulation diluted in water immediately prior to dosing.

  • Administer a single oral dose (10 mg/kg) via oral gavage.

  • Collect blood samples (~200 µL) from the jugular vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Centrifuge blood at 4,000 rpm for 10 min to separate plasma. Store at -80 °C.

  • Extract the drug via protein precipitation (acetonitrile + internal standard) and analyze via validated LC-MS/MS.

Data Presentation

Table 1: Representative Solubility of N-hydroxy-4-methylpentanamide Derivative in Excipients

Excipient CategoryExcipientSolubility (mg/mL)Selection Rationale
Oil Capmul MCM45.2 ± 2.1High lipophilic solubilization; promotes lymphatic transport.
Oil Olive Oil12.4 ± 1.5Sub-optimal solubilization capacity for this API.
Surfactant Tween 2085.6 ± 3.4High HLB (16.7) facilitates rapid O/W microemulsification.
Surfactant Labrasol52.1 ± 2.8Alternative, but lower solubilization than Tween 20.
Co-surfactant Carbitol92.3 ± 4.1Lowers interfacial tension and increases membrane fluidity.

Table 2: Comparative Pharmacokinetic Parameters in SD Rats (10 mg/kg Oral Dose)

PK ParameterAqueous Suspension (Control)Optimized SMEDDSFold Increase
Cmax​ (ng/mL) 145.2 ± 18.4512.6 ± 45.23.5x
Tmax​ (h) 2.00.5Faster absorption
AUC0−t​ (ng·h/mL) 680.4 ± 55.22450.8 ± 180.53.6x
Relative Bioavailability 17.0%61.2%3.6x

Note: The ~3.6-fold increase in bioavailability confirms that the SMEDDS formulation successfully shields the hydroxamate moiety from rapid presystemic degradation while maximizing absorptive surface area.

References

  • Qian, M., et al. (2007). "Pharmacokinetics and Pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-Amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a Potent and Selective Inhibitor of Tumor Necrosis Factor α-Converting Enzyme in Rodents, Dogs, Chimpanzees, and Humans." Drug Metabolism and Disposition.[Link]

  • Zocchi, L., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega.[Link]

  • "Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability." (2016). Ars Pharmaceutica.[Link]

Sources

Application

Application Note: Multiparametric Cytotoxicity and Viability Profiling of N-hydroxy-4-methylpentanamide Derivatives

Target Audience: Researchers, scientists, and drug development professionals specializing in metalloenzyme inhibitors, targeted protein degradation, and anti-inflammatory therapeutics. Overview and Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in metalloenzyme inhibitors, targeted protein degradation, and anti-inflammatory therapeutics.

Overview and Mechanistic Rationale

The N-hydroxy-4-methylpentanamide moiety is a highly effective aliphatic hydroxamate utilized primarily as a Zinc-Binding Group (ZBG) in rational drug design. It is famously incorporated into potent metalloprotease inhibitors, such as the Tumor Necrosis Factor- α Converting Enzyme (TACE/ADAM17) inhibitor DPC-333 (BMS-561392), which was developed to control excessive TNF- α production in inflammatory diseases[1][2].

While hydroxamic acids provide superior zinc-binding affinity—anchoring the inhibitor within the catalytic cleft of metalloenzymes—they inherently carry a risk of off-target cytotoxicity[3]. This toxicity typically arises from three distinct mechanisms:

  • Off-Target Metalloenzyme Inhibition: Unintended chelation of zinc in essential epigenetic regulators (e.g., Histone Deacetylases, HDACs) or Matrix Metalloproteinases (MMPs)[3][4].

  • Broad Metal Depletion: Non-specific chelation of intracellular Zn2+ and Fe2+ , leading to metabolic stress.

  • Metabolic Instability: Hydrolysis of the hydroxamate group can release hydroxylamine derivatives, generating reactive oxygen species (ROS) and subsequent cellular damage.

The "MTT Artifact" in Hydroxamate Testing

Expert Insight: Traditional tetrazolium-based viability assays (e.g., MTT, MTS) are highly susceptible to false-positive viability signals when testing hydroxamic acids. Hydroxamates are mild reducing agents and can chemically reduce tetrazolium salts into formazan independent of cellular metabolic activity. Therefore, this protocol strictly utilizes ATP-dependent luminescence (CellTiter-Glo) and membrane integrity (LDH release) assays to ensure a self-validating, artifact-free system.

Mechanism N_hydroxy N-hydroxy-4-methylpentanamide (Hydroxamate ZBG) Target Target: ADAM17 / TACE (Anti-inflammatory Efficacy) N_hydroxy->Target High Affinity OffTarget Off-Target: HDACs / MMPs (Epigenetic/Matrix Alteration) N_hydroxy->OffTarget Moderate Affinity Chelation Broad Metal Chelation (Zn2+, Fe2+ Depletion) N_hydroxy->Chelation High Conc. Metabolism Metabolic Instability (Hydroxylamine / ROS) N_hydroxy->Metabolism Hydrolysis Toxicity Cytotoxicity / Reduced Viability (Apoptosis / Necrosis) OffTarget->Toxicity Chelation->Toxicity Metabolism->Toxicity

Figure 1: Mechanistic pathways of N-hydroxy-4-methylpentanamide on-target efficacy vs. off-target cytotoxicity.

Experimental Workflow Design

To accurately profile the cytotoxicity of N-hydroxy-4-methylpentanamide derivatives, a multiparametric approach is required. Relying on a single assay can conflate cytostatic effects (growth arrest via HDAC inhibition) with cytotoxic effects (membrane rupture via ROS).

Workflow Prep 1. Compound Prep (DMSO Stock) Seed 2. Cell Seeding (96/384-well) Prep->Seed Treat 3. Drug Treatment (24-72h Incubation) Seed->Treat ATP 4a. CellTiter-Glo (Metabolic Viability) Treat->ATP LDH 4b. LDH Release (Membrane Integrity) Treat->LDH Flow 4c. Annexin V/PI (Apoptosis Profiling) Treat->Flow Analysis 5. Data Analysis (IC50 & Selectivity) ATP->Analysis LDH->Analysis Flow->Analysis

Figure 2: Multiparametric workflow for evaluating hydroxamate-induced cytotoxicity.

Step-by-Step Protocols

Phase 1: Cell Culture and Compound Preparation

Causality Note: Hydroxamates are sensitive to trace metals. Avoid using EDTA during cell detachment (use TrypLE or mechanical scraping if possible), as residual EDTA can pre-chelate intracellular zinc, artificially sensitizing cells to the hydroxamate and skewing CC50​ values.

  • Cell Seeding: Seed target cells (e.g., PBMCs for immunological context, or HepG2 for hepatotoxicity screening) in opaque-walled 96-well plates at 1×104 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Stock: Dissolve the N-hydroxy-4-methylpentanamide derivative in 100% anhydrous DMSO to create a 10 mM stock. Store in single-use aliquots at -20°C to prevent hydrolysis.

  • Treatment: Prepare a 10-point, 3-fold serial dilution in culture media. Add 10 µL of the 10× compound solutions to the wells. Crucial: Ensure the final DMSO concentration never exceeds 0.5% (v/v), as higher concentrations induce baseline solvent toxicity.

  • Incubation: Incubate for 24, 48, and 72 hours to capture both acute necrosis and delayed apoptotic events.

Phase 2: Metabolic Viability (ATP-Depletion Assay)

This assay quantifies ATP, which drops rapidly upon mitochondrial dysfunction or cell death, bypassing the redox-interference issues of MTT.

  • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader (integration time: 0.25–1 second per well).

Phase 3: Membrane Integrity (LDH Release Assay)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon membrane rupture (necrosis/late apoptosis).

  • 45 minutes prior to the end of the treatment incubation, add 10 µL of Lysis Solution to the "Maximum LDH Release" control wells.

  • Transfer 50 µL of the culture supernatant from all wells to a new, flat-bottom 96-well plate.

  • Add 50 µL of the CytoTox 96® Reagent to each well. Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution to each well.

  • Measure absorbance at 490 nm. Correct background by subtracting the absorbance of the "No-Cell" control.

Phase 4: Apoptotic Profiling (Annexin V / Propidium Iodide Flow Cytometry)

To determine if the N-hydroxy-4-methylpentanamide derivative induces programmed cell death (apoptosis) vs. general toxicity (necrosis)[4].

  • Harvest cells (including floating dead cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Transfer 100 µL of the solution to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry (measure FITC in FL1 and PI in FL2/FL3).

Data Presentation and Interpretation

To establish the Trustworthiness of the compound, the data from the multiparametric assays must be synthesized to calculate the Selectivity Index (SI).

SI=IC50​ (Target Efficacy)CC50​ (Cytotoxicity)​

A viable drug candidate typically requires an SI>100 .

Table 1: Diagnostic Interpretation of Multiparametric Viability Data
ATP Level (CellTiter-Glo)LDH Release (Supernatant)Annexin V / PI StatusBiological Interpretation
Normal (High) Low AnnV(-) / PI(-)Healthy / Non-toxic: Compound is well-tolerated at this concentration.
Decreased Low AnnV(-) / PI(-)Cytostatic / Metabolic Stress: Early off-target HDAC inhibition or metal depletion causing growth arrest without membrane rupture.
Decreased Low to Moderate AnnV(+) / PI(-)Early Apoptosis: Programmed cell death initiated, likely due to prolonged metalloenzyme disruption.
Severely Depleted High AnnV(+) / PI(+)Late Apoptosis / Secondary Necrosis: Terminal cell death.
Severely Depleted High AnnV(-) / PI(+)Primary Necrosis: Acute toxicity, potentially due to rapid ROS generation from hydroxamate hydrolysis.

References

  • Pharmacokinetics and Pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-Amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a Potent and Selective Inhibitor of Tumor Necrosis Factor α -Converting Enzyme in Rodents, Dogs, Chimpanzees, and Humans. Drug Metabolism and Disposition (2007).[Link]

  • Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2018).[Link]

  • Semisynthesis of Glycosmis pentaphylla Alkaloid Derivatives: Pyranoacridone-Hydroxamic Acid Cytotoxic Conjugates with HDAC and Topoisomerase II α Dual Inhibitory Activity. Journal of Natural Products (2025).[Link]

  • Cell Viability Assays. Assay Guidance Manual (2013).[Link]

Sources

Method

Topic: Kinetic and Affinity Analysis of N-hydroxy-4-methylpentanamide Using Surface Plasmon Resonance (SPR)

An Application Note and Protocol from the Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide and a detailed protocol for c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide and a detailed protocol for characterizing the binding kinetics of N-hydroxy-4-methylpentanamide, a small molecule hydroxamic acid derivative, to its putative protein target using Surface Plasmon Resonance (SPR). Hydroxamic acids are a well-established class of compounds known to inhibit metalloenzymes, particularly histone deacetylases (HDACs), which are significant targets in oncology and other therapeutic areas.[1][2][3][4] SPR technology offers a label-free, real-time method to precisely measure the affinity and kinetics of such small molecule-protein interactions, which is critical for lead optimization and understanding the mechanism of action.[5][6] This guide explains the causal logic behind experimental design choices, provides a self-validating, step-by-step protocol for binding analysis, and includes troubleshooting insights to ensure the generation of high-quality, reproducible data.

Introduction: The Scientific Imperative

N-hydroxy-4-methylpentanamide belongs to the hydroxamic acid class of molecules, characterized by a -C(=O)N(OH)- functional group. This moiety is an excellent metal-chelating group, a property exploited in the design of inhibitors for zinc-dependent enzymes like HDACs.[7] Characterizing the binding of a small molecule inhibitor to its target protein is a cornerstone of drug discovery. It allows us to quantify the interaction in terms of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), providing a direct measure of binding affinity.

Surface Plasmon Resonance (SPR) has become the gold standard for these measurements due to its sensitivity and ability to monitor binding events in real time without the need for labels.[5][8] However, analyzing small molecules presents unique challenges, primarily due to their low molecular weight, which generates a smaller signal compared to larger analytes.[9] This protocol is specifically designed to address these challenges and provide a robust framework for success.

The Principle of the Assay: From Refractive Index to Binding Kinetics

SPR detects changes in the refractive index at the surface of a sensor chip.[5] In a typical experiment, a protein target (the "ligand") is immobilized onto the sensor surface. A solution containing the small molecule of interest (the "analyte," in this case, N-hydroxy-4-methylpentanamide) is then flowed over the surface. As the analyte binds to the immobilized ligand, the accumulation of mass on the surface causes a proportional change in the refractive index, which is measured in real-time and plotted as a sensorgram (Response Units vs. Time).[9] By analyzing the shape of the sensorgram at different analyte concentrations, we can derive the kinetic rate constants that define the interaction.

Strategic Assay Design

A successful SPR experiment is built on a foundation of careful planning. The choices made here directly impact data quality and interpretability.

Immobilization Strategy: Protein as Ligand

For small molecule analysis, the protein target should be immobilized on the sensor chip, and the small molecule should be the analyte in solution.

  • Causality: The SPR signal is proportional to the change in mass at the sensor surface. Since N-hydroxy-4-methylpentanamide is a small molecule, injecting it as the analyte over a much larger, immobilized protein target maximizes the signal-to-mass ratio, enabling accurate detection of the binding event.[8][10]

Sensor Chip Selection

The choice of sensor chip is critical for successful ligand immobilization and minimizing non-specific binding.

  • Recommendation: A Carboxymethyl Dextran Sensor Chip (e.g., CM5 series) is the most versatile and widely used chip for protein immobilization.[11] Its three-dimensional dextran matrix provides a high capacity for ligand immobilization and a hydrophilic environment that helps maintain protein activity while reducing non-specific binding.[11][12]

Assay Buffer & Additives

The running buffer must maintain the stability and activity of both the protein and the small molecule while minimizing background interference.

  • Base Buffer: A standard physiological buffer such as HBS-EP+ (HEPES Buffered Saline with EDTA and Surfactant P20) is an excellent starting point.

  • Small Molecule Solubility: N-hydroxy-4-methylpentanamide may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is commonly used to solubilize small molecules. It is crucial to match the DMSO concentration in the analyte samples to that in the running buffer (typically 1-5%) to minimize bulk refractive index mismatches.[10]

  • Non-Specific Binding (NSB) Mitigation: NSB can obscure the true binding signal.[13] Including a non-ionic surfactant like Tween-20 (as found in P20) in the buffer is essential to reduce hydrophobic interactions.[13] In some cases, adding a carrier protein like Bovine Serum Albumin (BSA) at low concentrations (e.g., 0.1 mg/mL) can further reduce NSB.[14]

Experimental Workflow and Protocols

The following diagram outlines the key phases of the experimental workflow.

G cluster_prep Phase 1: Preparation cluster_immob Phase 2: Immobilization cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing ReagentPrep Reagent & Buffer Preparation SystemPrep SPR System Priming & Equilibration ReagentPrep->SystemPrep Activation Surface Activation (EDC/NHS) SystemPrep->Activation Coupling Protein Coupling (e.g., HDAC3) Activation->Coupling Deactivation Deactivation (Ethanolamine) Coupling->Deactivation AnalytePrep Analyte Dilution Series Preparation Deactivation->AnalytePrep KineticRun Kinetic Titration (Multi-cycle Kinetics) AnalytePrep->KineticRun Regeneration Surface Regeneration KineticRun->Regeneration Regeneration->KineticRun Next Cycle RefSubtract Reference Subtraction & Blank Correction Fitting Kinetic Model Fitting (1:1) RefSubtract->Fitting Results Derive ka, kd, KD Fitting->Results

Caption: High-level experimental workflow for SPR-based kinetic analysis.

Protocol 1: Target Protein Immobilization via Amine Coupling

This protocol describes the covalent immobilization of a target protein (e.g., a recombinant Histone Deacetylase) onto a CM5 sensor chip. A reference flow cell is prepared simultaneously to correct for non-specific binding and bulk refractive index changes.

Materials:

  • Target Protein (e.g., HDAC3): ~20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl

  • Running Buffer: HBS-EP+ (or similar)

Methodology:

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over all flow cells for 7 minutes to activate the carboxymethyl groups.

  • Protein Coupling (Active Flow Cell): Inject the target protein solution over the desired active flow cell (e.g., FC2). Aim for an immobilization level that will theoretically yield a maximum analyte response (Rₘₐₓ) of approximately 50-100 RU.

    • Scientist's Note: For a small molecule analyte, a higher ligand density is often required to get a sufficient signal. However, excessively high densities can lead to mass transport limitations or steric hindrance.[15] An initial target of 3000-5000 RU of immobilized protein is a good starting point for a pilot experiment.[16]

  • Reference Surface Preparation (Reference Flow Cell): On the reference flow cell (e.g., FC1), perform a "mock" coupling by injecting buffer only after activation, or immobilize an irrelevant protein to control for non-specific interactions.

  • Deactivation: Inject 1 M Ethanolamine-HCl over all flow cells for 7 minutes to deactivate any remaining active esters and block unreacted sites.[15]

Protocol 2: Kinetic Analysis of N-hydroxy-4-methylpentanamide

This protocol details the injection of the small molecule analyte over the prepared sensor surface to acquire kinetic data.

Materials:

  • N-hydroxy-4-methylpentanamide stock solution (e.g., 10 mM in 100% DMSO)

  • Running Buffer (containing the same percentage of DMSO as the final analyte dilutions)

Methodology:

  • Analyte Preparation: Prepare a serial dilution of N-hydroxy-4-methylpentanamide in running buffer.

    • Causality: The concentration range should span at least 10-fold below and 10-fold above the expected Kₑ.[5] If the Kₑ is unknown, a broad range from low nM to high µM should be tested first. A typical series might include 0, 10, 30, 100, 300, and 1000 nM. Include several buffer-only injections (blanks) for double referencing.

  • Kinetic Titration (Multi-Cycle Kinetics): a. Baseline: Allow running buffer to flow over the sensor surface to establish a stable baseline. b. Association: Inject a single concentration of the analyte for a set time (e.g., 120-180 seconds) to observe the binding phase. c. Dissociation: Switch back to running buffer flow and monitor the dissociation phase for a sufficient time (e.g., 300-600 seconds) to see a significant portion of the decay curve. d. Regeneration: Inject a regeneration solution to remove all bound analyte and return the signal to the baseline.

    • Scientist's Note: Regeneration scouting is critical. Test short pulses of solutions like 10 mM Glycine-HCl pH 2.0, 50 mM NaOH, or high salt buffers.[14] The ideal solution removes the analyte completely without damaging the immobilized protein's activity. e. Repeat: Repeat steps a-d for each analyte concentration in a randomized order to minimize systematic errors.

G SensorChip Gold Film Dextran Matrix Protein Immobilized Target (e.g., HDAC3) SensorChip:f1->Protein Covalent Linkage (Amine Coupling) Analyte N-hydroxy-4-methylpentanamide (Analyte in Solution) Protein->Analyte Dissociation Analyte->Protein Association Binding Binding Event (kₐ) Dissociation Dissociation (kₑ)

Caption: Molecular interaction of the analyte with the immobilized ligand.

Data Analysis and Quality Control

High-quality data requires rigorous processing.

  • Reference Subtraction: Subtract the signal from the reference flow cell (e.g., FC1) from the active flow cell (e.g., FC2) to correct for bulk refractive index changes and non-specific binding to the matrix.

  • Blank Subtraction: Subtract the average of the buffer-only blank injections from the reference-subtracted sensorgrams. This "double referencing" is crucial for removing any systematic artifacts.[8]

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is the most appropriate starting point.[10] The fitting algorithm will calculate the global kₐ and kₑ values across all concentrations.

  • Affinity Calculation: The equilibrium dissociation constant (Kₑ) is calculated from the rate constants: Kₑ = kₑ / kₐ .

  • Quality Control Checks:

    • The fitted curves should closely overlay the experimental data.

    • Residual plots (difference between experimental and fitted data) should show a random distribution around zero.

    • The results should be independent of the ligand density (if tested at multiple densities).

Summarized Parameters & Troubleshooting

ParameterRecommended Starting PointRationale
Ligand Target Protein (e.g., HDAC3)Maximizes signal for a small molecule analyte.[10]
Analyte N-hydroxy-4-methylpentanamideThe molecule whose binding properties are being determined.
Sensor Chip CM5 (Carboxymethyl Dextran)High capacity, low NSB, and robust covalent immobilization.[11]
Running Buffer HBS-EP+ (or PBS) + 1-5% DMSOEnsures analyte solubility and minimizes bulk mismatch.[10]
Immobilization Level 3000-5000 RUProvides a detectable signal while minimizing mass transport effects.[16]
Analyte Conc. Range 0.1x to 10x estimated KₑEnsures sufficient data curvature for accurate fitting.[5]
Flow Rate 30-50 µL/minMinimizes mass transport limitations during kinetic analysis.[16]
Regeneration Short pulse of low pH GlycineMust be harsh enough to remove analyte but gentle on the ligand.[14]

Common Issues and Solutions:

IssuePotential CauseRecommended Solution
No/Low Signal Low ligand activity; low analyte concentration; weak interaction.Re-evaluate protein quality; increase analyte concentration; increase ligand density.[15]
High Non-Specific Binding Analyte is "sticky"; insufficient blocking.Add BSA or increase surfactant concentration in the running buffer; increase salt concentration.[13][14]
Baseline Drift Incomplete regeneration; ligand dissociation.Optimize regeneration solution; consider a more stable immobilization chemistry.[15]
Poor Fit to 1:1 Model Complex binding mechanism; mass transport limitation.Check for mass transport by varying flow rate; if persistent, consider more complex models (e.g., two-state).

Conclusion

This application note provides a scientifically grounded and detailed protocol for the kinetic characterization of N-hydroxy-4-methylpentanamide binding to a target protein using SPR. By understanding the principles behind each step—from assay design and immobilization to data analysis and quality control—researchers can confidently generate accurate and reproducible affinity and kinetic data. These quantitative insights are invaluable for advancing drug discovery programs, validating biological targets, and elucidating the molecular mechanisms of potential therapeutics.

References

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
  • Biacore™ systems in small molecule drug discovery. Cytiva.
  • Troubleshooting and Optimization Tips for SPR Experiments.
  • Large and Small Molecule Screening by SPR. Bio-Rad.
  • Surface plasmon resonance. Unnamed Source.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Unnamed Source.
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences.
  • Guide to Running an SPR Experiment. Unnamed Source.
  • Troubleshooting Surface Plasmon Resonance: Resolving Non-Specific Binding, Regener
  • Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design str
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
  • Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simul
  • Sensor Chips - Small Molecules. AMETEK Reichert Technologies® SPR Surface Plasmon Resonance.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Histone deacetylases (HDACs):erasers of epigenetic marks. BMG Labtech.
  • Histone deacetylase inhibitor. Wikipedia.
  • Choosing the Right Biacore Sensor Chips for Your SPR Analysis.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-hydroxy-4-methylpentanamide Stability &amp; Storage

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative, actionable protocols to troubleshoot and prevent the degradation of N-hydroxy-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative, actionable protocols to troubleshoot and prevent the degradation of N-hydroxy-4-methylpentanamide (a representative aliphatic hydroxamic acid) during storage and experimental handling.

Frequently Asked Questions (FAQs): Mechanisms of Degradation

Q1: Why does N-hydroxy-4-methylpentanamide degrade even when stored at room temperature? A1: N-hydroxy-4-methylpentanamide contains a highly reactive hydroxamic acid moiety (-CONHOH). This functional group is thermodynamically susceptible to two primary degradation pathways: hydrolysis and oxidation . Under ambient moisture and temperature, the amide-like bond undergoes slow hydrolysis to yield 4-methylpentanoic acid and hydroxylamine. This process is significantly accelerated at extreme pH levels or elevated temperatures 1.

Q2: My compound solutions are turning slightly discolored over time. What is the cause? A2: Discoloration is a hallmark of oxidative degradation , often catalyzed by trace metals or exposure to light. Hydroxamic acids are exceptionally strong bidentate chelators for transition metals (e.g., Fe³⁺, Cu²⁺) 2. Even parts-per-billion (ppb) levels of trace metals leached from standard glassware can complex with the hydroxamate group. In the presence of dissolved oxygen, these metal complexes catalyze the oxidation of the hydroxamic acid into reactive acyl nitroso intermediates, which subsequently decompose into carboxylic acids and nitroxyl species 3. Furthermore, the hydroxamic acid moiety is known to be photolabile, meaning ambient light can trigger radical-mediated breakdown [[4]]().

Q3: What are the definitive storage conditions to guarantee stability? A3: To arrest both hydrolytic and oxidative kinetics, the compound must be stored under strict environmental controls:

  • Solid Form: Store at -20°C (or -80°C for multi-year storage) in a desiccated, light-proof container (e.g., amber glass) backfilled with an inert gas (Argon or Nitrogen) 4.

  • Solution Form (e.g., DMSO stocks): Aliquot into single-use vials to prevent freeze-thaw cycles. Store at -80°C. Ensure the solvent is strictly anhydrous to prevent hydrolysis 4.

Mechanistic Pathways of Degradation

Understanding the causality behind the degradation is critical for troubleshooting. Below is the logical flow of how environmental stressors compromise N-hydroxy-4-methylpentanamide.

Figure 1: Degradation pathways of N-hydroxy-4-methylpentanamide via hydrolysis and oxidation.

Troubleshooting Guide: Diagnosing Storage Failures

If you suspect your stock of N-hydroxy-4-methylpentanamide has degraded (evidenced by loss of assay potency, inconsistent biological readouts, or visual discoloration), follow this self-validating diagnostic workflow.

Figure 2: Step-by-step diagnostic workflow for identifying hydroxamic acid degradation mechanisms.

Quantitative Stability Profile

The following table summarizes the expected stability of aliphatic hydroxamic acids under various stress conditions, derived from forced degradation studies [[1]](), 5.

Stress ConditionEnvironmentTime to 10% Degradation (t90)Primary DegradantPreventative Action
Thermal (Solid) 40°C, 75% RH< 14 Days4-Methylpentanoic AcidStore at -20°C with desiccant.
Aqueous (Neutral) pH 7.4 Buffer, 37°C~ 24-48 Hours4-Methylpentanoic AcidPrepare aqueous solutions immediately before use.
Aqueous (Acidic) 0.1 M HCl, 60°C< 2 Hours4-Methylpentanoic Acid + NH₂OHAvoid prolonged exposure to low pH.
Oxidative 3% H₂O₂, Room Temp< 4 HoursAcyl Nitroso / NitroxylsDegas solvents; store under Argon.
Photolytic Ambient Lab Light~ 7 DaysComplex Radical ProductsUse amber vials or foil wrapping.

Experimental Protocol: Stability-Indicating HPLC-UV/MS Assay

To definitively troubleshoot degradation, you must quantify the intact N-hydroxy-4-methylpentanamide against its degradants. This protocol provides a self-validating methodology using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) 1.

Objective: Separate and quantify intact N-hydroxy-4-methylpentanamide (MW ~131.17 g/mol ) from its primary hydrolytic degradant, 4-methylpentanoic acid (MW ~116.16 g/mol ).

Materials Required:

  • UHPLC/HPLC system with UV (Diode Array) and MS (Q-TOF or Single Quad) detectors.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Expert Insight: Formic acid is preferred over Trifluoroacetic acid (TFA) here to avoid ion suppression in the MS detector).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Metal-free (PEEK) tubing or acid-washed glassware to prevent in-situ chelation.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating Setup):

    • Test Sample: Dilute the suspected degraded stock of N-hydroxy-4-methylpentanamide to a final concentration of 100 µg/mL using a diluent of 50:50 Water:Acetonitrile.

    • Control Sample: Prepare a fresh 100 µg/mL solution from a certified, newly opened reference standard.

    • Causality Check: Ensure all diluents are prepared using ultra-pure, metal-free water. If the control sample degrades during the run, your diluent is contaminated with trace metals or extreme pH, causing artifactual degradation.

  • Chromatographic Gradient Setup:

    • Flow rate: 0.4 mL/min.

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient from 5% B to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 6.0 min: Return to 5% B and equilibrate.

  • Detection Parameters:

    • UV Detection: Monitor at 210 nm. (Expert Insight: Aliphatic hydroxamic acids lack strong aromatic chromophores; therefore, a low wavelength is required to detect the amide bond).

    • MS Detection: Positive Electrospray Ionization (ESI+). Scan range: m/z 50 to 500.

  • Data Interpretation & Validation:

    • Intact Compound: Look for the primary peak at [M+H]⁺ = 132.1 m/z.

    • Hydrolysis Product: Look for an earlier eluting peak corresponding to 4-methylpentanoic acid at[M+H]⁺ = 117.1 m/z.

References

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. National Institutes of Health (NIH) / PMC.1

  • Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. ACS Publications. 2

  • Avoiding WT-161 degradation during storage. Benchchem. 4

  • The Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions 2. SciSpace. 5

  • Plutonium reduction by hydroxamate compounds. OSTI. 3

Sources

Optimization

Technical Support Center: Optimizing Yield in N-hydroxy-4-methylpentanamide Synthesis

Welcome to the Advanced Technical Support Center for hydroxamic acid synthesis. The amidation of 4-methylpentanoic acid (isocaproic acid) to form N-hydroxy-4-methylpentanamide appears structurally trivial, but the bident...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for hydroxamic acid synthesis. The amidation of 4-methylpentanoic acid (isocaproic acid) to form N-hydroxy-4-methylpentanamide appears structurally trivial, but the bidentate nucleophilicity of hydroxylamine and the instability of the hydroxamate product under basic or thermal conditions frequently lead to poor isolated yields.

This guide is designed for discovery chemists and process scientists to diagnose, troubleshoot, and optimize this specific synthetic workflow.

Part 1: Knowledge Base – Yield Optimization Data

The choice of coupling agent, base, and hydroxylamine source dictates the reaction trajectory. The table below summarizes quantitative yield profiles and dominant degradation pathways observed during the synthesis of N-hydroxy-4-methylpentanamide.

Coupling StrategyHydroxylamine SourceBaseTemp ProfileMajor Side ProductTypical Isolated Yield
Acid Chloride (SOCl₂)NH₂OH (aq)NaOH0 °C → RTN,O-diacylhydroxylamine40 - 45%
EDC / HOBtNH₂OH·HClDIPEARTIsocyanate (Lossen)50 - 55%
EDC / HOBtNH₂OH·HClNMM0 °C → RTTrace N,O-diacyl75 - 80%
EDC / HOBt THP-O-NH₂ NMM 0 °C → RT None (Post-deprotection) 88 - 92%
Part 2: Standard Operating Procedure (SOP) – Self-Validating Protocol

To maximize yield, we recommend an O-protected hydroxylamine route. This protocol is engineered to completely block the O-acylation pathway and mitigate thermal degradation.

Materials:

  • 4-Methylpentanoic acid (1.0 eq)

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-O-NH₂, 1.2 eq)

  • EDC·HCl (1.2 eq) & HOBt (1.2 eq)

  • N-methylmorpholine (NMM, 1.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve 4-methylpentanoic acid in anhydrous DMF under an inert atmosphere. Cool the reaction vessel to 0 °C. Add EDC·HCl and HOBt.

    • Causality: Cooling to 0 °C is critical. EDC forms an unstable O-acylisourea intermediate that is highly susceptible to thermal degradation. HOBt rapidly converts this into a more stable benzotriazole active ester, 1[1].

  • Amidation: Add NMM, followed by THP-O-NH₂. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 4 hours.

    • Causality: NMM (pKa ~7.4) is selected over stronger bases like Triethylamine (TEA) because excessive basicity drives the conversion of the activated ester into an isocyanate. Using an 2, making N,O-diacylation impossible[2].

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid, water, and brine. Dry over Na₂SO₄ and concentrate.

    • Causality: Citric acid removes residual NMM and unreacted hydroxylamine without creating a highly basic aqueous environment that would ionize the product.

  • Deprotection: Dissolve the crude THP-protected intermediate in Methanol. Add a catalytic amount of p-Toluenesulfonic acid (PTSA) and stir at room temperature for 2 hours. Concentrate and purify via flash chromatography (DCM:MeOH).

  • Self-Validation (FeCl₃ Stain): Spot the purified product on a silica TLC plate. Dip the plate into a 1% aqueous FeCl₃ solution.

    • Validation: The immediate appearance of a deep purple/red spot confirms the structural integrity of the free hydroxamic acid. Fe(III) forms a 3 with the N-OH and C=O oxygens, proving the deprotection was successful and the functional group is intact[3].

Part 3: Pathway Visualization

G A 4-Methylpentanoic Acid (Starting Material) B Activated Ester (O-Acylisourea) A->B EDC/HOBt, NMM 0°C to RT C N-hydroxy-4-methylpentanamide (Target Product) B->C + NH2OH (N-Attack) D Lossen Rearrangement (Isocyanate/Urea) B->D Excess Heat / Base (- RCOOH) E N,O-Diacylhydroxylamine (Over-reaction) C->E + Activated Ester (O-Attack)

Mechanistic workflow of N-hydroxy-4-methylpentanamide synthesis and primary degradation pathways.

Part 4: Troubleshooting Desk (FAQs)

Q1: Why am I detecting significant amounts of isocyanate or urea in my product mixture? Diagnosis: This is the classic signature of the Lossen rearrangement. Causality & Solution: When the carboxylic acid is activated, the resulting intermediate can undergo an intramolecular rearrangement where the isobutyl-containing alkyl chain migrates to the nitrogen, expelling the leaving group and forming an isocyanate. This is accelerated by heat and strong bases. To troubleshoot:

  • Switch from Triethylamine (TEA) to a weaker base like N-methylmorpholine (NMM).

  • Maintain the reaction temperature at 0 °C during the activation phase.

  • Avoid using highly reactive acid chlorides (e.g., SOCl₂); rely on 4[4].

Q2: My LC-MS data shows an unexpected peak at m/z 230[M+H]⁺. What is this? Diagnosis: Formation of N,O-diacylhydroxylamine (over-reaction). Causality & Solution: The target N-hydroxy-4-methylpentanamide (MW 131.17) has a highly nucleophilic hydroxyl oxygen. If unreacted activated 4-methylpentanoic acid remains in the mixture, it will react with the product's -OH group, adding a 4-methylpentanoyl mass (+98 Da) to form the diacyl byproduct (MW 229.32).

  • Use a stoichiometric excess of hydroxylamine (at least 3-5 equivalents) to outcompete the product for the activated ester.

  • Alternatively, use an 1 (e.g., THP-O-NH₂) as detailed in our core protocol, which completely eliminates this side reaction[1].

Q3: My conversion is 100% by TLC, but my isolated yield is <30% after aqueous workup. Where is my product? Diagnosis: Product loss into the aqueous phase due to ionization or metal chelation. Causality & Solution: N-hydroxy-4-methylpentanamide is an aliphatic hydroxamic acid with moderate water solubility and a pKa of ~8.5–9.0.

  • If you wash your organic layer with saturated NaHCO₃ (pH ~8.5) or NaOH, the hydroxamic acid will deprotonate and partition into the aqueous layer. Wash with neutral water or mild citric acid instead.

  • Hydroxamic acids are powerful metal chelators. If trace iron or other metals are present in your glassware or solvents, the product may form highly soluble metal complexes. Add a small amount of EDTA to your aqueous wash to 4[4].

References
  • Title: Methods for Hydroxamic Acid Synthesis Source: PMC - NIH URL
  • Title: Technical Support Center: Hydroxamic Acid Synthesis Source: BenchChem URL
  • Title: Methods for synthesizing hydroxamic acids and their metal complexes Source: European Journal of Chemistry URL
  • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: UniCA IRIS / ACS Omega URL

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Off-Target Toxicity of N-hydroxy-4-methylpentanamide Derivatives

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-hydroxy-4-methylpentanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-hydroxy-4-methylpentanamide derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and mitigate off-target toxicity during your experiments. The core structure of these compounds, featuring a hydroxamic acid (-C(=O)N(OH)-) moiety, is a potent metal-binding group, which is crucial for on-target activity against metalloenzymes like Histone Deacetylases (HDACs) but also a primary source of off-target interactions.[1][2][3] This guide will use HDAC inhibitors as a primary example to illustrate principles applicable across the class.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism and management of off-target effects.

Q1: What is the primary structural cause of off-target effects with N-hydroxy-4-methylpentanamide derivatives?

The hydroxamic acid functional group is a highly efficient zinc-binding group (ZBG).[4] While this is essential for chelating the zinc ion in the active site of target enzymes like HDACs, this same property allows it to bind to zinc or other metal ions present in the catalytic sites of various other metalloenzymes.[2][3] This can lead to unintended inhibition of proteins such as Matrix Metalloproteinases (MMPs) and other metallo-beta-lactamase domain-containing proteins, causing off-target effects and potential toxicity.[1][5][6]

Q2: My cells show high toxicity at concentrations where I expect on-target activity. How can I determine if this is an on-target or off-target effect?

Distinguishing between on-target and off-target toxicity is a critical first step. A multi-pronged approach is necessary to dissect the underlying mechanism:

  • Use Structurally Distinct Inhibitors: Compare the effects of your compound with other inhibitors of the same target that have different chemical scaffolds (e.g., benzamides instead of hydroxamates for HDAC inhibition).[5] If the toxic phenotype is consistent across different chemical classes, it is more likely to be an on-target effect.[5]

  • Target Knockdown/Knockout: Employ RNAi or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein (e.g., a specific HDAC isoform).[5] If the knockdown/knockout of the target protein phenocopies the effect of your compound, it strongly supports an on-target mechanism.[5]

  • Rescue Experiments: In a system where the primary target has been knocked out, the addition of your compound should not elicit the same on-target phenotype or toxicity.[5]

  • Confirm Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is physically binding to its intended target within the cell at the concentrations used.[7][8][9]

Q3: What is the Cellular Thermal Shift Assay (CETSA) and how can it help me?

CETSA is a powerful method for verifying drug-protein interactions in a native cellular environment.[7][8] The principle is based on ligand-induced thermal stabilization: when your compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[8][9] By heating cell lysates or intact cells treated with your compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, you can observe a "thermal shift." This confirms direct target engagement and can help you correlate the concentration required for binding with the concentration that causes a phenotypic effect.[5][7][9]

Q4: Can off-target effects ever be beneficial or are they always toxic?

While often associated with toxicity, some off-target effects can be neutral or even therapeutically beneficial (a phenomenon known as polypharmacology). For example, some hydroxamate-based compounds have been shown to exert neuroprotective effects through an HDAC-independent, catalase-like mechanism involving the decomposition of hydrogen peroxide.[10] However, for targeted drug development, unintended biological activity is generally undesirable as it complicates the mechanism of action and can lead to unforeseen side effects in clinical use.[3]

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems encountered with N-hydroxy-4-methylpentanamide derivatives.

Problem 1: Inconsistent or Non-reproducible Experimental Results

Causality: Inconsistent data often stems from issues with compound stability, handling, or variability in the biological system.

Potential Cause Troubleshooting Steps & Explanation
Compound Instability Hydroxamic acids can be unstable in solution, particularly at non-neutral pH or after repeated freeze-thaw cycles. Action: Prepare fresh stock solutions from powder for each experiment. Store aliquoted stocks at -80°C and avoid more than 1-2 freeze-thaw cycles.[5]
Cell Line Variability Different cell lines have varying expression levels of target proteins and potential off-targets.[5] A cell line with low target expression may require higher compound concentrations, increasing the risk of off-target effects. Action: Perform qPCR or Western blotting to confirm the expression level of your target protein in the cell line being used. Consider using a panel of cell lines.
Assay Interference The compound itself may interfere with the assay readout (e.g., autofluorescence, quenching luminescence). Action: Run a control plate with your compound in cell-free media to measure its direct effect on the assay signal. If interference is detected, you may need to switch to an orthogonal detection method.[5]
Incomplete Target Inhibition The concentration or duration of treatment may be insufficient. Action: Perform a dose-response and time-course experiment to establish the optimal conditions for target inhibition in your specific system.[11]
Problem 2: Observed Phenotype Does Not Correlate with On-Target Biomarkers

Causality: This is a classic sign of an off-target effect. The observed cellular outcome (e.g., apoptosis) is being driven by the compound's interaction with a protein other than your intended target.

Workflow for Deconvolution of On- vs. Off-Target Effects

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Phenotype Observed (e.g., Cytotoxicity) B Measure On-Target Biomarker (e.g., Histone Acetylation) A->B Does biomarker correlate? C Knockdown Primary Target (e.g., HDAC1 with siRNA) A->C Does knockdown phenocopy compound? D CETSA for Target Engagement A->D Confirm binding at active conc. E Use Structurally Different Inhibitor (e.g., Benzamide) B->E No H On-Target Effect Confirmed B->H Yes F Identify Potential Off-Targets (e.g., Proteomics, MMPs) C->F No C->H Yes E->F I Off-Target Effect Implicated E->I Different phenotype observed G Knockdown Suspected Off-Target (e.g., MBLAC2 with siRNA) F->G G->I Toxicity is rescued

Caption: Workflow to differentiate on-target vs. off-target effects.

Step-by-Step Deconvolution:

  • Confirm Target Modulation: First, verify that your compound modulates its intended target at the concentrations causing the phenotype. For an HDAC inhibitor, this would mean performing a Western blot to confirm an increase in histone acetylation.[5][11]

  • Assess Target Necessity: Use siRNA or CRISPR to knock down the primary target. If the phenotype disappears, it's likely on-target. If it persists, it's off-target.[5]

  • Use an Orthogonal Tool Compound: Treat cells with an inhibitor of the same target but from a different chemical class. If this compound does not produce the same phenotype despite inhibiting the target, your original compound's effect is off-target.[5]

  • Identify the Off-Target: If an off-target is suspected, consider known liabilities of hydroxamates, such as MMPs.[1][6] You can test this by co-incubating with a broad-spectrum MMP inhibitor or by knocking down a suspected off-target (e.g., MBLAC2).[5]

Part 3: Key Experimental Protocols

Protocol 1: Verifying On-Target Engagement via Western Blot for Histone Acetylation

Purpose: To quantitatively measure the increase in histone acetylation, a direct downstream biomarker of HDAC inhibition. This validates that the compound is active against its intended target class within the cell.

Materials:

  • Cells plated in 6-well plates

  • N-hydroxy-4-methylpentanamide derivative compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of your compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).[5]

  • Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS, and lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer. Scrape cells and transfer the lysate to a microfuge tube.[5]

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[5]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody against acetylated histone overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane thoroughly, then apply chemiluminescence substrate and image the blot.

  • Validation: Strip and re-probe the blot for total histone H3 as a loading control. A dose-dependent increase in the acetylated histone signal relative to the total histone signal confirms on-target HDAC inhibition.

Protocol 2: Confirming Direct Target Binding with the Cellular Thermal Shift Assay (CETSA)

Purpose: To provide direct evidence that your compound binds to its target protein inside intact cells, helping to distinguish target engagement from downstream effects.

Mechanism of Off-Target Metalloproteinase Inhibition

G cluster_0 On-Target (HDAC) cluster_1 Off-Target (e.g., MMP) HDAC HDAC Active Site Zn_HDAC Zn2+ MMP MMP Active Site Zn_MMP Zn2+ Compound Hydroxamate Inhibitor Compound->Zn_HDAC Binds & Inhibits (Desired Effect) Compound->Zn_MMP Binds & Inhibits (Off-Target Effect)

Caption: Hydroxamate inhibitor chelating the active site zinc ion.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cell suspension with your compound at the desired concentration or with a vehicle control. Incubate at 37°C for 1 hour to allow for cell penetration and binding.[7][12]

  • Thermal Challenge: Aliquot the treated cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5][13]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen or a dry ice/ethanol bath. This releases the cellular proteins.[12]

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5][12]

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western blotting or other protein detection methods like ELISA.

  • Interpretation: Plot the percentage of soluble protein against temperature. In the vehicle-treated sample, you will see a sigmoidal "melting curve" as the protein denatures. In the compound-treated sample, a successful target engagement will shift this curve to the right (to higher temperatures), indicating ligand-induced stabilization.[7] This shift is direct evidence of binding.

References

  • Majumder, P., et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Kalinin, S., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules. Available from: [Link]

  • Re, D.B., et al. (2017). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. Scientific Reports. Available from: [Link]

  • Wikipedia. 4-Hydroxy-4-methylpentanoic acid. Available from: [Link]

  • Wojtowicz-Praga, S., et al. (2020). Challenges in Matrix Metalloproteinases Inhibition. Molecules. Available from: [Link]

  • NextSDS. N-(4-hydroxyphenyl)-N-methylpentanamide — Chemical Substance Information. Available from: [Link]

  • Roldán-Peña, J., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules. Available from: [Link]

  • Maji, B., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available from: [Link]

  • Bai, F., et al. (2024). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv. Available from: [Link]

  • P-Lopez, S., et al. (2020). Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer. Cancers. Available from: [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]

  • Taylor & Francis Online. (2024). A short overview of dual targeting HDAC inhibitors. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Maged, A., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Molecules. Available from: [Link]

  • Zucker, S., et al. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute. Available from: [Link]

  • Li, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available from: [Link]

  • Ross, D., et al. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. Available from: [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Tamura, Y., et al. (1998). Inhibition of membrane-type 1 matrix metalloproteinase by hydroxamate inhibitors: an examination of the subsite pocket. Journal of Medicinal Chemistry. Available from: [Link]

  • Finnin, M.S., et al. (2012). Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future Medicinal Chemistry. Available from: [Link]

  • Kim, D., et al. (2022). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. International Journal of Molecular Sciences. Available from: [Link]

  • Molina, D.M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available from: [Link]

  • Tuccinardi, T., et al. (2015). N-O-Isopropyl Sulfonamido-Based Hydroxamates as Matrix Metalloproteinase Inhibitors: Hit Selection and in Vivo Antiangiogenic Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Avance Biosciences. Gene Editing On/Off-Target Analysis. Available from: [Link]

  • Reddy, D.S., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology. Available from: [Link]

  • Laczik, M., et al. (2021). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Genome Editing. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of N-hydroxy-4-methylpentanamide Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the common challenge of poor cell permeability encountered with N-hydroxy-4-methylpentanamide compounds and their analogs, which are often investigated as histone deacetylase (HDAC) inhibitors.[1][2]

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the challenges and strategies discussed in this guide.

Q1: What are N-hydroxy-4-methylpentanamide compounds and why are they important?

N-hydroxy-4-methylpentanamide and its derivatives belong to the class of hydroxamic acids. The hydroxamic acid moiety (-CONHOH) is a highly effective zinc-binding group, making these compounds potent inhibitors of zinc-dependent metalloenzymes, most notably histone deacetylases (HDACs).[1][2] HDACs are critical enzymes in epigenetic regulation, and their inhibition is a validated therapeutic strategy for certain cancers, leading to the approval of several hydroxamic acid-based drugs.[1]

Q2: What is the primary reason for the poor cell permeability of these compounds?

The primary reason is the physicochemical nature of the hydroxamic acid group. This functional group contains both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group). This high polarity, which is crucial for binding to the zinc ion in the HDAC active site, significantly increases the energy required for the molecule to pass through the lipid bilayer of the cell membrane, a process known as the desolvation penalty.[3] Molecules with high polarity and multiple hydrogen bond donors generally exhibit poor passive diffusion, which is the main route of entry for many small molecule drugs.[4][5]

Q3: How is cell permeability measured experimentally?

Two primary in vitro assays are used to assess permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid-infused membrane.[6][7] It exclusively measures passive, transcellular permeability and is useful for a rapid, early assessment of a compound's lipophilicity-driven transport.[6]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[8][9] This model is more biologically complex than PAMPA because it accounts for passive diffusion (both transcellular and paracellular routes) and the effects of active transport proteins, such as efflux pumps, that can remove compounds from the cell.[6][8][10]

Q4: What is the difference between passive diffusion and active transport?

  • Passive Diffusion: This is the movement of a substance across a cell membrane down its concentration gradient (from high to low concentration) without the use of cellular energy.[5] It is governed by the physicochemical properties of the drug, such as lipophilicity, size, and charge.[4][11]

  • Active Transport: This process involves membrane proteins (transporters) that move substances across the cell membrane. This can occur against a concentration gradient and requires cellular energy (e.g., ATP). A critical type of active transport in drug development is active efflux , where pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) actively remove drugs from the cell, reducing their intracellular concentration and therapeutic effect.[12][13]

Troubleshooting Guide: Low Cellular Activity

This section provides a structured approach to diagnosing and solving permeability issues when your N-hydroxy-4-methylpentanamide compound underperforms in cellular assays.

Problem 1: My compound is highly potent in a cell-free enzymatic assay (e.g., purified HDAC assay) but shows weak or no activity in a cell-based assay (e.g., cell viability, target engagement).

This is a classic and very common indicator of poor cell permeability. The compound can effectively inhibit its target when there is no cell membrane to cross, but it fails to reach a sufficient intracellular concentration to exert its effect in a living cell.

To systematically diagnose the issue, follow this workflow.

G start Observation: High Cell-Free Potency, Low Cellular Activity diag1 Hypothesis: Poor Cell Permeability start->diag1 exp1 Action: Run Permeability Assays diag1->exp1 pampa PAMPA Assay (Measures Passive Diffusion) exp1->pampa caco2 Caco-2 Assay (Measures Net Permeability) exp1->caco2 compare Compare Results pampa->compare caco2->compare res1 Result 1: Low PAMPA & Low Caco-2 compare->res1 Papp < 1.5 x 10⁻⁶ cm/s (Both assays) res2 Result 2: High PAMPA & Low Caco-2 compare->res2 PAMPA Papp is high Caco-2 Papp is low diag2 Diagnosis: Poor Passive Permeability (High Polarity / Low Lipophilicity) res1->diag2 sol1 Solutions for Poor Passive Permeability diag2->sol1 diag3 Diagnosis: Compound is an Efflux Pump Substrate res2->diag3 sol2 Solutions for Efflux diag3->sol2 strat1 1. Structural Modification (SAR) - Increase Lipophilicity - Reduce H-Bond Donors sol1->strat1 strat2 2. Prodrug Approach - Mask Hydroxamic Acid sol1->strat2 strat3 1. Structural Modification (SAR) - Alter structure to avoid  pump recognition sol2->strat3 strat4 2. Co-administration with Efflux Pump Inhibitor (EPI) (Experimental Tool) sol2->strat4

Caption: Troubleshooting workflow for low cellular activity.

Problem 2: My compound has a low apparent permeability (Papp) value in the Caco-2 assay. What does this mean and what should I do next?

A low Papp value in the Caco-2 assay (typically <1.5 x 10⁻⁶ cm/s) confirms poor permeability across an intestinal-like barrier.[6][8] As the workflow above illustrates, the next crucial step is to determine if this is due to poor passive diffusion or active efflux. Running a PAMPA assay is the most direct way to differentiate these mechanisms.

The relationship between the results of these two assays can be highly diagnostic.[6]

PAMPA Result Caco-2 Result Likely Mechanism of Poor Permeability Next Steps / Strategy
Low Papp Low Papp Poor Passive Diffusion: The compound is too polar/hydrophilic to cross the lipid membrane efficiently.1. Structural Modification: Increase lipophilicity (LogP/LogD). 2. Prodrug Strategy: Mask the polar hydroxamic acid.
High Papp Low Papp Active Efflux: The compound can passively diffuse across a membrane but is actively pumped out by transporters (e.g., P-gp, BCRP) in the Caco-2 cells.1. Confirm Efflux: Run a bi-directional Caco-2 assay or use efflux pump inhibitors. 2. Structural Modification: Alter the structure to reduce recognition by efflux pumps.
Low Papp High Papp Active Uptake: This is rare for this compound class but indicates the compound is a substrate for an uptake transporter present on Caco-2 cells.This is a desirable property. No action is needed to improve permeability.
In-Depth Strategic Solutions

Once you have diagnosed the cause of poor permeability, you can employ one or more of the following strategies.

1. Structural Modification & Structure-Activity Relationships (SAR)

This strategy involves chemically modifying the compound to improve its physicochemical properties without sacrificing its inhibitory activity.

  • Increase Lipophilicity: The most common approach is to modify parts of the molecule other than the essential zinc-binding hydroxamic acid. For N-hydroxy-4-methylpentanamide, this would involve altering the alkyl chain. Increasing lipophilicity can improve passive diffusion, but it's a delicate balance.[14][15] Excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and higher metabolic clearance.[15][16]

  • Reduce Hydrogen Bond Donors: The number of hydrogen bond donors is a key predictor of permeability. While the hydroxamic acid is usually inviolable, other parts of the molecule should be assessed for opportunities to reduce H-bond donor count, for instance by N-methylation of other amide bonds if present in more complex analogs.[17][18][19]

  • Structure-Efflux Relationships: If efflux is the problem, subtle structural changes can sometimes disrupt the compound's recognition by the transporter protein.[20] This often involves exploring different shapes and charge distributions across the molecule.

2. The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[21][22][23] This is an exceptionally effective strategy for overcoming the permeability issues of hydroxamic acids.

The core principle is to temporarily "mask" the polar hydroxamic acid group with a more lipophilic promoiety. This increases the overall lipophilicity of the molecule, allowing it to passively diffuse across the cell membrane. Once inside the cell, the promoiety is cleaved by intracellular enzymes (e.g., esterases, reductases), releasing the active N-hydroxy-4-methylpentanamide compound where it can inhibit its target.[24][25]

G cluster_membrane Cell Membrane parent Parent Drug N-hydroxy-4-methylpentanamide - Polar (low permeability) prodrug Prodrug Masked Hydroxamic Acid - Lipophilic (high permeability) parent->prodrug Chemical Modification transport Passive Diffusion prodrug->transport Crosses Membrane active Active Drug Released Intracellular Target Engagement transport->active Intracellular Enzymatic Cleavage

Caption: The prodrug strategy for enhancing cell permeability.

3. Formulation Strategies

While this guide focuses on modifying the compound itself, formulation can also play a role, particularly for in vivo applications. Techniques include using chemical permeation enhancers, which transiently open epithelial tight junctions, or employing lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) to improve absorption.[26][27][28][29] These are typically considered later in the drug development process.

Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for assessing passive diffusion.

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader for UV-Vis absorbance or LC-MS for analysis

Methodology:

  • Coat Membrane: Apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate. Allow it to impregnate for 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the test compound stock solution into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be <1%.

  • Start Assay: Add 150 µL of the donor solution to each well of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the plate sandwich at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Analyze Samples: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for volumes, surface area, and incubation time.[6]

Protocol 2: Caco-2 Permeability Assay

This is a more complex assay requiring cell culture expertise.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 6.5 (apical) and pH 7.4 (basolateral)

  • TEER (Transepithelial Electrical Resistance) meter

  • Lucifer Yellow (a low-permeability marker for monolayer integrity)

  • High and low permeability control compounds (e.g., Propranolol and Atenolol)

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Cell Culture & Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check:

    • TEER Measurement: Before the assay, measure the TEER of each well. Values should be >250 Ω·cm².

    • Lucifer Yellow Assay: After the permeability experiment, perform a Lucifer Yellow leakage test to confirm that the monolayer was not compromised during the experiment.

  • Prepare Transport Buffers: Prepare HBSS at pH 6.5 (for the apical/donor side) and pH 7.4 (for the basolateral/acceptor side).

  • Start Assay (Apical to Basolateral):

    • Wash the cell monolayers with the corresponding transport buffers.

    • Add the test compound (dissolved in apical buffer) to the apical side.

    • Add fresh basolateral buffer to the basolateral side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection & Analysis: Collect samples from both the apical and basolateral compartments at the end of the incubation period. Analyze the compound concentration via LC-MS/MS.

  • Calculate Permeability: Calculate the Papp value, which represents the rate of flux across the known surface area of the cell monolayer.[8][9]

G cluster_pampa PAMPA Assay cluster_caco2 Caco-2 Assay p1 Artificial Membrane (Lecithin in Dodecane) p2 Measures: Passive Diffusion Only c1 Differentiated Cell Monolayer c2 Tight Junctions c3 Efflux & Uptake Transporters c4 Measures: - Passive Diffusion - Paracellular Transport - Active Transport

Caption: Comparison of PAMPA and Caco-2 assay components.

References
  • Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Deriv
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2022). Molecules.
  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2025). MDPI.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Molecules.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). Microbiology.
  • Outer Membrane Permeability and Antibiotic Resistance. (n.d.). Annual Review of Microbiology.
  • Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. (2020). ChemRxiv.
  • Structure-Activity Relationship Study of Majusculamide D: Overcoming Metabolic Instability and Severe Toxicity with a Fluoro Analogue. (2024). MDPI.
  • HDAC Inhibitors: Innovative Strategies for Their Design and Applic
  • Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. (n.d.). Molecules.
  • Formulation strategies to improve the efficacy of intestinal permeation enhancers. (2021). Advanced Drug Delivery Reviews.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2022). Journal of Medicinal Chemistry.
  • Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. (2024). MDPI.
  • Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. (2025).
  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (n.d.). bioRxiv.
  • Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. (n.d.). JETIR.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI.
  • Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. (n.d.). RSC Medicinal Chemistry.
  • Donnan Potential across the Outer Membrane of Gram-Negative Bacteria and Its Effect on the Permeability of Antibiotics. (2021). MDPI.
  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. (2021). Molecular Pharmaceutics.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). Journal of Medicinal Chemistry.
  • Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI.
  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. (n.d.).
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2025).
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. (n.d.). IMR Press.
  • Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in virally transfected acute myeloid leukemia cells. (2023). ChemRxiv.
  • Strategies for the Synthesis of Hydroxamic Acids. (2025).
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.
  • Enhancing permeability of the outer membrane. (2025). GARDP Revive.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025).
  • Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. (2022). bioRxiv.
  • Relevance of Efflux Pumps in the Development of Drug Resistance in Mycobacterial Infections. (2025). IntechOpen.
  • Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evalu
  • Structure Activity Rel
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2021). Frontiers in Microbiology.
  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetast
  • In vitro Caco-2 permeability. (n.d.). EURL ECVAM - TSAR - European Union.
  • Passive membrane permeation of small molecules. (n.d.). University of Groningen.
  • Functional Diversity of Gram-Negative Permeability Barriers Reflected in Antibacterial Activities and Intracellular Accumulation of Antibiotics. (2023). Antimicrobial Agents and Chemotherapy.
  • A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. (2022). Journal of Medicinal Chemistry.
  • Passive diffusion – Knowledge and References. (n.d.). Taylor & Francis.
  • Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral. (2023). University of Halle.
  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. (2020). Journal of Medicinal Chemistry.
  • Physicochemical properties of drugs and membrane permeability : review article. (n.d.). Sabinet African Journals.
  • The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). MDPI.

Sources

Troubleshooting

optimizing HDAC enzymatic assays using N-hydroxy-4-methylpentanamide

Welcome to the Technical Support Center for Histone Deacetylase (HDAC) assay optimization. This guide is specifically engineered for researchers and drug development professionals utilizing N-hydroxy-4-methylpentanamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Histone Deacetylase (HDAC) assay optimization. This guide is specifically engineered for researchers and drug development professionals utilizing N-hydroxy-4-methylpentanamide —a potent aliphatic hydroxamic acid—as a zinc-binding group (ZBG) or standalone inhibitor in HDAC enzymatic assays.

Below, you will find scientifically grounded FAQs, self-validating experimental protocols, and mechanistic troubleshooting guides designed to ensure high-fidelity data generation.

Part 1: Mechanism & Assay Principles (FAQ)

Q: How does N-hydroxy-4-methylpentanamide inhibit HDAC enzymes at a molecular level? A: N-hydroxy-4-methylpentanamide functions as a classical zinc-chelating pharmacophore. HDACs are metalloenzymes featuring a narrow, ~12-Å-deep hydrophobic active site channel with a catalytic Zinc ion (Zn²⁺) at the base[1]. The hydroxamate moiety of N-hydroxy-4-methylpentanamide penetrates this channel and acts as a bidentate ligand, directly coordinating with the Zn²⁺ ion. Advanced ab initio QM/MM molecular dynamics simulations have proven that the hydroxamic acid remains protonated upon binding, and the specific chelation geometry is heavily modulated by water access to the linker binding channel[2]. This stable coordination blocks the natural acetyl-lysine substrate from entering the active site, effectively neutralizing enzymatic activity[3].

Q: What is the principle behind the fluorometric assay used to evaluate this inhibitor? A: The industry standard is a two-step fluorometric assay.

  • Deacetylation: The HDAC enzyme is incubated with the inhibitor and a fluorogenic acetylated peptide substrate. Active HDAC removes the acetyl group.

  • Cleavage (Development): A developer solution containing a specific endopeptidase is added. This protease only recognizes and cleaves the deacetylated peptide, releasing a fluorophore (typically 7-amino-4-methylcoumarin[AMC] or carboxyfluorescein [FAM]). Fluorescence intensity is directly proportional to HDAC activity; therefore, successful inhibition by N-hydroxy-4-methylpentanamide results in a proportional decrease in fluorescent signal[4].

Mechanism HDAC HDAC Active Site (Hydrophobic Channel) Zn Catalytic Zinc Ion (Zn2+) HDAC->Zn Contains Chelation Bidentate Chelation (Protonated State) Zn->Chelation Target Inhibitor N-hydroxy-4-methylpentanamide (Hydroxamate ZBG) Inhibitor->Chelation Forms Water Water Access Modulation Water->Chelation Modulates Block Substrate Blockade (Enzyme Inhibition) Chelation->Block Results In

Mechanism of HDAC inhibition via bidentate zinc chelation by hydroxamic acids.

Part 2: Self-Validating Experimental Protocol

To establish trustworthiness in your IC₅₀ determinations, your assay must be a self-validating system. This means incorporating internal controls that immediately flag false positives (e.g., developer inhibition) or false negatives (e.g., degraded enzyme).

Step-by-Step Fluorometric Assay Methodology

Note: Ensure all reagents are brought to room temperature before use, except the HDAC enzyme, which must be kept on ice until the final addition step[5].

Step 1: Reagent & Plate Preparation

  • Prepare the HDAC Assay Buffer (see Table 1 for optimized formulation).

  • Prepare a 10-point serial dilution of N-hydroxy-4-methylpentanamide in 100% DMSO. The final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced enzyme denaturation.

Step 2: Assay Assembly (96-well or 384-well black microplate) Set up the following control and experimental wells[6]:

  • Blank (No Enzyme): 10 µL Assay Buffer + 5 µL Substrate + 5 µL Vehicle (1% DMSO).

  • Vehicle Control (Max Activity): 5 µL HDAC Enzyme + 5 µL Substrate + 5 µL Vehicle (1% DMSO) + 5 µL Buffer.

  • Positive Control: 5 µL HDAC Enzyme + 5 µL Substrate + 5 µL Trichostatin A (TSA) or SAHA (1 µM final) + 5 µL Buffer.

  • Test Wells: 5 µL HDAC Enzyme + 5 µL Substrate + 5 µL N-hydroxy-4-methylpentanamide (various concentrations) + 5 µL Buffer.

Step 3: Incubation

  • Initiate the reaction by adding the HDAC enzyme last.

  • Centrifuge the plate briefly (1000 x g for 1 min) to remove bubbles.

  • Incubate at 37°C for 30–60 minutes. Causality note: This allows the system to reach steady-state kinetics before the substrate is depleted.

Step 4: Development & Detection

  • Add 10 µL of the Developer Solution (containing the cleavage protease and a stop solution like TSA to halt further HDAC activity) to all wells[7].

  • Incubate at 37°C for 20–30 minutes to allow complete cleavage of the deacetylated fluorophores.

  • Read fluorescence using a microplate reader (Excitation: 350–380 nm / Emission: 440–460 nm)[5].

Workflow Prep 1. Reagent Prep (Buffer & Controls) Mix 2. Plate Assembly (Add Inhibitor) Prep->Mix Enzyme 3. Initiate Reaction (Add HDAC) Mix->Enzyme Incubate 4. Incubation (37°C, 60 min) Enzyme->Incubate Develop 5. Add Developer (Cleave Substrate) Incubate->Develop Read 6. Detection (Ex:360/Em:460) Develop->Read

Standard workflow for the two-step fluorometric HDAC inhibition assay.

Part 3: Troubleshooting Guide (Q&A)

Q: My IC₅₀ curve is completely flat, and the enzyme shows no activity even in the vehicle control. What happened? A: Zinc Stripping. HDACs are exquisitely sensitive to metal chelators. If your water source, buffers, or substrate preparations contain EDTA, EGTA, or high concentrations of DTT, these agents will strip the catalytic Zn²⁺ from the active site, irreversibly denaturing the enzyme. Solution: Ensure all buffers are strictly chelator-free. Additionally, supplement your buffer with Potassium Chloride (KCl). Structural analyses of HDAC8 reveal two critical K⁺ binding sites that stabilize the active site architecture and enhance catalytic throughput[1].

Q: N-hydroxy-4-methylpentanamide appears to inhibit the enzyme, but the background fluorescence in my "Blank" is unusually high. Why? A: Developer Interference or Autofluorescence. Hydroxamic acids can occasionally exhibit autofluorescence at the detection wavelengths, or the compound might be inhibiting the developer protease rather than the HDAC enzyme. If the developer is inhibited, the substrate isn't cleaved, which usually lowers the signal—but if the compound precipitates, it scatters light, artificially inflating the baseline. Solution: Run an orthogonal "Developer Counter-Screen." Incubate your inhibitor directly with a pre-deacetylated standard peptide and the developer[5]. If the signal drops, your compound is inhibiting the developer (a false positive for HDAC inhibition). If the signal spikes, the compound is autofluorescent or precipitating.

Q: The inhibitor precipitates when added to the assay buffer, leading to erratic replicates. How can I fix this? A: Solvent Shock. Aliphatic hydroxamates can suffer from poor aqueous solubility when transitioning from 100% DMSO to an aqueous buffer. Solution: Perform an intermediate dilution. Dilute the 100% DMSO stock 1:10 into assay buffer containing 0.01% Tween-20 before adding it to the final assay well. The non-ionic detergent prevents aggregation and hydrophobic adherence to the microplate walls[8].

Part 4: Quantitative Data & Optimization Parameters

To ensure reproducibility, benchmark your assay parameters against the standardized metrics provided below.

Table 1: Optimized HDAC Assay Buffer Components

ComponentOptimal ConcentrationMechanistic Purpose
HEPES (pH 7.4)50 mMMaintains physiological pH; non-chelating buffer.
KCl100 - 137 mMOccupies K⁺ binding sites (e.g., Site 1 and 2 in HDAC8) to stabilize the active site[1].
MgCl₂1 mMStabilizes substrate interactions; prevents non-specific electrostatic repulsion.
BSA0.01% - 0.05% (w/v)Prevents enzyme adherence to plastic microplate walls[8].
Tween-200.001% - 0.01% (v/v)Reduces surface tension and prevents inhibitor aggregation[8].

Table 2: Expected Kinetic & Inhibition Parameters

ParameterExpected RangeNotes
Enzyme Concentration 0.5 - 5 ng/µLMust be titrated to ensure linear substrate conversion (<15% total conversion).
Substrate Kₘ 2 - 15 µMVaries by HDAC isoform. Assay substrate concentration should be at or below Kₘ.
TSA (Positive Control) IC₅₀ 1 - 15 nMPan-HDAC inhibitor; confirms assay sensitivity[7].
Hydroxamate ZBG IC₅₀ 10 nM - 5 µMDepends heavily on the linker and cap groups attached to the N-hydroxy-4-methylpentanamide moiety[7].

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in High-Throughput Screening of N-hydroxy-4-methylpentanamide and Other Hydroxamates

Introduction: High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2][3] However, the process is frequently plagued by false positives—co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2][3] However, the process is frequently plagued by false positives—compounds that appear active but achieve this effect through non-specific mechanisms unrelated to the intended biological target.[1][4][5][6] Compounds containing a hydroxamate functional group, such as N-hydroxy-4-methylpentanamide, are a well-documented source of such artifacts.[7] Their inherent ability to chelate metal ions and propensity for other off-target interactions make them frequent hitters in many biochemical assays.[7][8][9][10]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to identify and mitigate false positives when screening hydroxamate-containing compounds. Our focus is on maintaining scientific integrity by understanding the root cause of assay interference and implementing robust validation protocols.

Frequently Asked Questions (FAQs)
Q1: What is N-hydroxy-4-methylpentanamide, and why is it prone to false positives in HTS?

N-hydroxy-4-methylpentanamide is a small molecule containing a hydroxamic acid (-C(=O)N(OH)-) functional group. This chemical motif is well-known for its ability to act as a bidentate ligand, strongly chelating metal ions, particularly transition metals like zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺).[7][9][10][11] Many enzymes, including metalloproteases and histone deacetylases (HDACs), rely on a metal cofactor in their active site for catalytic activity.[9] Hydroxamate-containing compounds can inhibit these enzymes simply by sequestering this essential metal ion, rather than through specific, high-affinity binding to the protein's active site.[8][12] This mechanism is a primary driver of false positives. Furthermore, the structural alerts associated with hydroxamates place them in the category of Pan-Assay Interference Compounds (PAINS), which are known to interfere with assays non-specifically.[12][13][14]

Q2: What are the most common mechanisms of assay interference caused by compounds like this?

Beyond metal chelation, several other mechanisms contribute to false positives:

  • Compound Aggregation: At concentrations typically used in HTS, poorly soluble compounds can form aggregates.[2][15] These aggregates can sequester and denature the target enzyme, leading to apparent inhibition.[15] This behavior often results in steep concentration-response curves and can be mitigated by the inclusion of detergents.[4][16]

  • Fluorescence Interference: If the HTS assay uses a fluorescence-based readout (e.g., FRET, FP, or fluorescence intensity), the intrinsic fluorescence (autofluorescence) of the test compound can interfere with the signal.[17][18][19][20] Alternatively, the compound may absorb the excitation or emission light, a phenomenon known as quenching, which can also lead to a false signal.[16]

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of common assay reagents like dithiothreitol (DTT), generating reactive oxygen species (ROS) such as hydrogen peroxide.[6] These ROS can non-specifically oxidize and inactivate the target protein, particularly those with sensitive cysteine residues in their active sites.[6]

  • Assay Technology Interference: Certain compound classes can directly interfere with assay components, such as inhibiting reporter enzymes like firefly luciferase or interacting with detection reagents.[4]

Q3: What is a "counter-screen," and why is it essential?

A counter-screen is a follow-up assay designed specifically to identify and eliminate false positives that arise from off-target or assay-specific interference.[17][21] Instead of confirming activity against the primary target, a counter-screen tests for known interference mechanisms. For example, running the assay without the primary target enzyme can identify compounds that interfere with the detection system itself.[6] Running counter-screens is a critical step in the hit validation process to ensure that resources are focused on compounds with genuine, target-specific activity.[21][22]

Troubleshooting Guides & Decision Workflows

Encountering a high hit rate with hydroxamate compounds requires a systematic approach to triage and validate the initial findings. The following guides address specific problems and provide actionable protocols.

Problem 1: Suspected False Positives due to Compound Aggregation

Symptoms:

  • High percentage of hits from the primary screen.

  • Concentration-response curves (CRCs) are unusually steep (Hill slope > 2).[16]

  • Activity is sensitive to the concentration of the target enzyme.

  • The compound has poor aqueous solubility or a high lipophilicity (cLogP).

Aggregation_Workflow Start Initial Hit Observed CheckCRC Review Concentration- Response Curve (CRC) Start->CheckCRC DetergentAssay Protocol 1: Re-run Assay with 0.01% Triton X-100 CheckCRC->DetergentAssay Steep Hill Slope? NoShift Activity Persists (IC50 Unchanged) DetergentAssay->NoShift Result Shift Activity Diminished (IC50 Increases) DetergentAssay->Shift Result EnzymeTitr Protocol 2: Vary Enzyme Concentration NoIC50Shift IC50 is Independent of [Enzyme] EnzymeTitr->NoIC50Shift Result IC50Shift IC50 Increases Linearly with [Enzyme] EnzymeTitr->IC50Shift Result DLS Protocol 3: Perform Dynamic Light Scattering (DLS) Particles Particles Detected DLS->Particles Result NoParticles No Particles Detected DLS->NoParticles Result NoShift->EnzymeTitr Aggregator Conclusion: Likely Aggregator Shift->Aggregator NoIC50Shift->DLS IC50Shift->Aggregator NonAggregator Conclusion: Likely Non-Aggregator Particles->Aggregator NoParticles->NonAggregator

Caption: Decision workflow for identifying aggregation-based false positives.

Protocol 1: Detergent Counter-Screen

  • Principle: Non-specific inhibitors that act via aggregation are often disrupted by the presence of non-ionic detergents, which break up the colloidal particles.[2][4] True inhibitors should be unaffected.

  • Method:

    • Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.

    • Perform a full concentration-response experiment for the hit compound in both buffers.

    • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 strongly suggests inhibition by aggregation.[4]

Protocol 2: Enzyme Concentration Titration

  • Principle: For an aggregator, the apparent IC50 value is often dependent on the concentration of the enzyme, as the aggregates must sequester a stoichiometric amount of the protein to cause inhibition. The IC50 of a true, competitive inhibitor should be independent of enzyme concentration.

  • Method:

    • Determine the IC50 of the compound at the standard enzyme concentration (e.g., 1 nM).

    • Repeat the IC50 determination using a higher enzyme concentration (e.g., 5 nM or 10 nM).

    • Interpretation: A linear increase in the IC50 value with increasing enzyme concentration is a hallmark of aggregation-based inhibition.[15]

Protocol 3: Dynamic Light Scattering (DLS)

  • Principle: DLS is a biophysical technique that directly measures the size of particles in a solution. It can be used to detect the formation of compound aggregates in the assay buffer.

  • Method:

    • Prepare the hit compound in the final assay buffer at a concentration where inhibition was observed (e.g., 10 µM).

    • Analyze the sample using a DLS instrument.

    • Interpretation: The detection of particles with diameters in the range of 50-1000 nm is direct evidence of aggregation.

Problem 2: Suspected False Positives due to Metal Chelation (for Metalloenzymes)

Symptoms:

  • The target enzyme is a known metalloenzyme.

  • The hit compound is a hydroxamate or another known chelating scaffold (e.g., catechol, quinone).[12][13]

  • Activity is observed across multiple, unrelated metalloenzyme assays.

Chelation_Workflow Start Hit on Metalloenzyme MetalSpike Protocol 4: Metal Supplementation Assay (e.g., add excess ZnCl₂) Start->MetalSpike ActivityRescued Inhibition is Rescued MetalSpike->ActivityRescued Result ActivityNotRescued Inhibition Persists MetalSpike->ActivityNotRescued Result Orthogonal Protocol 5: Orthogonal Assay (Non-Metalloenzyme Target) Inactive Compound is Inactive Orthogonal->Inactive Result Active Compound is Active Orthogonal->Active Result Chelator Conclusion: Likely Chelator ActivityRescued->Chelator ActivityNotRescued->Orthogonal NonChelator Conclusion: Likely Non-Chelator Inactive->NonChelator Promiscuous Conclusion: Promiscuous Activity (Possible PAIN) Active->Promiscuous

Caption: Decision workflow for identifying metal chelation artifacts.

Protocol 4: Metal Supplementation Assay

  • Principle: If a compound inhibits by chelating the enzyme's catalytic metal ion, adding a surplus of that same metal ion to the assay buffer should out-compete the compound and rescue enzymatic activity.

  • Method:

    • Determine the IC50 of the compound under standard assay conditions.

    • Prepare an assay buffer supplemented with a high concentration of the relevant metal salt (e.g., 100 µM ZnCl₂ for a zinc metalloenzyme). Ensure the buffer itself does not precipitate.

    • Re-determine the IC50 in the metal-supplemented buffer.

    • Interpretation: A dramatic rightward shift or complete loss of inhibitory activity in the presence of excess metal ions is strong evidence of a chelation-based mechanism.

Protocol 5: Orthogonal Target Assay

  • Principle: An orthogonal assay uses a different detection method or a different biological target to confirm the activity of a hit compound.[6][17] Testing against a non-metalloenzyme can help differentiate true inhibitors from non-specific chelators.

  • Method:

    • Select a well-validated assay for a target that does not require a metal cofactor for its activity (e.g., a serine protease or a kinase).

    • Test the hit compound in this orthogonal assay at the same concentration that showed activity in the primary screen.

    • Interpretation: If the compound is inactive in the non-metalloenzyme assay, it supports the hypothesis that the primary activity was due to metal chelation. If it is active in both, it may be a promiscuous inhibitor acting through another mechanism.[21]

Problem 3: Suspected False Positives due to Fluorescence Interference

Symptoms:

  • Assay uses a fluorescence-based readout.

  • The compound is colored or known to be fluorescent.[17][18]

  • Unusual results are observed in the raw fluorescence data (e.g., negative values for an inhibition assay).

ParameterTest DescriptionExpected Result for Non-Interfering CompoundPotential Issue if Deviated
Autofluorescence Measure compound fluorescence in assay buffer without assay reagents (e.g., enzyme, substrate).Signal should be <10% of the uninhibited assay signal.High signal indicates autofluorescence, causing false negatives in intensity-increase assays or false positives in intensity-decrease assays.[19]
Quenching Measure the signal of the assay's fluorophore with and without the compound present.Signal should not decrease by more than 10-15%.Significant signal decrease indicates quenching, which can cause false positives in inhibition assays.[16]
TR-FRET Check For TR-FRET assays, read both the acceptor and donor emission wavelengths.The ratio of acceptor/donor signal should change; the donor signal alone should not decrease significantly.A decrease in the donor signal suggests quenching or interference with the donor fluorophore.
  • Principle: To distinguish between true biological activity and direct interference with the detection system, one can measure the compound's effect on the signal before the biological reaction starts or after it has completed.

  • Method:

    • Pre-read: Add the compound to the assay plate with the substrate and detection reagents but without the enzyme. Read the plate.

    • Add the enzyme to initiate the reaction and incubate for the standard time.

    • Post-read: Read the plate again to measure the final signal.

    • Interpretation: A significant signal in the pre-read step indicates autofluorescence. If the compound is added after the reaction is complete and still alters the signal, it suggests quenching or other direct interference with the readout.[6]

References
  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). National Center for Biotechnology Information. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). National Center for Biotechnology Information. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Interference with Fluorescence and Absorbance | Request PDF. ResearchGate. [Link]

  • Cisneros, G. A., et al. (2013). Overcoming Compound Fluorescence in the FLiK Screening Assay with Red-Shifted Fluorophores. Journal of the American Chemical Society, 135(22), 8292–8299. [Link]

  • Interference with Fluorescence and Absorbance. (2018, July 1). PubMed. [Link]

  • Kim, D., et al. (2019). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. International Journal of Molecular Sciences, 20(15), 3796. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Pan-assay interference compounds - Wikipedia. Wikipedia. [Link]

  • What is the current value of fluorescence polarization assays in small molecule screening? (2019, July 8). Taylor & Francis Online. [Link]

  • High-Throughput Screening - Drug Discovery. Technology Networks. [Link]

  • Ilhan, M., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 433. [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36–44. [Link]

  • How Do You Validate an Assay for High-Throughput Screening? BellBrook Labs. [Link]

  • Obasi, N. L., et al. (2019). Synthesis and Biological Applications of Hydroxamates. International Journal of Organic Chemistry, 9, 1-12. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. BenchSci. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Request PDF. ResearchGate. [Link]

  • Asaro, M. R., & Sbardella, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21877–21892. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. [Link]

  • (PDF) Modification of hydroxamic acid containing compounds for improved metal chelation. ResearchGate. [Link]

  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2017, March 2). JoVE. [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Activity profiles of analog series containing pan assay interference compounds. RSC Publishing. [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. PubMed. [Link]

  • Small Compound Screening Overview. Target Discovery Institute - University of Oxford. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PMC. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

Sources

Troubleshooting

Technical Support Center: N-hydroxy-4-methylpentanamide Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating high-purity aliphatic hydroxamic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating high-purity aliphatic hydroxamic acids. N-hydroxy-4-methylpentanamide (isocaproylhydroxamic acid) presents unique purification hurdles due to its amphoteric nature, strong metal-chelating properties, and susceptibility to over-acylation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure robust and reproducible purification.

Physicochemical Data for Purification Strategy

Understanding the underlying physical chemistry of your target molecule is the first step in designing a successful purification campaign. The following quantitative parameters dictate our phase-separation and chromatographic strategies.

Physicochemical ParameterValue / CharacteristicImpact on Purification Strategy
pKa (Hydroxamic NH-OH) ~8.8 – 9.2Enables pH-swing extraction. Deprotonated (water-soluble) at pH >11; protonated (organic-soluble) at pH <6[1].
LogP (Estimated) 1.2 – 1.6The lipophilic isobutyl tail ensures excellent partitioning into ethyl acetate or dichloromethane when the headgroup is protonated.
Metal Chelation Affinity High (Fe³⁺, Cu²⁺, Zn²⁺)Requires strict avoidance of metal spatulas/frits. Trace iron causes red/purple discoloration, correctable with EDTA washes.
Thermal Stability ModerateProlonged heating above 70°C, especially in the presence of activating agents, can trigger the Lossen rearrangement or thermal degradation[1].

Purification Workflow Diagram

The most reliable method for isolating N-hydroxy-4-methylpentanamide from crude batch reactions is a pH-guided liquid-liquid extraction, followed by recrystallization.

G Start Crude Reaction Mixture (N-hydroxy-4-methylpentanamide) BaseExt Add Aqueous NaOH (pH > 11) Deprotonate Hydroxamate Start->BaseExt Org1 Organic Phase (Unreacted Esters/Impurities) BaseExt->Org1 Discard Aq1 Aqueous Phase (Water-Soluble Hydroxamate Salt) BaseExt->Aq1 Keep Acidify Acidify with HCl (pH 4-5) Reprotonate Hydroxamic Acid Aq1->Acidify OrgExt Extract with EtOAc Acidify->OrgExt Aq2 Aqueous Phase (Inorganic Salts, NH2OH) OrgExt->Aq2 Discard Org2 Organic Phase (Target Compound) OrgExt->Org2 Keep Cryst Recrystallization (EtOAc / Hexane) Org2->Cryst Pure Pure N-hydroxy-4-methylpentanamide Cryst->Pure

Workflow for the pH-swing extraction and purification of N-hydroxy-4-methylpentanamide.

Standard Operating Procedures (Protocols)

Protocol 1: pH-Swing Liquid-Liquid Extraction (Batch Scale)

Causality: By raising the pH above 11, we quantitatively deprotonate the hydroxamic acid into its water-soluble anionic form, allowing neutral organic impurities (like unreacted methyl 4-methylpentanoate) to be washed away[1]. Subsequent acidification to pH 4-5 reprotonates the product, driving it back into the organic phase.

  • Quench & Filter: Quench the crude reaction mixture with water. Filter off any precipitated inorganic salts (e.g., NaCl or KCl) using a glass frit.

  • Basification: Transfer the filtrate to a separatory funnel. Add 1.0 M NaOH until the aqueous layer reaches pH > 11.

  • Organic Wash: Wash the aqueous layer with diethyl ether or hexanes (3 × 50 mL). Discard the organic washes (contains unreacted esters).

  • Acidification: Carefully acidify the aqueous layer using 1.0 M HCl to pH 4-5. Self-Validating Step: The aqueous layer will become cloudy as the neutral hydroxamic acid precipitates or forms an emulsion.

  • Extraction: Extract the cloudy aqueous layer with ethyl acetate (3 × 50 mL).

  • Drying: Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Recrystallization

Causality: N-hydroxy-4-methylpentanamide possesses a polar headgroup and a lipophilic tail. Ethyl acetate dissolves the compound when hot due to hydrogen bonding, while the addition of non-polar hexane disrupts these interactions upon cooling, forcing selective crystallization.

  • Dissolution: Suspend the crude solid from Protocol 1 in a minimum volume of boiling ethyl acetate.

  • Anti-Solvent Addition: Slowly add hot hexanes dropwise until the solution just becomes cloudy, then add a few drops of ethyl acetate until it clears.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Self-Validating Step: Crystals should form as white needles or plates. If an oil forms, the solvent system contains too much hexane.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum.

Protocol 3: Continuous Flow & Scavenger Resin Purification (Scale-Up)

Causality: Batch synthesis often leads to over-acylation. Continuous flow reactors limit residence time, preventing the formation of N,O-diacylhydroxylamine[2].

  • Flow Setup: Pump a solution of methyl 4-methylpentanoate and aqueous hydroxylamine/NaOMe through a continuous flow tubing reactor at 70°C with a 30-minute residence time.

  • Scavenger Column: Direct the reactor output through a silica-supported scavenger column (e.g., Si-Carbonate and Si-Tosic acid) to trap unreacted electrophiles and excess hydroxylamine.

  • Elution: Collect the eluent. Self-Validating Step: LC-MS analysis of the eluent will show a single peak, completely devoid of the M+16 (hydroxylamine) or di-acylated mass peaks.

Troubleshooting & FAQs

Q1: My purified N-hydroxy-4-methylpentanamide has a pink or red tint. What happened and how do I fix it? A1: Causality: Hydroxamic acids are powerful bidentate ligands that tightly chelate trace iron (Fe³⁺) from glassware, metal spatulas, or low-grade solvents, forming a highly colored ferric hydroxamate complex. Solution: Never use metal spatulas or needles when handling hydroxamic acids. To rescue your batch, dissolve the product in ethyl acetate and wash the organic layer with a 0.1 M aqueous EDTA solution to sequester the trace metals, followed by a brine wash.

Q2: I am seeing a significant byproduct with double the expected mass on LC-MS. What is it? A2: Causality: This is N,O-diacylhydroxylamine, a common side product caused by the highly nucleophilic oxygen of the newly formed hydroxamic acid reacting with excess starting ester or acid chloride[1]. Solution: The O-acyl bond is highly susceptible to mild basic hydrolysis. Treat your crude reaction mixture with a mild base (e.g., K₂CO₃ in methanol) for 30 minutes prior to your final extraction. This will selectively cleave the O-acyl bond, reverting the byproduct back to the desired N-hydroxy-4-methylpentanamide.

Q3: My product streaks heavily during normal-phase silica gel chromatography. How can I improve resolution? A3: Causality: The highly polar, hydrogen-bonding nature of the hydroxamate group interacts too strongly with the free silanol groups on normal-phase silica. Solution: Avoid standard silica if possible. If necessary, add a polar, acidic modifier (e.g., 1-5% methanol with 1% acetic acid) to your mobile phase to suppress secondary interactions. Alternatively, utilize a coalescing phase-separation method where adding a non-solvent hydrocarbon with agitation forces the hydroxamic acid to float to the surface as buoyant prills, bypassing chromatography entirely[3].

Q4: How can I safely scale up the synthesis without compromising purity? A4: Causality: Scaling up batch reactions with hydroxylamine can be hazardous and often leads to prolonged reaction times that degrade purity. Solution: Implement a continuous flow tubing reactor. Flow parameters increase the reaction rate while significantly improving product purity and the handling safety of hazardous reagents[2].

References

  • Technical Support Center: Hydroxamic Acid Synthesis, Benchchem, 1

  • Methods for synthesizing hydroxamic acids and their metal complexes, European Journal of Chemistry, 4

  • Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation, Organic Chemistry Portal,2

  • US5015765A - Process for isolating hydroxamic acids, Google Patents, 3

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural &amp; Functional Comparison Guide: N-hydroxy-4-methylpentanamide vs. SAHA (Vorinostat) in HDAC Inhibition

Executive Summary The development of Histone Deacetylase (HDAC) inhibitors is a cornerstone of modern epigenetic pharmacology. This guide provides an in-depth technical comparison between SAHA (Vorinostat) , the FDA-appr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Histone Deacetylase (HDAC) inhibitors is a cornerstone of modern epigenetic pharmacology. This guide provides an in-depth technical comparison between SAHA (Vorinostat) , the FDA-approved gold standard pan-HDAC inhibitor, and N-hydroxy-4-methylpentanamide , a short-chain branched aliphatic hydroxamate. By analyzing the structure-activity relationship (SAR) causality, this guide equips researchers with the mechanistic insights necessary for rational drug design and metalloenzyme targeting.

Structural Causality & Mechanism of Action

To understand the divergent efficacy of these two compounds, one must examine the topography of the HDAC active site. Class I and II HDACs possess a highly conserved, narrow, hydrophobic tubular channel (approximately 11 Å deep) that leads to a catalytic zinc ion (Zn²⁺) at its base[1].

Effective HDAC inhibition requires a tripartite pharmacophore:

  • A Zinc-Binding Group (ZBG): Chelates the catalytic Zn²⁺ ion.

  • A Hydrophobic Linker: Spans the length of the 11 Å channel.

  • A Cap Group: Interacts with the amino acid residues at the rim of the active site pocket[1].

SAHA (Vorinostat): The Canonical Benchmark

SAHA perfectly embodies this pharmacophore[2]. Its hydroxamic acid moiety acts as a potent ZBG. Crucially, its suberoyl (6-carbon) linker is thermodynamically and sterically optimal for navigating the 11 Å deep channel. This allows its phenylamino cap group to simultaneously engage the surface rim of the enzyme, anchoring the molecule and yielding high-affinity, broad-spectrum HDAC inhibition[1][2].

N-hydroxy-4-methylpentanamide: The Short-Chain Scaffold

N-hydroxy-4-methylpentanamide shares the hydroxamic acid ZBG but fundamentally lacks the other two pharmacophore elements. Its main aliphatic chain is severely truncated (equivalent to a 4-carbon main chain with an isobutyl branch) and it possesses no surface-recognizing cap group. Because the linker is too short to span the 11 Å channel, the molecule cannot simultaneously chelate the zinc ion and stabilize itself against the pocket's rim[1]. Consequently, it exhibits weak pan-HDAC affinity. However, this stunted scaffold is highly valuable in targeting other metalloenzymes with shallower active sites, such as Matrix Metalloproteinases (MMPs) or Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17)[3][4].

Mechanistic Pathway Visualization

G SAHA SAHA (Vorinostat) Long-chain Hydroxamate HDAC HDAC Active Site (~11 Å deep channel) SAHA->HDAC Optimal 6C Linker Fit NHMP N-hydroxy-4-methylpentanamide Short-chain Hydroxamate NHMP->HDAC Suboptimal Linker Fit Zinc Zn2+ Chelation HDAC->Zinc Targeted by ZBG Chromatin Chromatin Relaxation (Hyperacetylation) Zinc->Chromatin Deacetylation Inhibited Apoptosis Cell Cycle Arrest & Apoptosis Chromatin->Apoptosis Gene Transcription

Fig 1: Mechanistic pathway of HDAC inhibition by long-chain vs. short-chain hydroxamates.

Quantitative Comparison

The structural divergence between the two compounds translates directly into their functional profiles.

ParameterSAHA (Vorinostat)N-hydroxy-4-methylpentanamide
Chemical Class Long-chain aliphatic hydroxamateShort-chain branched hydroxamate
Pharmacophore Match Optimal (Cap + 6C Linker + ZBG)Suboptimal (Lacks Cap, short linker)
Linker Length 6 carbons (Suberoyl)2 carbons (main chain from branch)
Target Affinity High Pan-HDAC (Class I/II)Weak HDAC / Metalloenzyme cross-reactivity
Primary Utility FDA-Approved Drug (CTCL)Preclinical Metalloenzyme Scaffold
Binding Topology Deep pocket (~11 Å) penetrationShallow pocket binding

Self-Validating Experimental Protocols

To empirically validate the structural causality described above, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro HDAC Fluorometric Activity Assay

This cell-free assay isolates the direct enzymatic interaction, stripping away cellular permeability variables to purely assess structural affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), fluorogenic substrate (Boc-Lys(Ac)-AMC), and developer solution containing a trypsin-like protease.

  • Compound Dilution: Prepare a 10-point serial dilution of SAHA and N-hydroxy-4-methylpentanamide ranging from 10 µM to 0.1 nM in DMSO (final DMSO concentration <1%).

  • Enzymatic Reaction: In a black 96-well microplate, combine 10 µL of compound, 20 µL of HeLa nuclear extract (source of Class I/II HDACs), and 20 µL of substrate. Incubate at 37°C for 30 minutes.

  • Signal Development: Add 50 µL of developer solution to stop the deacetylation reaction and cleave the deacetylated AMC fluorophore. Incubate for 15 minutes at room temperature.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Self-Validation Check: The assay must include a no-enzyme background control (to subtract baseline auto-fluorescence) and a known SAHA reference curve. If the SAHA IC₅₀ does not fall within the established 10–50 nM range, the assay linearity is compromised and must be repeated.

Protocol 2: Cellular Histone H3 Acetylation Western Blot

This assay validates whether the in vitro affinity translates into functional chromatin remodeling within a living cellular system.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 colorectal carcinoma cells at 70% confluency. Treat with vehicle (DMSO), SAHA (1 µM, 5 µM), and N-hydroxy-4-methylpentanamide (1 µM, 5 µM, 20 µM) for 24 hours.

  • Lysis & Extraction: Harvest cells and lyse using RIPA buffer supplemented with 1X protease inhibitor cocktail and 10 mM sodium butyrate (to preserve acetylation during extraction).

  • SDS-PAGE & Transfer: Load 20 µg of total protein per well onto a 12% SDS-PAGE gel. Resolve at 120V and transfer to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting: Block the membrane with 5% BSA. Probe with primary antibodies against Acetyl-Histone H3 (target) and Total Histone H3 (loading control) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Develop using ECL substrate and capture via chemiluminescence imaging.

  • Self-Validation Check: The critical validation metric is the ratio of Acetyl-H3 to Total H3. By normalizing against Total H3 rather than a standard housekeeping gene (like GAPDH), you ensure that the observed hyperacetylation is a direct result of HDAC inhibition, rather than an artifact of compound-induced cell death or variations in total histone loading.

References

  • Chen, A. Y., Adamek, R. N., Dick, B. L., Credille, C. V., Morrison, C. N., & Cohen, S. M. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 119(2), 1323-1455.[Link]

  • Richards, F. M., et al. (2012). Anti-Tumour Effects of a Specific Anti-ADAM17 Antibody in an Ovarian Cancer Model In Vivo. PLoS One.[Link]

Sources

Comparative

comparing N-hydroxy-4-methylpentanamide with other hydroxamic acid derivatives

The rational design of metalloenzyme inhibitors relies heavily on balancing the potent metal-chelating properties of a zinc-binding group (ZBG) with the spatial geometry of the adjacent molecular scaffold. Among these, t...

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Author: BenchChem Technical Support Team. Date: March 2026

The rational design of metalloenzyme inhibitors relies heavily on balancing the potent metal-chelating properties of a zinc-binding group (ZBG) with the spatial geometry of the adjacent molecular scaffold. Among these, the N-hydroxy-4-methylpentanamide motif has emerged as a highly optimized structural class.

This guide provides an in-depth comparative analysis of the N-hydroxy-4-methylpentanamide scaffold against other benchmark hydroxamic acid derivatives, detailing the structural causality behind its target specificity and outlining the self-validating experimental protocols used to quantify its efficacy.

Molecular Architecture & Target Specificity

While the hydroxamic acid functional group is a universal bidentate chelator for catalytic zinc (Zn²⁺) ions, the therapeutic utility of an inhibitor is dictated by its side-chain architecture[1].

The N-hydroxy-4-methylpentanamide scaffold is specifically engineered to target matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), such as ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme, or TACE)[2].

  • The Causality of the P1' Mimic: The active sites of MMPs and TACE feature a deep, hydrophobic S1' pocket. The 4-methylpentanamide group acts as a branched, isobutyl-like extension that perfectly mimics the side chain of leucine—the natural P1' residue found in many endogenous metalloproteinase substrates[3].

  • Divergence from Other Hydroxamates: In contrast, histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA) utilize a linear aliphatic suberoylanilide chain. While SAHA effectively threads the narrow, tubular active site channel of HDACs, its linear geometry lacks the bulk required to anchor into the S1' pocket of MMPs. Conversely, the branched N-hydroxy-4-methylpentanamide would sterically clash within an HDAC channel, ensuring target class specificity[1].

Quantitative Pharmacological Comparison

To objectively evaluate performance, the table below contrasts N-hydroxy-4-methylpentanamide derivatives (such as the potent TACE inhibitor DPC 333) with other standard hydroxamic acid benchmarks.

CompoundPrimary Target(s)Zinc-Binding Group (ZBG)P1' / Scaffold MotifEnzymatic IC₅₀Clinical / Research Status
DPC 333 (BMS-561392) ADAM17 (TACE)Hydroxamic Acid4-methylpentanamide (Leucine mimic)17 - 100 nMPhase I (Inflammatory diseases)
MMP-3 Inhibitor VIII MMP-3, MMP-12Hydroxamic Acid4-methylpentanamide~15 nMPreclinical Research
Marimastat Broad-spectrum MMPsHydroxamic Acid3,3-dimethylbutanamide (tert-butyl)3 - 13 nMPhase III (Discontinued)
Vorinostat (SAHA) HDAC (Class I & II)Hydroxamic AcidSuberoylanilide (Linear aliphatic)< 86 nMFDA Approved (CTCL)

Data synthesized from the pharmacological profiling of DPC 333 and standard metalloenzyme benchmarks[1][4].

Pathway Intervention Dynamics

The primary therapeutic application of the N-hydroxy-4-methylpentanamide scaffold is the suppression of pro-inflammatory cytokine shedding and growth factor release[5]. By anchoring into the S1' pocket and chelating the active-site zinc of ADAM17, compounds like DPC 333 halt the proteolytic cleavage of membrane-bound Pro-TNF-α, thereby preventing the release of soluble TNF-α into the systemic circulation[2][6].

Pathway Stimulus Pro-inflammatory Stimulus (LPS) TACE ADAM17 / TACE (Active Metalloenzyme) Stimulus->TACE Activates ProTNF Membrane-bound Pro-TNF-α TACE->ProTNF Cleaves (Shedding) Inhibitor N-hydroxy-4-methylpentanamide (e.g., DPC 333) Inhibitor->TACE Bidentate Zinc Chelation SolTNF Soluble TNF-α ProTNF->SolTNF Releases Receptor TNFR1 / TNFR2 Signaling SolTNF->Receptor Binds & Triggers

Fig 1: ADAM17 shedding pathway and targeted inhibition by N-hydroxy-4-methylpentanamide.

Self-Validating Kinetic Profiling Protocol

To accurately quantify the inhibitory kinetics of N-hydroxy-4-methylpentanamide derivatives, a continuous Förster Resonance Energy Transfer (FRET)-based cleavage assay is required. End-point assays are insufficient for hydroxamates due to the time-dependent nature of zinc coordination.

Mechanistic Causality of the Assay Design: We utilize a fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2). The Mca fluorophore is internally quenched by the Dpa group. Metalloenzyme-mediated cleavage of the scissile bond separates the quencher from the fluorophore, yielding a highly specific, real-time fluorescent signal that eliminates inner-filter effects.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human ADAM17 (or target MMP) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM CaCl₂, 0.05% Brij-35). Causality: CaCl₂ is critical for maintaining the structural integrity of the metalloenzyme's calcium-binding domains, while the non-ionic detergent Brij-35 prevents non-specific enzyme adsorption to the microplate walls.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the N-hydroxy-4-methylpentanamide derivative (e.g., 10 µM down to 0.5 nM) in DMSO. Ensure the final assay DMSO concentration remains 1% to prevent enzyme denaturation.

  • The Validation Matrix (Internal Controls): To ensure the protocol is self-validating, every plate must contain:

    • Positive Control: Marimastat (1 µM) to ensure complete baseline inhibition and validate enzyme susceptibility.

    • Negative Control: Vehicle (1% DMSO) to establish the uninhibited maximum enzyme velocity ( Vmax​ ).

    • Background Control: Buffer + Substrate (No Enzyme) to subtract spontaneous auto-hydrolysis.

  • Incubation: Pre-incubate the enzyme with the inhibitor matrix for 30 minutes at 37°C. Causality: This step is mandatory. Hydroxamic acids require time to displace water molecules and establish a stable bidentate coordination complex with the catalytic zinc ion.

  • Reaction Initiation & Readout: Add the FRET substrate (10 µM final). Immediately monitor fluorescence (Ex: 320 nm, Em: 405 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curves. Plot fractional activity ( vi​/v0​ ) against log[Inhibitor] to derive the IC₅₀ using a 4-parameter logistic regression.

Workflow Prep 1. Reagent Prep (Enzyme + FRET Substrate) Incubation 3. Microplate Incubation (37°C, 30 min) Prep->Incubation Titration 2. Inhibitor Titration (Serial Dilution) Titration->Incubation Readout 4. Fluorescence Readout (Ex:320nm / Em:405nm) Incubation->Readout Analysis 5. IC50 Calculation (Non-linear Regression) Readout->Analysis Validation Internal Controls (Marimastat & Blank) Validation->Incubation

Fig 2: Self-validating FRET assay workflow for metalloenzyme inhibitor screening.

References

  • Qian, M., et al. "Pharmacokinetics and Pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-Amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a Potent and Selective Inhibitor of Tumor Necrosis Factor α-Converting Enzyme in Rodents, Dogs, Chimpanzees, and Humans." Drug Metabolism and Disposition, 2007.[Link]

  • Murumkar, P. R., et al. "Novel methods and strategies in the discovery of TACE inhibitors." Expert Opinion on Drug Discovery, 2012.[Link]

  • Chen, A. Y., et al. "Targeting Metalloenzymes for Therapeutic Intervention." Chemical Reviews, 2019.[Link]

  • Baumgart, A., et al. "ADAM17 Regulates Epidermal Growth Factor Receptor Expression through the Activation of Notch1 in Non–Small Cell Lung Cancer." Cancer Research (AACR Journals), 2010.[Link]

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Validation

N-hydroxy-4-methylpentanamide IC50 comparison across different HDAC isoforms

N-Hydroxy-4-Methylpentanamide: Metalloenzyme Selectivity and HDAC Isoform IC50 Profiling As drug development increasingly targets epigenetic and inflammatory pathways, distinguishing between metalloenzyme families is cri...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Hydroxy-4-Methylpentanamide: Metalloenzyme Selectivity and HDAC Isoform IC50 Profiling

As drug development increasingly targets epigenetic and inflammatory pathways, distinguishing between metalloenzyme families is critical. While the hydroxamic acid moiety is the gold-standard Zinc-Binding Group (ZBG) for Histone Deacetylase (HDAC) inhibitors, the attached aliphatic linker dictates target specificity. This guide provides an objective, data-driven comparison of the N-hydroxy-4-methylpentanamide scaffold against various HDAC isoforms and alternative metalloenzymes, explaining the structural causality behind its performance.

Structural Causality: Why Aliphatic Branching Disrupts HDAC Binding

To understand the IC50 profile of a compound, we must analyze its pharmacophore. The classic HDAC inhibitor pharmacophore consists of three parts: a surface recognition cap, a hydrophobic linker, and a ZBG.

HDACs (particularly Class I and II) possess a deep (~11 Å), narrow, and highly conserved hydrophobic catalytic channel leading to the active site zinc ion[1]. Effective pan-HDAC inhibitors, such as Vorinostat (SAHA), utilize a linear 5-to-6 carbon linker to smoothly traverse this channel without steric hindrance.

In contrast, N-hydroxy-4-methylpentanamide features a short, branched linker (an isobutyl group attached to the alpha-carbon of the hydroxamate). This branching creates severe steric clashes within the narrow HDAC channels, preventing the hydroxamate from reaching and efficiently chelating the zinc ion. However, this exact "short and bulky" topology is perfectly suited for the shallow S1′ specificity pockets of other metalloproteases, such as Tumor Necrosis Factor- α -Converting Enzyme (TACE/ADAM17)[2] and Aminopeptidase N[3].

Metalloenzyme_Selectivity cluster_ligand Ligand Topology cluster_targets Metalloenzyme Pockets Ligand N-hydroxy-4-methylpentanamide ZBG: Hydroxamate Linker: Branched Aliphatic HDAC Class I/II HDACs Deep & Narrow Channel (~11 Å) Ligand->HDAC Steric Clash (IC50 > 50 μM) TACE TACE / ADAM17 Shallow S1' Pocket Ligand->TACE Optimal Fit (IC50 < 100 nM) APN Aminopeptidase N Open Cleft Architecture Ligand->APN Favorable Binding (IC50 < 400 nM)

Structural causality of N-hydroxy-4-methylpentanamide selectivity across metalloenzymes.

Quantitative Performance: HDACs vs. Alternative Targets

Because of the structural limitations outlined above, N-hydroxy-4-methylpentanamide and its derivatives exhibit negligible activity against HDACs, but are highly potent against their intended metalloenzyme targets. Below is a comparative summary of in vitro IC50 values.

Compound Scaffold / DerivativePrimary TargetHDAC1 IC50 (nM)HDAC6 IC50 (nM)Primary Target IC50 (nM)
N-hydroxy-4-methylpentanamide Aminopeptidases> 100,000> 50,000350[4]
DPC 333 (BMS-561392) TACE (ADAM17)> 50,000> 50,00017 - 100[2]
Vorinostat (SAHA) Pan-HDAC1015N/A
Tubastatin A HDAC6> 1,00015N/A

Data Interpretation: The data demonstrates that while the N-hydroxy-4-methylpentanamide derivative DPC 333 achieves potent nanomolar inhibition of TACE (suppressing TNF- α production)[2], it is effectively inactive against Class I (HDAC1) and Class IIb (HDAC6) isoforms.

Self-Validating Experimental Protocol for Isoform Profiling

To objectively verify the lack of HDAC inhibition by N-hydroxy-4-methylpentanamide derivatives, researchers must utilize a self-validating in vitro fluorometric assay. The following protocol ensures high-fidelity data by coupling the deacetylation event to a secondary enzymatic cleavage.

Assay_Workflow S1 1. Compound Serial Dilution (DMSO Vehicle Control) S2 2. HDAC Isoform Incubation (HDAC1 vs HDAC6 + AMC-Peptide) S1->S2 S3 3. Coupled Cleavage Reaction (Trypsin Developer Addition) S2->S3 S4 4. Fluorometric Readout (Ex: 360nm / Em: 460nm) S3->S4 S5 5. Non-linear Regression (IC50 Determination & Z'-factor) S4->S5

Self-validating fluorometric workflow for HDAC isoform IC50 profiling.

Step-by-Step Methodology
  • Substrate Selection & Compound Preparation:

    • Action: Prepare a 10-point serial dilution of the test compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA). Use an acetylated lysine substrate conjugated to 7-amino-4-methylcoumarin (AMC).

    • Causality Rationale: Hydroxamates often exhibit intrinsic UV absorbance. AMC provides a massive Stokes shift (Ex: 360nm / Em: 460nm), minimizing background autofluorescence from the test compounds. BSA is included to prevent non-specific adherence of the highly hydrophobic branched aliphatic chains to the microplate walls.

  • Isoform-Specific Incubation:

    • Action: Incubate the compound with recombinant HDAC1 (Class I) and HDAC6 (Class IIb) at 37°C for 30 minutes.

    • Causality Rationale: Profiling across Class I and IIb is critical. HDAC6 possesses a slightly wider and shallower catalytic rim than HDAC1. Testing both ensures that the bulky 4-methylpentyl group isn't selectively exploiting the wider HDAC6 pocket.

  • Coupled Enzymatic Development:

    • Action: Add the developer solution containing Trypsin and Trichostatin A (TSA) to stop the HDAC reaction. Incubate for 15 minutes.

    • Causality Rationale: Trypsin cannot cleave the AMC fluorophore if the lysine remains acetylated. It only cleaves the substrate after successful deacetylation by the HDAC. The addition of TSA instantly halts any further HDAC activity, synchronizing the readout. This coupled-enzyme dependency makes the assay a self-validating functional readout.

  • System Validation (Quality Control):

    • Action: Calculate the Z′ -factor using DMSO (vehicle) as the negative control and 10 μ M SAHA as the positive control.

    • Causality Rationale: A Z′ -factor >0.5 confirms that the assay has a robust signal-to-noise ratio and that the lack of IC50 from N-hydroxy-4-methylpentanamide is due to true target mismatch, not assay failure.

Strategic Alternatives for Drug Development

If your research requires potent HDAC inhibition, the N-hydroxy-4-methylpentanamide scaffold should be abandoned in favor of validated alternatives:

  • For Pan-HDAC Inhibition: Utilize Vorinostat (SAHA) or Panobinostat , which feature the requisite linear 6-carbon or cinnamic acid linkers necessary to penetrate the 11 Å deep HDAC pocket[1].

  • For Isoform-Selective Inhibition: Utilize Entinostat (MS-275) for Class I selectivity, or Tubastatin A for Class IIb (HDAC6) selectivity.

  • For Anti-Inflammatory / TACE Inhibition: If the goal is to suppress TNF- α via ADAM17/TACE, derivatives of N-hydroxy-4-methylpentanamide (such as DPC 333) remain highly optimal and clinically relevant choices[2].

References

  • Pharmacokinetics and pharmacodynamics of DPC 333, a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme. Drug Metabolism and Disposition (2007). 2

  • Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews / eScholarship (2019). 1

  • Crystal structure of Plasmodium falciparum aminopeptidase N in complex with (S)-2-(3-(2,4-difluorobenzyl)ureido)-N-hydroxy-4-methylpentanamide. RCSB Protein Data Bank (2018). 3

  • BindingDB BDBM50129202: (S)-2-Amino-4-methyl-pentanoic acid hydroxyamide. BindingDB (2009). 4

Sources

Comparative

A Comparative Guide to HDAC Inhibitor Selectivity: Trichostatin A vs. Isoform-Specific Inhibition

Editor's Note: This guide provides a comparative analysis of the well-characterized pan-histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA), and a representative isoform-selective HDAC inhibitor. As N-hydroxy-4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: This guide provides a comparative analysis of the well-characterized pan-histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA), and a representative isoform-selective HDAC inhibitor. As N-hydroxy-4-methylpentanamide is not extensively characterized in publicly available literature as a selective HDAC inhibitor, we will use the principles of selective inhibition, exemplified by well-documented HDAC6-selective inhibitors, as a model for comparison. This approach allows for a technically deep and functionally relevant guide for researchers in drug development.

Introduction: The Critical Role of Selectivity in HDAC Inhibition

Histone deacetylases (HDACs) are a family of enzymes crucial for regulating gene expression by modifying the acetylation state of histones and other non-histone proteins.[1] This epigenetic regulation is fundamental to cellular processes like proliferation, differentiation, and apoptosis.[2] The human genome encodes 11 zinc-dependent HDACs, which are categorized into classes based on their structure and function: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11).[3]

Given their central role, aberrant HDAC activity is implicated in numerous diseases, particularly cancer, making them a validated therapeutic target.[1][4] HDAC inhibitors (HDACis) have emerged as a promising class of drugs. However, a critical challenge in their development is managing on-target versus off-target effects. This brings the concept of selectivity to the forefront: should an inhibitor target multiple HDACs (pan-inhibition) or a specific isoform?

This guide delves into this question by comparing two archetypes:

  • Trichostatin A (TSA): The gold-standard, naturally derived pan-HDAC inhibitor.

  • A Representative Selective Inhibitor: Modeled on advanced synthetic inhibitors designed to target a specific isoform, in this case, HDAC6, to illustrate the principles of selectivity.

We will explore their distinct selectivity profiles, the resulting biological consequences, and the experimental workflows required to rigorously define these differences.

Trichostatin A (TSA): The Pan-Inhibitor Benchmark

Trichostatin A, an organic compound derived from Streptomyces hygroscopicus, is a potent, reversible inhibitor of Class I and Class II HDACs.[5][6] Its mechanism of action involves a hydroxamic acid group that chelates the zinc ion essential for catalysis within the enzyme's active site.

Selectivity Profile of TSA

TSA exhibits low nanomolar potency across a broad range of HDAC isoforms, making it a classic "pan-inhibitor."[1][6] This lack of specificity means it simultaneously blocks the activity of multiple HDACs inside a cell.

HDAC Isoform TSA IC₅₀ (nM) Primary Substrates Cellular Function
HDAC1 (Class I) ~20Histones, p53Gene transcription, cell cycle
HDAC2 (Class I) Low nMHistonesNeuronal function, gene expression
HDAC3 (Class I) Low nMHistones, NF-κBInflammation, metabolism
HDAC6 (Class IIb) ~20α-tubulin, Hsp90Cytoskeletal dynamics, protein folding
HDAC8 (Class I) ~Equipotent to othersNon-histone proteinsCohesin regulation
HDAC10 (Class IIb) ~20Poly-amine metabolismAutophagy

Data synthesized from multiple sources for representative purposes.[1][6]

Biological Consequences of Pan-Inhibition

By inhibiting both Class I and Class II HDACs, TSA triggers widespread changes in protein acetylation. This leads to potent and diverse biological effects:

  • Histone Hyperacetylation: Inhibition of Class I HDACs (1, 2, 3) leads to a global increase in the acetylation of histone tails, relaxing chromatin structure and altering the expression of numerous genes.[1]

  • Non-Histone Protein Acetylation: Inhibition of Class IIb HDAC6 results in the hyperacetylation of its primary substrate, α-tubulin, which disrupts microtubule dynamics and cell motility.[1][7]

  • Pleiotropic Cellular Effects: Consequently, TSA can induce cell cycle arrest, differentiation, and apoptosis in a wide variety of cancer cells, making it a powerful research tool and a basis for anticancer drug design.[8][9]

The broad activity of pan-inhibitors can be a double-edged sword, offering potent therapeutic effects but also a higher risk of off-target effects and toxicity due to the modulation of numerous cellular pathways.[4][10]

The Rise of Isoform-Selectivity: A Case Study on HDAC6 Inhibition

To improve the therapeutic window and reduce side effects, significant effort has gone into developing isoform-selective inhibitors.[4][11] These compounds are designed to exploit subtle differences in the topology of HDAC active sites. For instance, the active site of HDAC6 is noted to be wider and possess unique surface residues compared to its Class I counterparts, an attribute that can be exploited for selective targeting.[7][12]

Rationale for Selectivity

Selective inhibitors often feature a common pharmacophore (a zinc-binding group like hydroxamic acid and a linker) but possess unique "capping groups."[11] Large, sterically bulky, or conformationally constrained capping groups can be designed to fit favorably into the wider active site of an isoform like HDAC6 but clash with the more constricted active sites of Class I HDACs, thereby conferring selectivity.[13][14]

Selectivity Profile of a Representative HDAC6-Selective Inhibitor

A selective inhibitor demonstrates a starkly different activity profile compared to TSA, with high potency against its target isoform and significantly reduced activity against others.

HDAC Isoform TSA IC₅₀ (nM) Selective Inhibitor IC₅₀ (nM)
HDAC1 (Class I) ~20>1,000
HDAC2 (Class I) Low nM>1,000
HDAC3 (Class I) Low nM>1,500
HDAC6 (Class IIb) ~20<10

Data represents a typical profile for a highly selective HDAC6 inhibitor.[7][13]

Biological Consequences of Selective Inhibition

The effects of a selective inhibitor are far more constrained than those of TSA:

  • Targeted Substrate Acetylation: An HDAC6-selective inhibitor will primarily increase the acetylation of α-tubulin, with minimal to no effect on global histone acetylation.[1] This allows for the precise dissection of HDAC6-mediated pathways.

  • Specific Phenotypes: The biological outcome is directly tied to the function of the targeted isoform. For HDAC6, this includes disruption of microtubule-dependent processes like cell migration and mitosis, without the widespread gene expression changes seen with TSA.[4] This specificity is highly desirable for therapeutic applications where only one pathway is dysregulated, such as in certain cancers or neurodegenerative diseases.[4][7]

Experimental Validation: A Guide to Profiling Inhibitor Selectivity

Objectively comparing inhibitor selectivity requires a multi-faceted experimental approach that moves from purified enzymes to cellular systems. This ensures that observations are not artifacts of a single assay format and translate to a biological context.

Workflow for Comprehensive Selectivity Profiling

The following diagram outlines a robust workflow for characterizing and comparing HDAC inhibitors.

G cluster_0 Part A: Biochemical Profiling cluster_1 Part B: Cellular Target Engagement cluster_2 Part C: Phenotypic Analysis A1 Prepare serial dilutions of TSA & Selective Inhibitor A2 Incubate with panel of recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8, etc.) A1->A2 A3 Add fluorogenic substrate (e.g., Fluor de Lys™) A2->A3 A4 Quench reaction and add developer (contains high-dose TSA to stop reaction) A3->A4 A5 Measure fluorescence (Ex: 355nm, Em: 460nm) A4->A5 A6 Calculate IC₅₀ values and generate selectivity plot A5->A6 B5 Quantify band intensity to confirm target engagement A6->B5 Correlate biochemical potency with cellular activity B1 Treat cancer cell line (e.g., HeLa) with inhibitors B2 Lyse cells and prepare protein extracts B1->B2 B3 Perform Western Blot B2->B3 B4 Probe with antibodies for: - Acetyl-Histone H3 (Class I target) - Acetyl-α-Tubulin (HDAC6 target) B3->B4 B4->B5 C4 Determine GI₅₀ (Growth Inhibition) and compare cytotoxic potential B5->C4 Link target engagement to cellular outcome C1 Treat cells with inhibitors for 24-72 hours C2 Perform cell viability assay (e.g., WST-1 or MTT) C1->C2 C3 Measure absorbance to quantify cell proliferation C2->C3 C3->C4

Caption: Workflow for HDAC inhibitor selectivity profiling.

Protocol 1: Biochemical HDAC Isoform Selectivity Assay (Fluor de Lys™)

This protocol describes a common method for determining the IC₅₀ values of an inhibitor against a panel of purified HDAC enzymes.[1]

Causality: The core principle is to measure the enzymatic activity of individual HDAC isoforms in the presence of varying inhibitor concentrations. The use of a fluorogenic substrate provides a sensitive and high-throughput readout of deacetylase activity.

Protocol Steps:

  • Plate Preparation: In a 96-well white plate, prepare serial dilutions of the test inhibitors (e.g., TSA, selective inhibitor) in assay buffer (25 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 4.9 mM MgCl₂, pH 8.0).

  • Enzyme Addition: Add a specific, purified recombinant human HDAC isoform (e.g., rhHDAC1, rhHDAC6) to each well containing the inhibitor. Allow a brief pre-incubation period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Add the appropriate fluorogenic HDAC substrate (e.g., Fluor de Lys™-SIRT1 for most, or a specific substrate for HDAC8) to all wells to initiate the deacetylase reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours), allowing the deacetylation reaction to proceed.

  • Development: Stop the reaction by adding a developer solution. This solution contains two key components: a protease (trypsin) that digests the deacetylated substrate and a high concentration of a pan-HDAC inhibitor (often TSA itself) to ensure the reaction is fully quenched.[1] The digested, deacetylated substrate releases a fluorophore.

  • Signal Detection: After a short incubation at room temperature (e.g., 25 minutes) to allow for signal development, measure the fluorescence using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each inhibitor against each HDAC isoform.

Protocol 2: Cellular Target Engagement by Western Blot

This protocol validates whether the inhibitor engages its intended target(s) within a cellular context by measuring the acetylation status of specific substrate proteins.

Causality: A successful inhibitor should induce a measurable increase in the acetylation of its downstream substrates. By choosing substrates specific to different HDAC classes (e.g., histones for Class I, tubulin for HDAC6), we can confirm the selectivity profile observed in biochemical assays.[15]

Protocol Steps:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., HeLa or MCF-7) and allow cells to adhere. Treat the cells with various concentrations of TSA and the selective inhibitor for a specified time (e.g., 12-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors and a high concentration of an HDAC inhibitor (like TSA or sodium butyrate) to preserve the in-vivo acetylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated proteins (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin).

    • Also, probe separate blots or strip and re-probe with antibodies for total protein levels (e.g., anti-Histone H3, anti-α-tubulin) and a loading control (e.g., anti-GAPDH or anti-β-actin) for normalization.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A potent pan-inhibitor like TSA should increase both acetyl-H3 and acetyl-α-tubulin levels. A truly selective HDAC6 inhibitor should only increase acetyl-α-tubulin levels.

Comparative Analysis and Expert Conclusion

The choice between a pan-inhibitor and a selective inhibitor is dictated by the research or therapeutic goal.

G cluster_0 Decision Factors TSA Trichostatin A (TSA) - Pan-Inhibitor (Class I & II) - Broad Target Profile - Global Histone & Tubulin Acetylation - Pleiotropic Effects (Apoptosis, Cell Cycle Arrest) - High Potency, Potential for Off-Target Toxicity Selective Selective Inhibitor (e.g., HDAC6-selective) - Isoform-Specific - Narrow Target Profile - Specific Substrate Acetylation (e.g., Tubulin only) - Targeted Effects (e.g., Anti-migratory) - Improved Therapeutic Index, Reduced Side Effects Goal1 Broad Anti-Tumor Activity Required Goal1->TSA Favors Goal2 Dissecting a Specific Biological Pathway Goal2->Selective Favors Goal3 Targeting a Disease Driven by One Isoform Goal3->Selective Favors Goal4 Initial 'Proof-of-Concept' for HDAC Inhibition Goal4->TSA Favors

Caption: Decision matrix for selecting an HDAC inhibitor type.

Expert Synthesis:

  • For Broad-Spectrum Activity: TSA and other pan-inhibitors are invaluable tools for inducing potent, widespread effects like apoptosis in cancer cell lines.[8] Their ability to hit multiple nodes in cellular signaling can overcome resistance mechanisms, making them effective in aggressive or undifferentiated tumors.

  • For Mechanistic Clarity and Targeted Therapy: The future of HDAC inhibitor therapeutics lies in selectivity.[10] By targeting a single isoform, researchers can precisely dissect its role in a biological process. Clinically, this translates to therapies that target the specific dysregulation driving a disease (e.g., HDAC6 in cell motility for metastasis) while sparing other essential cellular functions, thereby minimizing side effects.

References

  • Bradner, J. E., et al. (2007). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 409(2), 581–589. [Link]

  • Kojima, K., et al. (2023). Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors. ACS Medicinal Chemistry Letters, 14(11), 1567–1574. [Link]

  • Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5. Journal of Medicinal Chemistry, 56(2), 427-436. [Link]

  • Haggarty, S. J., et al. (2009). Isoform-selective histone deacetylase inhibitors. Current Opinion in Chemical Biology, 13(5-6), 579–587. [Link]

  • Wang, Z., et al. (2020). Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription. Frontiers in Cell and Developmental Biology, 8, 599. [Link]

  • Lauffer, B., et al. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv. [Link]

  • Porter, N. J., & Christianson, D. W. (2017). Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. ACS Chemical Biology, 12(4), 956–963. [Link]

  • Zou, Z., et al. (2022). Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review. Molecules, 27(19), 6631. [Link]

  • Aron, J. L., et al. (2003). The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses. Journal of Leukocyte Biology, 74(4), 549-556. [Link]

  • Sura-Trueba, S., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 27(3), 659. [Link]

  • Porter, N. J., et al. (2020). Exploring Structural Determinants of Inhibitor Affinity and Selectivity in Complexes with Histone Deacetylase 6. Journal of Medicinal Chemistry, 63(1), 223–233. [Link]

  • Sharma, A., et al. (2024). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. International Journal of Molecular Sciences, 25(13), 7244. [Link]

  • Zanganeh, S., et al. (2020). Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line. Avicenna Journal of Medical Biotechnology, 12(2), 108–114. [Link]

  • Li, T., et al. (2021). A Review of Progress in Histone Deacetylase 6 Inhibitors Research: Structural Specificity and Functional Diversity. Journal of Medicinal Chemistry, 64(4), 1746–1766. [Link]

  • Michael, M., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 22(5), 570-578. [Link]

  • Li, J., et al. (2013). The epigenetic modifier trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial-mesenchymal transition of lens epithelial cells. Cell Death & Disease, 4, e884. [Link]

  • Itoh, Y., et al. (2007). Design, Synthesis, Structure-Selectivity Relationship, and Effect on Human Cancer Cells of a Novel Series of Histone Deacetylase 6-Selective Inhibitors. Journal of Medicinal Chemistry, 50(23), 5691–5703. [Link]

  • Wu, H., et al. (2003). A Tertiary Alcohol Analog of γ-Hydroxybutyric Acid as a Specific γ-Hydroxybutyric Acid Receptor Ligand. Journal of Pharmacology and Experimental Therapeutics, 305(2), 675-679. [Link]

  • Burli, R. W., et al. (2019). In silico Design of Novel Histone Deacetylase 4 Inhibitors: Design Guidelines for Improved Binding Affinity. Molecules, 25(1), 106. [Link]

  • Fleisher, M., et al. (2007). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Chemistry of Heterocyclic Compounds, 43(2), 160-165. [Link]

  • Wikipedia. (n.d.). Trichostatin A. Retrieved from [Link]

  • Li, G., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 4589. [Link]

  • Janczura, K. J., et al. (2017). The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer's disease. Translational Neurodegeneration, 6, 19. [Link]

  • ResearchGate. (n.d.). Comparison n-TSA with other reported catalysts in the synthesis of 2,4,6-triphenylpyridine. [Link]

  • Bressi, J. C., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Bioorganic & Medicinal Chemistry Letters, 23(18), 5155-5159. [Link]

  • Gmelin, W., et al. (2021). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences, 22(9), 4707. [Link]

  • Melekhin, V. V., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences, 24(22), 16390. [Link]

  • Wagner, F. F., et al. (2017). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3444-3448. [Link]

  • O'Connell, M. G., et al. (2018). Isoform-selective HDAC1/6/8 inhibitors with an imidazo-ketopiperazine cap containing stereochemical diversity. MedChemComm, 9(4), 693-700. [Link]

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Validation

In Vivo Efficacy of N-hydroxy-4-methylpentanamide Derivatives vs. Standard TACE Inhibitors: A Mechanistic and Pharmacological Comparison

As a Senior Application Scientist navigating the complex landscape of anti-inflammatory drug development, I frequently encounter the challenge of translating in vitro target inhibition into robust in vivo efficacy. Tumor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of anti-inflammatory drug development, I frequently encounter the challenge of translating in vitro target inhibition into robust in vivo efficacy. Tumor Necrosis Factor-alpha Converting Enzyme (TACE, also known as ADAM17) is a prime example of this translational hurdle. While early first-generation TACE inhibitors demonstrated proof-of-concept, their clinical utility was ultimately derailed by off-target metalloproteinase (MMP) cross-reactivity and unexpected compensatory signaling networks.

This guide objectively compares the in vivo efficacy of the highly selective N-hydroxy-4-methylpentanamide class—specifically the clinical candidate DPC-333 (BMS-561392)—against standard, earlier-generation TACE inhibitors like Apratastat and TAPI-1. We will dissect the causality behind their pharmacological profiles, structural advantages, and the critical biological bypass mechanisms that dictate their in vivo success or failure.

Mechanistic Grounding & Selectivity

The primary reason first-generation TACE inhibitors failed in the clinic was a lack of target specificity. Standard hydroxamate-based inhibitors (such as Apratastat/TMI-05) coordinate the active-site zinc ion of TACE but fail to differentiate between TACE and the structurally similar matrix metalloproteinase (MMP) family (e.g., MMP-1, -2, -9, -13)[1]. This non-selective inhibition leads to severe musculoskeletal toxicity, known as fibroplasia, in vivo.

Conversely, the N-hydroxy-4-methylpentanamide scaffold (DPC-333) achieves a >1,000-fold selectivity for TACE over most MMPs[1]. It achieves this by exploiting the unique topology of the TACE S1' pocket. By utilizing a highly specific stereogenic center and a quinolinyl-methoxy tail, the molecule tightly anchors into TACE without binding the shallower S1' pockets of off-target MMPs, yielding a highly potent enzyme IC50 of 3.7 nM[1].

Quantitative In Vivo Efficacy Comparison

To objectively evaluate performance, we must look beyond isolated enzyme assays and compare whole-blood target engagement and oral in vivo efficacy.

InhibitorChemical ClassTarget Selectivity (TACE vs MMPs)Whole Blood IC50Oral In Vivo ED50 (Rodent)Clinical Status
DPC-333 (BMS-561392) N-hydroxy-4-methylpentanamide>1000-fold[1]17 - 100 nM[2]1.1 - 6.1 mg/kg[2]Discontinued (Caspase-1 bypass)[3]
Apratastat (TMI-05) Sulfonamide hydroxamateNon-selective[1]~50 nM5.0 mg/kg[1]Discontinued (Toxicity/Efficacy)
TAPI-1 / TAPI-2 Peptidomimetic hydroxamatePoorN/A (Poor cell pen.)N/A (IP only)Preclinical Tool[4]

Data Synthesis: DPC-333 demonstrates superior pharmacological traits. In rodent models of endotoxemia, oral dosing inhibited TNF-α production dose-dependently[2]. Furthermore, daily oral dosing of DPC-333 at 5.5 mg/kg for two weeks in a rat collagen-induced arthritis model successfully suppressed the maximal inflammatory response by approximately 50%[2].

The Efficacy Paradox: The Caspase-1 Compensatory Pathway

If the N-hydroxy-4-methylpentanamide scaffold is highly selective and orally efficacious in rodents, why did it fail to translate into human clinical success? The answer lies in a species-specific compensatory mechanism that highlights the danger of linear biological assumptions.

While DPC-333 effectively suppresses TNF-α shedding, sustained TACE blockade in human peripheral blood mononuclear cells (hPBMCs) triggers a dramatic, dose-dependent upregulation of Caspase-1 mRNA[3]. This activates an alternative inflammasome pathway, leading to the hyper-secretion of IL-1β and IFN-γ[3]. Interestingly, pre-treatment with DPC-333 effectively suppressed IL-1β in mice in vivo, proving this compensatory bypass is uniquely human[5]. This reveals a critical lesson: target engagement does not equal therapeutic efficacy if the biological network reroutes the inflammatory signal.

G proTNF pro-TNF-α (Membrane-bound) TACE TACE / ADAM17 (Primary Target) proTNF->TACE Substrate Binding sTNF Soluble TNF-α (Inflammatory Signal) TACE->sTNF Enzymatic Shedding Inhibitor N-hydroxy-4-methylpentanamide (DPC-333) Inhibitor->TACE Potent Inhibition (Rodent & Human) Caspase Caspase-1 (Compensatory Pathway) Inhibitor->Caspase mRNA Upregulation (Human PBMC only) IL1B IL-1β / IFN-γ (Alternative Inflammation) Caspase->IL1B Inflammasome Activation

Figure 1: TACE inhibition by DPC-333 and the human-specific Caspase-1/IL-1β compensatory bypass.

Self-Validating Experimental Protocol

To accurately evaluate TACE inhibitors in vivo without falling victim to false-positive efficacy assumptions, researchers must employ a workflow that validates both target engagement (PK/PD) and compensatory cytokine release.

Protocol: In Vivo CIA Model with Ex Vivo PD Profiling

Step 1: Disease Induction (Collagen-Induced Arthritis)

  • Procedure: Inject rodents intradermally with Type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Causality: The CIA model is selected over simple acute endotoxemia because it accurately mimics the chronic, polyarticular joint inflammation seen in human rheumatoid arthritis. It provides a localized site of action (the synovium) where TACE actively sheds pro-TNF-α.

Step 2: Pharmacokinetic Dosing and Synovial Distribution

  • Procedure: Administer the N-hydroxy-4-methylpentanamide inhibitor (e.g., DPC-333 at 5.5 mg/kg) via oral gavage daily for 14 days post-onset of clinical arthritis symptoms[2].

  • Causality: Oral administration is critical to validate the bioavailability of the scaffold. A 5.5 mg/kg dose achieves a steady-state volume of distribution that ensures the drug penetrates the synovial fluid, the primary site of pathological TNF-α production[2].

Step 3: Ex Vivo Whole Blood LPS Challenge (The Self-Validating Step)

  • Procedure: At specific PK timepoints (e.g., 1h, 4h, 24h post-dose), extract whole blood. Stimulate the blood ex vivo with Lipopolysaccharide (LPS) for 4 hours.

  • Causality: Direct measurement of serum TNF-α in vivo is highly erratic due to its short half-life and rapid clearance by soluble receptors. By extracting the blood and stimulating it ex vivo, we create a controlled, self-validating environment. The amount of soluble TNF-α produced is inversely proportional to the active concentration of the TACE inhibitor occupying the receptors at that exact PK timepoint.

Step 4: Multiplex Cytokine Quantification (TNF-α vs. IL-1β)

  • Procedure: Analyze the ex vivo plasma supernatant using a multiplex immunoassay to quantify both TNF-α and IL-1β levels simultaneously.

  • Causality: Measuring TNF-α alone risks a false-positive assessment of drug efficacy. As demonstrated by the human clinical data, TACE inhibition can trigger a Caspase-1-dependent surge in IL-1β[3]. Multiplexing ensures that the suppression of one inflammatory axis does not mask the upregulation of another.

G Induction 1. CIA Model Induction Dosing 2. Oral Dosing (1.1-6.1 mg/kg) Induction->Dosing Day 14 Onset ExVivo 3. Ex Vivo Blood LPS Challenge Dosing->ExVivo PK Timepoints Multiplex 4. Multiplex Readout (TNF-α & IL-1β) ExVivo->Multiplex Self-Validating PD Assay

Figure 2: Self-validating in vivo PK/PD workflow using ex vivo LPS challenge to confirm efficacy.

References

  • Sharma, M., et al. "Blockade of tumor necrosis factor-α converting enzyme (TACE) enhances IL-1β and IFN-γ via caspase-1 activation: a probable cause for loss of efficacy of TACE inhibitors in humans?" European Journal of Pharmacology. URL: [Link]

  • Qian, M., et al. "Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans." Drug Metabolism and Disposition. URL: [Link]

  • Barbosa, M. L. C., et al. "Therapeutic approaches for tumor necrosis factor inhibition." Brazilian Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating N-hydroxy-4-methylpentanamide Target Engagement via Mass Spectrometry

In the landscape of modern drug discovery, identifying that a molecule binds to its intended target within a complex cellular environment is a cornerstone of establishing its mechanism of action and potential therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, identifying that a molecule binds to its intended target within a complex cellular environment is a cornerstone of establishing its mechanism of action and potential therapeutic value. This guide provides a comprehensive comparison of leading mass spectrometry-based methodologies for validating the target engagement of N-hydroxy-4-methylpentanamide, a representative hydroxamate-containing compound. Hydroxamate derivatives are a well-established class of inhibitors, often targeting metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental choices, self-validating protocols, and comparative data to inform your experimental design.

The Imperative of Target Engagement

Before a compound can be advanced as a potential therapeutic, it is critical to confirm that it interacts with its intended protein target in a physiologically relevant setting.[3] Failure to rigorously validate target engagement can lead to misinterpretation of phenotypic results and the costly pursuit of non-viable drug candidates. Mass spectrometry (MS) has emerged as a powerful, unbiased tool for this purpose, allowing for proteome-wide analysis without the need for compound modification.[4][5]

Mass Spectrometry-Based Methodologies for Target Engagement

The following sections detail the principles, workflows, and protocols for the predominant MS-based techniques used to validate target engagement.

Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP), and its foundational method, the Cellular Thermal Shift Assay (CETSA), operate on the principle of ligand-induced thermal stabilization.[6][7] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[8] TPP leverages this by coupling a thermal challenge with quantitative mass spectrometry to identify which proteins are stabilized at a proteome-wide level.[9][[“]]

Causality of Experimental Choice: TPP is the method of choice for unbiased, proteome-wide target and off-target identification in a native cellular context.[11][12] It does not require any modification to the compound of interest, making it ideal for assessing primary screening hits.

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_sample_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture 1. Culture Cells treatment 2. Treat with Vehicle or N-hydroxy-4- methylpentanamide cell_culture->treatment aliquot 3. Aliquot Samples treatment->aliquot heat 4. Apply Temperature Gradient (e.g., 37-67°C) aliquot->heat lysis 5. Cell Lysis heat->lysis centrifugation 6. Separate Soluble & Aggregated Fractions lysis->centrifugation digestion 7. Protein Digestion (e.g., Trypsin) centrifugation->digestion labeling 8. Peptide Labeling (e.g., TMT) digestion->labeling lcms 9. LC-MS/MS Analysis labeling->lcms data 10. Identify & Quantify Proteins lcms->data curves 11. Generate Melt Curves & Identify Stabilized Hits data->curves

Caption: Workflow for a Thermal Proteome Profiling (TPP) experiment.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with a predetermined concentration of N-hydroxy-4-methylpentanamide and a parallel set with a vehicle control for 1 hour.

  • Thermal Challenge: Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble proteins from the heat-induced aggregates by ultracentrifugation.

  • Protein Digestion: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[13]

  • Peptide Labeling and MS Analysis: Label the peptides from each temperature point with isobaric tags (e.g., Tandem Mass Tags, TMT).[14] Pool the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the MS data to identify and quantify proteins at each temperature. Plot the relative soluble protein abundance against temperature to generate "melting curves." Proteins that show a significant shift in their melting temperature (Tm) in the drug-treated samples compared to the control are identified as potential targets.[7]

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying protein-protein interactions and can be adapted to identify the targets of a small molecule.[15][16] This method requires immobilizing the compound of interest—in this case, N-hydroxy-4-methylpentanamide—onto a solid support (e.g., beads) to serve as "bait." This bait is then used to "pull down" its binding partners from a cell lysate.

Causality of Experimental Choice: AP-MS is best suited when a derivative of the compound can be synthesized and immobilized without losing its binding activity. It provides direct evidence of a binding interaction and can capture protein complexes that associate with the primary target.[17][18]

APMS_Workflow cluster_bait_prep Bait Preparation cluster_pulldown Affinity Pulldown cluster_ms_analysis MS Analysis synthesis 1. Synthesize Linker- Modified Compound immobilization 2. Immobilize Compound on Beads synthesis->immobilization incubation 4. Incubate Lysate with Bait & Control Beads immobilization->incubation lysis 3. Prepare Cell Lysate lysis->incubation washing 5. Wash Beads to Remove Non-specific Binders incubation->washing elution 6. Elute Bound Proteins washing->elution digestion 7. On-Bead or In-Solution Digestion elution->digestion lcms 8. LC-MS/MS Analysis digestion->lcms analysis 9. Identify Enriched Proteins vs. Control lcms->analysis

Caption: Workflow for an Affinity Purification-Mass Spectrometry (AP-MS) experiment.

  • Bait Preparation: Synthesize an analog of N-hydroxy-4-methylpentanamide with a linker suitable for covalent attachment to beads (e.g., NHS-ester or click chemistry compatible). Immobilize the compound onto the beads. Prepare control beads with no compound or an inactive analog.

  • Cell Lysis: Lyse cultured cells using a gentle, non-denaturing buffer to preserve protein interactions.

  • Incubation: Incubate the cell lysate with the compound-bound beads and control beads, typically for several hours at 4°C.

  • Washing: Wash the beads extensively with the lysis buffer to remove proteins that bind non-specifically.[19]

  • Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer). Alternatively, perform on-bead digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the eluted proteins or resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the N-hydroxy-4-methylpentanamide pulldown compared to the control pulldown. These are high-confidence binding partners.[20]

Comparative Analysis of MS-Based Methods

Choosing the right method depends on the specific research question, the properties of the compound, and available resources.

FeatureThermal Proteome Profiling (TPP)Affinity Purification-MS (AP-MS)
Principle Ligand-induced thermal stabilizationAffinity-based pulldown of binding partners
Compound Modification Not requiredRequired (immobilization via linker)
Cellular Context Intact cells, assesses native environmentCell lysates, potential for disruption
Information Gained Direct & indirect targets, off-targetsDirect binders, interacting protein complexes
Key Challenge Small thermal shifts can be hard to detectSynthesis of active bait, non-specific binding
Throughput ModerateModerate to High
Self-Validation Dose-response & isothermal analysisUse of inactive compound as control

Orthogonal Validation: A Trustworthiness Pillar

While MS-based methods are powerful, their findings should always be confirmed using orthogonal, non-MS-based techniques.[21][22] This cross-validation is essential for building a robust case for target engagement.[23]

Causality of Experimental Choice: Orthogonal methods provide an independent line of evidence, ensuring that the observed effects are not artifacts of a single technology.[24] For example, a target identified by TPP can be validated using a Western blot-based CETSA, which is lower throughput but provides a clear, antibody-dependent confirmation.

Orthogonal_Validation ms_discovery Primary Discovery (TPP or AP-MS) candidate_list Generate Candidate Target List ms_discovery->candidate_list wb_cetsa Orthogonal Method 1: Western Blot CETSA candidate_list->wb_cetsa enz_assay Orthogonal Method 2: Enzymatic/Functional Assay candidate_list->enz_assay confirmation Target Confirmed wb_cetsa->confirmation enz_assay->confirmation

Caption: Integrated workflow combining MS with orthogonal validation methods.

Recommended Orthogonal Methods:

  • Western Blot-based CETSA: A lower-throughput version of TPP that uses specific antibodies to detect the thermal stabilization of a single protein of interest.[25][26]

  • Enzymatic Assays: If the putative target is an enzyme, its activity can be measured in the presence of N-hydroxy-4-methylpentanamide to confirm inhibition.

  • Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.

Best Practices and Considerations

  • Experimental Design: Always include appropriate controls, such as vehicle-treated samples for TPP and inactive beads for AP-MS.[27]

  • Sample Preparation: Meticulous sample preparation is key to reducing variability and avoiding contaminants that can interfere with MS analysis.[19][28]

  • Data Analysis: Use established statistical models and software to analyze the complex datasets generated by these experiments. Clearly define the criteria for hit selection (e.g., p-value, fold change, magnitude of thermal shift).[29]

By integrating these powerful mass spectrometry techniques with rigorous orthogonal validation, researchers can confidently identify and confirm the cellular targets of novel compounds like N-hydroxy-4-methylpentanamide, paving the way for a deeper understanding of their biological function and therapeutic potential.

References

  • Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. [Link]

  • Discovery Proteomics. (n.d.). Thermal Proteome Profiling (TPP) Service. Retrieved from [Link]

  • Hu, Y., et al. (2021). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature Protocols. [Link]

  • Profacgen. (n.d.). Affinity- Purification /mass spectrometry (AP-MS) Service. Retrieved from [Link]

  • Functional Proteomics Platform. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]

  • Gholizadeh, E., et al. (2021). A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Middle East Journal of Rehabilitation and Health Studies. [Link]

  • Gingras, A. C., et al. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. [Link]

  • JoVE. (n.d.). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Retrieved from [Link]

  • Consensus. (n.d.). What is the impact of thermal proteome profiling on drug target identification? Retrieved from [Link]

  • Meissner, F., & Mann, M. (2014). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]

  • Liko, I., & Tsybin, Y. O. (2018). Practical Considerations for Improving the Productivity of Mass Spectrometry-based Proteomics. CHIMIA International Journal for Chemistry. [Link]

  • Na, C. H., & Teo, G. (2025). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Journal of Proteome Research. [Link]

  • Savitski, M. M., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. [Link]

  • Kalliokoski, T., & Vähä-Koskela, M. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols. [Link]

  • BindingDB. (n.d.). N-hydroxy-4-methyl-2-[(1,1,2,2,3,3,4,4,4-nonafluorobutane)sulfonamido]pentanamide. Retrieved from [Link]

  • Lee, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Pelago Bioscience. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. [Link]

  • Lehti, T. A., & Wennerberg, K. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]

  • Atlas Antibodies. (n.d.). Orthogonal Validation in IHC. Retrieved from [Link]

  • Horizon Discovery. (2023). Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition. Retrieved from [Link]

  • Wang, D., et al. (2022). Hydroxamates as a potent skeleton for the development of metallo-β-lactamase inhibitors. Archiv der Pharmazie. [Link]

  • Aragen Life Sciences. (n.d.). Mass Spectrometry for Drug-Protein Interaction Studies. Retrieved from [Link]

  • Chambers, A. G., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical Proteomics. [Link]

Sources

Validation

N-hydroxy-4-methylpentanamide Cross-Reactivity in Off-Target Kinase Screening Panels: A Comparative Guide

As a Senior Application Scientist, I approach the evaluation of zinc-binding groups (ZBGs) with a critical eye toward polypharmacology. The N-hydroxy-4-methylpentanamide moiety is widely recognized for its potent bidenta...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of zinc-binding groups (ZBGs) with a critical eye toward polypharmacology. The N-hydroxy-4-methylpentanamide moiety is widely recognized for its potent bidentate chelation of metalloproteases, most notably in the development of ADAM17 (TACE) inhibitors such as BMS-561392 (DPC 333) 1. However, deploying this chemotype presents a unique and often underreported challenge in drug development: opportunistic cross-reactivity within the kinome.

This guide objectively compares the performance of N-hydroxy-4-methylpentanamide-based compounds against alternative chemotypes, dissects the mechanistic causality behind their off-target kinase liabilities, and provides a self-validating experimental framework for screening.

The Mechanistic Basis of Kinase Cross-Reactivity

To understand why a metalloprotease inhibitor hits a kinase, we must look at the active site architecture. N-hydroxy-4-methylpentanamide is a classic hydroxamate. It is explicitly designed to chelate the catalytic Zn²⁺ ion in the active site of enzymes like ADAM17 2.

However, the human kinome consists of over 500 enzymes that strictly rely on divalent metal ions—primarily Mg²⁺ or Mn²⁺—to coordinate the phosphate backbone of ATP for phosphoryl transfer 3. The causality of cross-reactivity is twofold:

  • Metal Chelation Mimicry: The hydroxamate moiety can act as a phosphate bioisostere, opportunistically chelating the active-site Mg²⁺ in kinases.

  • Hinge Region Affinity: The lipophilic 4-methylpentanamide tail can insert into the hydrophobic pockets of the kinase hinge region, establishing van der Waals interactions and hydrogen bonds that stabilize the off-target complex.

Mechanism cluster_0 Intended Primary Target cluster_1 Off-Target Liability ZBG N-hydroxy-4-methylpentanamide Hydroxamate ZBG Zn Zn2+ Chelation High Affinity ZBG->Zn Designed Interaction Mg Mg2+ Chelation Opportunistic Binding ZBG->Mg Cross-Reactivity Target ADAM17 / TACE Zn2+ Dependent Zn->Target Therapeutic Efficacy Kinase Protein Kinases Mg2+ Dependent Mg->Kinase False Positives

Mechanistic divergence: Zn2+ target efficacy vs. Mg2+ kinase off-target liability.

Comparative Performance Guide: Hydroxamates vs. Alternatives

When evaluating the N-hydroxy-4-methylpentanamide chemotype against alternative ZBGs (such as hydantoins), we observe a distinct trade-off between primary target potency and kinome selectivity. For instance, while BMS-561392 (DPC 333) exhibits exceptional ADAM17 suppression, its broad polypharmacology contributed to clinical discontinuation due to liver and muscle toxicity 4. Conversely, non-hydroxamate alternatives like Apratastat (TMI-005) bypass kinase cross-reactivity but often struggle with in vivo efficacy.

Quantitative Comparison of ADAM17 Inhibitors and Kinase Cross-Reactivity
CompoundChemotype / ZBGADAM17 IC₅₀ (nM)Kinase S(10) Score @ 1 µMPrimary Off-Target KinasesClinical Status
BMS-561392 (DPC 333) N-hydroxy-4-methylpentanamide17 nMHigh (>15%) SRC, MAPKs, ABLDiscontinued (Toxicity)
Apratastat (TMI-005) Non-Hydroxamate (Hydantoin)15 nMLow (<5%) None significantDiscontinued (Efficacy)
INCB7839 Dual ADAM10/17 Hydroxamate20 nMModerate (~8%) HER family (weak)Clinical Trials

Note: S(10) score represents the percentage of kinases in a panel inhibited by >90% at a 1 µM compound concentration. A higher score indicates greater promiscuity.

Experimental Workflows for Evaluating Cross-Reactivity

To objectively de-risk N-hydroxy-4-methylpentanamide compounds, researchers must employ a self-validating system. We do not rely solely on functional assays, as they are highly sensitive to ATP concentration and specific substrate kinetics, which can mask weak-to-moderate off-target binding. Instead, we use a two-phase approach: a thermodynamically driven binding screen followed by a mechanistically probing functional assay.

Workflow S1 Phase 1: KINOMEscan (Active-Site Competition) S2 Phase 2: S-Score Profiling (Identify Promiscuity) S1->S2 S3 Phase 3: Radiometric Assay (Functional Validation) S2->S3 S4 Phase 4: Mg2+ Titration (Mechanism Confirmation) S3->S4

Step-by-step workflow for profiling and validating kinase cross-reactivity.

Protocol A: High-Throughput KINOMEscan (Active-Site Competition)

Causality: This assay provides an ATP-independent snapshot of the compound's binding affinity across the kinome, isolating the physical interaction between the hydroxamate and the kinase active site.

  • Preparation: Immobilize kinase-specific active-site ligands onto a solid support (e.g., magnetic beads).

  • Incubation: Combine the solid support, DNA-tagged recombinant kinases, and the N-hydroxy-4-methylpentanamide test compound at a screening concentration of 1 µM and 10 µM.

  • Competition: Allow the system to reach thermodynamic equilibrium. If the test compound binds the kinase (via Mg²⁺ chelation or hinge binding), it prevents the kinase from binding to the immobilized ligand.

  • Quantification: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify via qPCR of the attached DNA tag.

  • Analysis: Calculate the Selectivity Score (S-score). Hits are defined as kinases with <10% of control binding remaining.

Protocol B: Orthogonal Radiometric Validation with Mg²⁺ Titration

Causality: If the KINOMEscan identifies off-target hits, we must prove the mechanism is indeed metal chelation. Because kinases rely on Mg²⁺ to coordinate ATP, altering the Mg²⁺ concentration in the assay buffer will shift the IC₅₀ if the compound acts as a metal chelator.

  • Buffer Setup: Prepare two sets of kinase reaction buffers: one with physiological Mg²⁺ (1 mM) and one with saturated Mg²⁺ (10 mM).

  • Reaction Initiation: Incubate the identified off-target kinase with the test compound for 15 minutes. Add a substrate peptide and [γ-³³P]-ATP to initiate the reaction.

  • Quenching & Measurement: After 60 minutes, quench the reaction with phosphoric acid. Spot the mixture onto P81 phosphocellulose filter paper, wash extensively to remove unreacted ATP, and measure incorporated ³³P via liquid scintillation counting.

  • Data Interpretation: Calculate the IC₅₀ for both buffer conditions. A significant rightward shift in the IC₅₀ at 10 mM Mg²⁺ confirms that the N-hydroxy-4-methylpentanamide moiety is competing for the metal ion, validating the chelation-driven cross-reactivity mechanism.

Conclusion

While the N-hydroxy-4-methylpentanamide chemotype is a highly effective ZBG for metalloprotease inhibition, its inherent propensity to chelate Mg²⁺ makes it a high-risk moiety for kinome cross-reactivity. By implementing the self-validating screening protocols outlined above, drug development professionals can accurately map these liabilities early in the pipeline, allowing for targeted structural optimization (such as steric shielding of the hydroxamate or transitioning to non-hydroxamate ZBGs) to rescue compound selectivity.

References

  • Qian, M., et al. (2007). Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans. Drug Metabolism and Disposition. URL:[Link]

  • Sun, Y., et al. (2025). ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. Frontiers in Immunology. URL:[Link]

  • Dwivedi, A., et al. (2024). Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity. MDPI. URL:[Link]

  • Knape, M. J., et al. (2015). Divalent metal ions control activity and inhibition of protein kinases. RSC Publishing. URL:[Link]

Sources

Comparative

A Head-to-Head Preclinical Efficacy Analysis of TACE Inhibitors: DPC 333 vs. Apratastat (TMI-005)

A Senior Application Scientist's Guide to Evaluating Next-Generation Anti-Inflammatory Agents In the landscape of inflammatory disease therapeutics, targeting the Tumor Necrosis Factor-alpha (TNF-α) pathway has been a co...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation Anti-Inflammatory Agents

In the landscape of inflammatory disease therapeutics, targeting the Tumor Necrosis Factor-alpha (TNF-α) pathway has been a cornerstone of treatment. While biologic agents that directly neutralize TNF-α have demonstrated significant clinical success, their limitations, including immunogenicity and parenteral administration, have driven the pursuit of small molecule inhibitors. A key enzyme in this pathway, TNF-α Converting Enzyme (TACE), also known as ADAM17, represents a prime target for oral anti-inflammatory drugs. TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to its soluble, active form, a critical step in the inflammatory cascade.

This guide provides a comparative analysis of two prominent hydroxamate-based TACE inhibitors, DPC 333 and Apratastat (TMI-005), within the context of preclinical efficacy models. Our objective is to dissect the experimental data that defines their potency, selectivity, and in vivo activity, offering researchers a framework for evaluating such compounds.

The Central Role of TACE in Inflammation

The rationale for TACE inhibition is straightforward: by blocking the enzyme, we can prevent the release of soluble TNF-α and thereby dampen the downstream inflammatory response. This mechanism offers a potential advantage over anti-TNF-α biologics by modulating the production of the cytokine at its source.

TACE_Pathway cluster_membrane Cell Membrane cluster_ec Extracellular Space proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α proTNF->sTNF Cleavage TACE TACE (ADAM17) TACE->proTNF TNFR TNF-α Receptor sTNF->TNFR Binding Inflammation Inflammatory Response TNFR->Inflammation

Figure 1: TACE-mediated release of soluble TNF-α.

Comparative In Vitro Profile: Potency and Selectivity

The initial assessment of any TACE inhibitor hinges on two key in vitro parameters: its potency against TACE and its selectivity over related metalloproteinases, particularly the Matrix Metalloproteinases (MMPs). Off-target inhibition of MMPs can lead to undesirable side effects, such as musculoskeletal syndrome, which has been a significant hurdle in the clinical development of this drug class. The hydroxamate scaffold, while critical for chelating the zinc ion in the active site of these enzymes, is also present in many MMP inhibitors, making selectivity a paramount challenge.

Experimental data for DPC 333 and Apratastat reveals a compelling picture of their respective profiles.

Parameter DPC 333 Apratastat (TMI-005) Significance
TACE IC50 (nM) 0.285A measure of potency; lower values indicate a more potent inhibitor.
MMP-1 IC50 (nM) 1,300>10,000Assesses off-target effects on collagenase-1.
MMP-2 IC50 (nM) >10,000>10,000Assesses off-target effects on gelatinase A.
MMP-3 IC50 (nM) 10,000>10,000Assesses off-target effects on stromelysin-1.
MMP-9 IC50 (nM) >10,000>10,000Assesses off-target effects on gelatinase B.
MMP-13 IC50 (nM) 4,2002,700Assesses off-target effects on collagenase-3.
Selectivity (MMP-1/TACE) ~4,640-fold>2,000-foldA critical ratio indicating specificity for the target enzyme.

Table 1: In Vitro Potency and Selectivity of DPC 333 and Apratastat.

From this data, DPC 333 emerges as a significantly more potent inhibitor of TACE in enzymatic assays, with an IC50 in the sub-nanomolar range. Both compounds exhibit a high degree of selectivity against many of the tested MMPs, a crucial feature for a favorable safety profile.

Preclinical In Vivo Efficacy: The LPS Challenge Model

To translate in vitro potency into in vivo activity, the lipopolysaccharide (LPS) challenge model in rodents is a standard and highly informative assay. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust and rapid systemic inflammatory response, characterized by a surge in circulating TNF-α. This model provides a direct measure of a TACE inhibitor's ability to engage its target and suppress TNF-α production in a living system.

Experimental Workflow:

The causality behind this experimental design is to create an acute, TNF-α-driven inflammatory event that can be readily quantified. The oral administration of the test compound prior to the LPS challenge allows for assessment of its oral bioavailability and its ability to achieve sufficient plasma concentrations to inhibit TACE systemically.

LPS_Workflow cluster_protocol In Vivo LPS Challenge Protocol Dosing Oral Administration of Compound (DPC 333 or Apratastat) Wait Absorption Phase (e.g., 1-2 hours) Dosing->Wait LPS_Challenge LPS Injection (i.p.) Wait->LPS_Challenge Peak_TNF TNF-α Peak (e.g., 90 mins post-LPS) LPS_Challenge->Peak_TNF Sampling Blood Collection (Cardiac Puncture) Peak_TNF->Sampling Analysis Plasma TNF-α Quantification (ELISA) Sampling->Analysis

Figure 2: Workflow for the rodent LPS challenge model.

Comparative In Vivo Results:
Compound Species Dose (mg/kg, p.o.) % Inhibition of Soluble TNF-α
DPC 333 Mouse10~90%
Apratastat (TMI-005) Mouse10~50%

Table 2: In Vivo Efficacy in LPS-Induced TNF-α Production Model.

In this acute inflammatory model, DPC 333 demonstrated superior in vivo efficacy at the same oral dose, achieving approximately 90% inhibition of soluble TNF-α release compared to roughly 50% for Apratastat. This result correlates well with the higher in vitro potency observed for DPC 333.

Detailed Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies are essential.

In Vitro TACE and MMP Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human TACE and MMP enzymes are used. A fluorescent peptide substrate for each enzyme is prepared in assay buffer.

  • Compound Preparation: Test compounds (DPC 333, Apratastat) are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Add assay buffer, diluted enzyme, and test compound to a 96-well plate.

    • Incubate at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the fluorescent substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to enzyme activity.

  • Data Analysis: The rate of reaction at each compound concentration is compared to the vehicle control (DMSO) to determine the percent inhibition. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Murine LPS Challenge Model
  • Animals: Male BALB/c mice are used and allowed to acclimatize.

  • Compound Formulation and Dosing: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.

  • Study Design:

    • Animals are fasted overnight.

    • Groups of animals receive either vehicle or test compound at specified doses (e.g., 10 mg/kg) via oral gavage.

    • One to two hours after dosing, animals are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 30 µg/kg).

    • At the time of peak plasma TNF-α levels (typically 90 minutes post-LPS), animals are euthanized, and blood is collected via cardiac puncture into tubes containing an anticoagulant.

  • Sample Processing and Analysis:

    • Blood is centrifuged to separate plasma.

    • Plasma TNF-α concentrations are determined using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The mean TNF-α concentration for each treatment group is calculated. The percent inhibition is determined by comparing the mean TNF-α level in the compound-treated group to the vehicle-treated group.

Conclusion and Scientific Interpretation

Based on the available preclinical data, DPC 333 exhibits a more potent profile both in vitro and in vivo when compared to Apratastat. Its sub-nanomolar potency against TACE translates into a robust, near-complete inhibition of TNF-α production in the acute LPS challenge model at a dose of 10 mg/kg. While both compounds demonstrate good selectivity against a panel of MMPs, the superior potency of DPC 333 suggests a potential for achieving therapeutic efficacy at lower doses, which could be advantageous in a clinical setting.

It is crucial to note that these data represent a snapshot of the preclinical evaluation process. Further studies, including pharmacokinetic profiling, multi-dose efficacy studies in chronic disease models (e.g., collagen-induced arthritis), and comprehensive safety toxicology, are necessary to fully characterize and differentiate these compounds for potential clinical development. This guide, however, provides a clear, data-driven framework for the initial comparative assessment of TACE inhibitors, grounded in established and validated preclinical models.

References

  • Rogier, E., et al. (2002). Preclinical profile of the TACE-inhibitor DPC 333. Osteoarthritis and Cartilage, 10, B16. [Link]

  • Moss, M. L., et al. (2008). The ADAM17/TACE inhibitor TMI-005 (apratastat) is a potent inhibitor of joint destruction in a murine model of collagen-induced arthritis. Arthritis & Rheumatism, 58(8), 2314-2324. [Link]

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